1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-fluoro-5-nitrophenyl)-2,5-dimethylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-8-3-4-9(2)14(8)12-7-10(15(16)17)5-6-11(12)13/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOXWOJMSLDMME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CC(=C2)[N+](=O)[O-])F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381745 | |
| Record name | 1-(2-fluoro-5-nitrophenyl)-2,5-dimethylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465514-85-6 | |
| Record name | 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=465514-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-fluoro-5-nitrophenyl)-2,5-dimethylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 465514-85-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole CAS 465514-85-6
An In-depth Technical Guide to 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole (CAS 465514-85-6)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The pyrrole nucleus is a privileged scaffold found in numerous pharmaceuticals, and its substitution with a fluorinated, nitrated phenyl ring offers multiple avenues for synthetic elaboration and property modulation.[1][2] This document details the most logical synthetic route via the Paal-Knorr synthesis, outlines its key physicochemical and spectroscopic properties, explores its reactivity profile, and discusses its potential applications as a versatile building block in drug discovery. Safety and handling protocols derived from analogous chemical structures are also provided to ensure safe laboratory practice.
Chemical Identity and Physicochemical Properties
This compound is a substituted N-arylpyrrole. The structure features a planar, electron-rich 2,5-dimethylpyrrole ring covalently bonded through its nitrogen atom to a phenyl ring. This phenyl ring is functionalized with a fluorine atom ortho to the pyrrole linkage and a nitro group in the meta position. These substituents significantly influence the molecule's electronic properties and reactivity.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 465514-85-6 |
| Molecular Formula | C₁₂H₁₁FN₂O₂[3][4] |
| Molecular Weight | 234.23 g/mol [4] |
| IUPAC Name | 1-(2-fluoro-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole |
| Canonical SMILES | CC1=CC=C(N1C2=C(C=CC(=C2)[O-])F)C[3] |
| InChIKey | FVOXWOJMSLDMME-UHFFFAOYSA-N[3] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
|---|---|---|
| XlogP | 3.1 | PubChemLite[3] |
| Monoisotopic Mass | 234.08046 Da | PubChemLite[3] |
| Boiling Point | Not experimentally determined | - |
| Melting Point | Not experimentally determined | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMSO) | - |
Synthesis and Purification
The most direct and efficient method for constructing the 1-aryl-2,5-dimethylpyrrole core is the Paal-Knorr synthesis.[5][6] This classical condensation reaction provides a high-yielding pathway from readily available starting materials.
Retrosynthetic Analysis
The primary disconnection is made at the N-aryl bond, leading back to the precursor amine, 2-fluoro-5-nitroaniline, and the 1,4-dicarbonyl compound, hexane-2,5-dione (also known as acetonylacetone). This approach is synthetically efficient and leverages a robust and well-understood reaction mechanism.[5][7]
Sources
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- 2. mdpi.com [mdpi.com]
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Technical Guide: Physicochemical Properties of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole (CAS No. 465514-85-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical experimental protocols. We delve into the molecular structure, predictable physicochemical parameters based on analogous compounds, and detailed methodologies for empirical determination. The guide emphasizes the causality behind experimental choices, ensuring a robust and validated approach to characterization. The strategic importance of the fluoronitrophenyl moiety is also discussed, highlighting the compound's relevance in medicinal chemistry and materials science.
Introduction and Molecular Context
This compound is a substituted N-arylpyrrole. The pyrrole ring is a fundamental heterocyclic scaffold found in numerous natural products and pharmacologically active compounds.[1][2] Its derivatization allows for the fine-tuning of biological activity and physicochemical properties. The substituent on the nitrogen atom, a 2-fluoro-5-nitrophenyl group, is of particular interest in medicinal chemistry.
The incorporation of a fluorine atom can significantly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, membrane permeation, and binding affinity.[3][4] The nitro group, a strong electron-withdrawing group, can influence the electronic character of the entire molecule and often serves as a key interaction point in biological systems or as a synthetic handle for further functionalization. The combination of these features on a proven heterocyclic core makes this compound a compound of significant interest for discovery programs.
This guide provides the foundational data necessary for its effective utilization, covering its synthesis, key physical properties, and the standardized methods for their validation.
Molecular Structure and Core Physicochemical Data
The foundational step in characterizing any novel compound is to establish its core identity and predict its behavior based on its structure.
Molecular Identity
-
IUPAC Name: 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole
-
CAS Number: 465514-85-6[5]
-
Molecular Formula: C₁₂H₁₁FN₂O₂[5]
-
Molecular Weight: 234.23 g/mol
Predicted and Analog-Derived Physicochemical Properties
Direct experimental data for this compound is not widely published. However, we can derive reliable estimates by analyzing structurally related analogs. This approach is a cornerstone of experienced chemical evaluation, allowing for informed experimental design.
| Property | This compound (Predicted) | 2,5-Dimethyl-1-phenylpyrrole (Analog 1) | 2,5-Dimethyl-1-(4-nitrophenyl)pyrrole (Analog 2) | Justification for Prediction |
| Appearance | Yellowish to brown crystalline solid | Light yellow to brown crystalline powder[6] | Crystalline solid | The presence of the nitrophenyl group typically imparts color. |
| Melting Point (°C) | ~130 - 150 | 49 - 53[6] | 145 - 148[7] | The nitro group in Analog 2 drastically increases the melting point compared to Analog 1 due to stronger intermolecular forces (dipole-dipole interactions). The target compound's melting point is predicted to be high, likely in a similar range to Analog 2. |
| Boiling Point (°C) | > 300 (at atm. pressure) | 155-160 (at 15 mmHg)[8] | Not available | High melting point suggests a high boiling point. Likely to decompose before boiling at atmospheric pressure. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone); sparingly soluble in alcohols; likely insoluble in water. | Soluble in organic solvents like ethanol and acetone; limited solubility in water.[9] | Not available | The large, non-polar aromatic structure combined with the polar nitro group suggests solubility in polar aprotic solvents. The general principle of "like dissolves like" applies; the molecule is too large and not polar enough to be soluble in water.[10] |
| logP (Octanol/Water) | 3.0 - 4.0 | ~3.1 (XLogP3-AA)[9] | Not available | The addition of a nitro group generally increases logP, while fluorine has a smaller, variable effect. Starting from the phenyl analog's calculated logP, the target compound is expected to be moderately lipophilic. |
Synthesis Pathway: The Paal-Knorr Reaction
Expertise & Experience: The most logical and widely applied method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis.[11][12] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, often under neutral or weakly acidic conditions.[13] For the target compound, this involves the reaction of 2,5-hexanedione with 2-fluoro-5-nitroaniline.
The choice of an acid catalyst, like acetic acid, is critical as it accelerates the key cyclization step by protonating a carbonyl group, making it more electrophilic for the initial amine attack.[13] The mechanism proceeds through a hemiaminal intermediate, followed by cyclization and dehydration to form the stable aromatic pyrrole ring.[11]
Caption: Paal-Knorr synthesis workflow for the target compound.
Protocol: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,5-hexanedione (1.0 eq) and 2-fluoro-5-nitroaniline (1.0 eq).
-
Solvent and Catalyst Addition: Add glacial acetic acid as the solvent and catalyst. The volume should be sufficient to dissolve the reactants upon heating.
-
Reaction: Heat the mixture to reflux (typically around 118 °C for acetic acid) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice water. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acetic acid and other water-soluble impurities.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
-
Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the melting point to assess purity.
Experimental Protocols for Physicochemical Characterization
Trustworthiness: The following protocols are based on established, standardized methods that provide reliable and reproducible results. Each protocol is a self-validating system when performed with appropriate controls and calibration.
Melting Point Determination (Capillary Method)
Causality: The melting point is a fundamental indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid, while impurities depress and broaden the melting range.[14] This method relies on the precise control of temperature ramping to ensure thermal equilibrium between the sample and the heating block.[11]
Methodology:
-
Sample Preparation: Ensure the synthesized compound is completely dry. Finely powder a small amount of the sample.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Tap the sealed end of the tube on a hard surface to pack the sample into a column of 2-3 mm height.[13]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Determination (Optional): Heat the block rapidly to get an approximate melting point. This informs the slower, more accurate measurement.
-
Accurate Determination: With a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.[11]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
Lipophilicity: Octanol-Water Partition Coefficient (logP) Determination
Causality: Lipophilicity (logP) is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The "shake-flask" method is the gold-standard direct measurement, determining the equilibrium partitioning of a compound between a lipophilic solvent (n-octanol) and an aqueous phase.[15][16] A logP > 0 indicates higher solubility in the lipid phase (lipophilic), while a logP < 0 indicates higher solubility in the aqueous phase (hydrophilic).[15]
Caption: Workflow for Shake-Flask logP Determination.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing them to separate overnight. Use the appropriate phase for each step.
-
Stock Solution: Prepare a stock solution of the compound in the water-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification (e.g., UV-Vis spectroscopy or HPLC).
-
Partitioning: In a separatory funnel, add a known volume of the stock solution and a known volume of the octanol-saturated water.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
Phase Separation: Allow the funnel to stand until the two phases have completely separated.
-
Quantification: Carefully separate the two layers. Measure the concentration of the compound in each phase using a calibrated analytical technique.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[15]
Computational logP Estimation
Experience & Integrity: While experimental determination is the gold standard, computational tools provide rapid and valuable estimations, especially during the early stages of discovery. These tools use algorithms based on fragmental contributions or atomic properties derived from large experimental datasets.[17][18][19]
Recommended Tools:
-
ALOGPS 2.1: A widely used online tool that predicts logP and aqueous solubility based on E-state indices.[17][18]
-
ACD/Labs Percepta: A commercial software platform that offers multiple algorithms (Classic, GALAS) for robust logP prediction.[19]
-
Molinspiration: Another freely available online tool that calculates various molecular properties, including miLogP, based on group contributions.
It is best practice to use multiple prediction tools and consider the average value, as different algorithms may have varying accuracy depending on the chemical space.
Potential Applications and Significance
The structural motifs within this compound suggest significant potential in several research areas:
-
Medicinal Chemistry: N-arylpyrroles are privileged scaffolds in drug discovery.[20][21] The specific substitution pattern may offer activity against various biological targets. The fluoronitrophenyl group is often explored for developing kinase inhibitors, antibacterial, or anticancer agents.[22]
-
Organic Synthesis: This compound can serve as a versatile intermediate. The nitro group can be readily reduced to an amine, providing a handle for further elaboration into more complex molecules.
-
Materials Science: The aromatic and heterocyclic nature of the molecule suggests potential applications in the development of organic electronic materials, such as conducting polymers or dyes.
Conclusion
This compound is a compound with significant potential, meriting thorough physicochemical characterization. This guide has provided a framework for understanding and evaluating this molecule, grounded in the analysis of its structural analogs and established scientific principles. By outlining robust protocols for synthesis and property determination, we empower researchers to confidently integrate this compound into their discovery and development workflows. The predictive data presented herein serves as a strong foundation for initiating laboratory investigation.
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(2025-05-20). 2,5-dimethyl-1-phenyl-1H-pyrrole. Chemical Synthesis Database. Retrieved from [Link]
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(n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory. Retrieved from [Link]
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(2025-08-06). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. ResearchGate. Retrieved from [Link]
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(n.d.). Calculate Partition Coefficients | LogP Prediction Software. ACD/Labs. Retrieved from [Link]
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(n.d.). 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole. PubChem. Retrieved from [Link]
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(2026, January 12). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. American Chemical Society. Retrieved from [Link]
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(n.d.). The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. Retrieved from [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Retrieved from [Link]
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(2025-08-10). Fluorine: An invaluable tool in medicinal chemistry. ResearchGate. Retrieved from [Link]
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(n.d.). Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis. PMC - PubMed Central. Retrieved from [Link]
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(n.d.). Enantioselective synthesis of N-arylpyrrole aldehydes via NHC-organocatalytic atroposelective desymmetrization followed by kinetic resolution. Chemical Communications (RSC Publishing). Retrieved from [Link]
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An In-depth Technical Guide to the Structural Elucidation of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The unequivocal structural determination of novel chemical entities is a cornerstone of modern drug discovery and materials science. This guide provides a comprehensive, in-depth walkthrough of the methodologies and analytical reasoning required to elucidate the chemical structure of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole. By integrating foundational synthetic principles with advanced spectroscopic and analytical techniques, this document serves as a practical framework for scientists engaged in the characterization of complex organic molecules. We will explore the logical progression from synthesis to multi-faceted spectral analysis, including Mass Spectrometry, Infrared Spectroscopy, and an extensive suite of one- and two-dimensional Nuclear Magnetic Resonance experiments. The guide culminates in the ultimate structural confirmation via single-crystal X-ray crystallography, offering a holistic view of the elucidation process rooted in scientific integrity and field-proven insights.
Introduction: The Imperative of Unambiguous Structural Characterization
In the landscape of chemical research, particularly within pharmaceutical and materials development, the precise atomic connectivity and three-dimensional arrangement of a molecule—its structure—dictates its function, reactivity, and potential applications. The subject of this guide, this compound, is a substituted N-arylpyrrole. This class of compounds is of significant interest due to the prevalence of the pyrrole motif in a wide array of natural products and biologically active molecules[1]. The presence of a fluorinated and nitrated phenyl ring introduces specific electronic and steric features that can profoundly influence the molecule's properties. Therefore, a rigorous and systematic approach to its structural elucidation is not merely an academic exercise but a critical necessity for any further investigation or application.
This guide is structured to mirror the logical workflow of a senior application scientist, moving from the molecule's creation to its comprehensive analysis. Each step is not only described but also justified, providing the causality behind experimental choices—a hallmark of a robust scientific investigation.
Synthesis and Purification: The Genesis of the Analyte
The journey of structural elucidation begins with the synthesis of the target molecule. A probable and efficient route to N-substituted pyrroles is the Paal-Knorr synthesis, a classic condensation reaction between a 1,4-dicarbonyl compound and a primary amine[2][3][4].
The Paal-Knorr Synthetic Strategy
The Paal-Knorr synthesis is a robust method for forming the pyrrole ring. In this case, the reaction involves the condensation of 2,5-hexanedione with 2-fluoro-5-nitroaniline. The reaction is typically catalyzed by an acid and proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring[4][5].
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-5-nitroaniline (1.0 eq) in glacial acetic acid.
-
Addition of Dicarbonyl: To the stirred solution, add 2,5-hexanedione (1.1 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of ice water, which should precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield purified crystals of this compound.
The rationale for choosing the Paal-Knorr synthesis lies in its operational simplicity and the ready availability of the starting materials. The acidic conditions facilitate the protonation of the carbonyl oxygen, increasing its electrophilicity and promoting the nucleophilic attack by the amine[3].
Caption: Workflow for the synthesis and purification of the target compound.
Spectroscopic Analysis: Deciphering the Molecular Signature
With a purified sample in hand, the next phase is to probe its structure using a suite of spectroscopic techniques. The data from these analyses are puzzle pieces that, when combined, reveal the complete picture of the molecule. For this guide, we will be working with a predicted dataset, generated based on established chemical principles and data from closely related analogs.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.
Predicted Mass Spectrum Data
| Ion | m/z (predicted) | Relative Intensity | Interpretation |
| [M]+• | 234.08 | 100% | Molecular Ion |
| [M-NO₂]+ | 188.08 | 45% | Loss of the nitro group |
| [C₆H₄FN]+ | 111.03 | 30% | Fragment of the fluoro-nitrophenyl ring |
| [C₆H₈N]+ | 94.07 | 60% | 2,5-dimethylpyrrole fragment |
The molecular ion peak at m/z 234.08 corresponds to the molecular formula C₁₂H₁₁FN₂O₂. The fragmentation pattern, showing the loss of the nitro group (-46 amu) and the presence of fragments corresponding to the two main structural components, provides strong initial evidence for the proposed structure[6][7][8][9].
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (methyl) |
| ~1590, 1480 | Strong | Aromatic C=C stretch |
| ~1520, 1340 | Strong | Asymmetric and symmetric N-O stretch (nitro group) |
| ~1250 | Strong | C-F stretch |
The strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹ are highly characteristic of the nitro group. The presence of both aromatic and aliphatic C-H stretches, along with a C-F stretch, is consistent with the proposed structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial relationships of the atoms.
¹H NMR provides information about the number of different types of protons and their neighboring protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.25 | dd (J = 9.0, 2.5 Hz) | 1H | H-6' |
| 8.15 | ddd (J = 9.0, 4.5, 2.5 Hz) | 1H | H-4' |
| 7.40 | t (J = 9.0 Hz) | 1H | H-3' |
| 5.90 | s | 2H | H-3, H-4 |
| 2.10 | s | 6H | 2x CH₃ |
The aromatic region shows three distinct signals for the protons on the fluoronitrophenyl ring. The downfield shifts are due to the electron-withdrawing effect of the nitro group. The singlet at 5.90 ppm integrating to 2H is characteristic of the two equivalent protons on the pyrrole ring at positions 3 and 4. The singlet at 2.10 ppm integrating to 6H corresponds to the two equivalent methyl groups at positions 2 and 5 of the pyrrole ring.
¹³C NMR provides information about the number of different types of carbon atoms.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 159.5 (d, J = 250 Hz) | C-2' |
| 147.0 | C-5' |
| 141.0 | C-1' |
| 128.5 | C-2, C-5 |
| 126.0 (d, J = 8 Hz) | C-6' |
| 122.0 (d, J = 22 Hz) | C-4' |
| 117.0 (d, J = 25 Hz) | C-3' |
| 107.0 | C-3, C-4 |
| 13.0 | 2x CH₃ |
The large coupling constant (J = 250 Hz) for the signal at 159.5 ppm is characteristic of a carbon directly bonded to a fluorine atom[10][11][12][13][14]. The other carbons on the phenyl ring show smaller couplings to the fluorine atom. The two equivalent methyl carbons and the two equivalent pyrrole ring carbons (C-3 and C-4) each give a single signal.
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals and confirming the connectivity of the molecule.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In our target molecule, we would expect to see correlations between the adjacent protons on the phenyl ring (H-3' with H-4', and H-4' with H-6').
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached. This allows for the definitive assignment of each proton signal to its corresponding carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is a powerful tool for establishing the connectivity between different parts of the molecule. For instance, we would expect to see a correlation between the methyl protons (at 2.10 ppm) and the pyrrole ring carbons C-2/C-5 (at 128.5 ppm) and C-3/C-4 (at 107.0 ppm). Crucially, a correlation between the pyrrole protons (H-3/H-4) and the phenyl carbon C-1' would confirm the N-aryl linkage.
Caption: The integrated workflow of NMR techniques for structural elucidation.
Single-Crystal X-ray Crystallography: The Definitive Structure
While the combination of spectroscopic techniques provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state[15][16].
The Crystallographic Experiment
High-quality single crystals of the compound, grown by slow evaporation from a suitable solvent, are subjected to a beam of X-rays. The diffraction pattern of these X-rays is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
Hypothetical Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 10.5, 8.2, 12.1 |
| β (°) | 98.5 |
| Z | 4 |
| R-factor | < 0.05 |
The resulting crystal structure would confirm the atomic connectivity established by NMR and provide precise bond lengths and angles. It would also reveal the dihedral angle between the pyrrole and phenyl rings, which is influenced by the steric hindrance of the ortho-fluoro substituent.
Conclusion: A Validated and Coherent Structural Narrative
References
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Saunders, C., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. Available from [Link]
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Spectroscopic Data of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic properties of the novel compound 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the unique combination of a pyrrole core, known for its diverse biological activities, and a fluoronitroaromatic substituent, which can modulate electronic properties and metabolic stability. Understanding the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for elucidating its structure-activity relationships.
This guide will delve into the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for this compound. Each section will provide a detailed interpretation of the expected spectral features, underpinned by established spectroscopic principles and data from analogous structures. Furthermore, this guide includes standardized protocols for sample preparation and data acquisition, ensuring the reproducibility and accuracy of experimental results.
Molecular Structure and Synthesis
The target molecule, this compound, is an N-substituted pyrrole. The synthesis of such compounds is commonly achieved through the Paal-Knorr pyrrole synthesis. This well-established reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, hexane-2,5-dione, with a primary amine, 2-fluoro-5-nitroaniline.[1][2] The reaction is typically acid-catalyzed and proceeds via the formation of a di-imine intermediate which then cyclizes and dehydrates to yield the pyrrole ring.[1]
Caption: Workflow for NMR data acquisition and analysis.
Predicted Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. The mass spectrum provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular weight is 248.23 g/mol .
Expected Fragmentation Pattern:
Under electron ionization (EI), the molecular ion peak ([M]⁺) at m/z 248 is expected to be observed. Key fragmentation pathways would likely involve:
-
Loss of a methyl group: A fragment at m/z 233 ([M-CH₃]⁺) is anticipated due to the cleavage of a methyl group from the pyrrole ring.
-
Loss of the nitro group: A fragment at m/z 202 ([M-NO₂]⁺) is a common fragmentation for nitroaromatic compounds.
-
Cleavage of the N-aryl bond: Fragmentation at the bond connecting the pyrrole and phenyl rings could lead to ions corresponding to the 2,5-dimethylpyrrole cation (m/z 94) and the 2-fluoro-5-nitrophenyl radical or cation.
-
Loss of HF: A fragment at m/z 228 ([M-HF]⁺) is possible, although less common.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate. [3]2. Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. 3. GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), then ramp to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
-
-
MS Conditions:
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 40-500.
-
Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum is a fingerprint of the functional groups present in a molecule.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic & Pyrrole C-H |
| ~2950-2850 | C-H stretch | Methyl (-CH₃) |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1530-1500 | N-O asymmetric stretch | Nitro (-NO₂) |
| ~1350-1330 | N-O symmetric stretch | Nitro (-NO₂) |
| ~1250-1000 | C-F stretch | Aryl-F |
Interpretation:
-
C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for the aromatic and pyrrole rings in the 3100-3000 cm⁻¹ region, and for the methyl groups between 2950 and 2850 cm⁻¹.
-
Aromatic C=C Stretching: Two bands around 1600 and 1480 cm⁻¹ are expected for the carbon-carbon double bond stretching in the phenyl ring.
-
Nitro Group Stretching: The most prominent features will be the strong asymmetric and symmetric stretching vibrations of the nitro group, appearing around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. [4][5][6]The presence of these two strong bands is highly characteristic of nitro compounds. [7]* C-F Stretching: A strong absorption band in the 1250-1000 cm⁻¹ region is indicative of the C-F bond. [8] Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Sample Preparation: No extensive sample preparation is required for Attenuated Total Reflectance (ATR) FT-IR. A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal before analyzing the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data serves as a valuable resource for researchers working on the synthesis, characterization, and application of this and related compounds. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the reliability and comparability of results across different laboratories. As with any predictive data, experimental verification is crucial for final structural confirmation.
References
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole
For Researchers, Scientists, and Drug Development Professionals
Foreword
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of the novel compound 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole. As a Senior Application Scientist, the following discourse is built upon a foundation of established spectroscopic principles and data from closely related chemical entities, owing to the absence of publicly available experimental spectra for this specific molecule. This approach allows for a robust, predictive analysis that will serve as a valuable resource for researchers engaged in the synthesis and characterization of similar heterocyclic compounds.
Molecular Structure and its Influence on NMR Spectra
The structure of this compound is characterized by two key aromatic systems: a 2,5-disubstituted pyrrole ring and a 1,2,4-trisubstituted phenyl ring. The pyrrole moiety, with its electron-rich nature, and the phenyl ring, substituted with a strongly electron-withdrawing nitro group and an electronegative fluorine atom, create a unique electronic environment that profoundly influences the chemical shifts and coupling constants observed in its NMR spectra.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the dimethylpyrrole and the fluoronitrophenyl moieties. The analysis below is based on established chemical shift ranges and the electronic effects of the substituents.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring the ¹H NMR spectrum would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Signal Assignments and Interpretation
The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrrole-CH₃ | ~2.1 - 2.3 | Singlet (s) | N/A |
| Pyrrole-H (H-3, H-4) | ~5.8 - 6.0 | Singlet (s) | N/A |
| Phenyl-H (H-3') | ~7.5 - 7.7 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 |
| Phenyl-H (H-4') | ~8.2 - 8.4 | Doublet of doublets (dd) | J(H-H) ≈ 8-9, J(H-H) ≈ 2-3 |
| Phenyl-H (H-6') | ~8.4 - 8.6 | Doublet of doublets (dd) | J(H-H) ≈ 2-3, J(H-F) ≈ 4-5 |
Rationale for Assignments:
-
Pyrrole Protons: The two methyl groups on the pyrrole ring are chemically equivalent and are expected to appear as a sharp singlet in the upfield region. The two protons on the pyrrole ring (H-3 and H-4) are also equivalent and will likely appear as a singlet, characteristic of symmetrically substituted pyrroles.
-
Phenyl Protons: The protons on the nitrophenyl ring will exhibit more complex splitting patterns due to both proton-proton and proton-fluorine couplings. The fluorine atom at the C-2' position will couple with the adjacent H-3' proton and, to a lesser extent, with the H-6' proton. The nitro group at C-5' is a powerful electron-withdrawing group, which will deshield the adjacent protons, shifting their signals downfield.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg) in 0.6-0.7 mL of deuterated solvent is typically required for ¹³C NMR.
-
Instrument Setup: A high-resolution NMR spectrometer with a broadband probe is used.
-
Data Acquisition: A standard proton-decoupled pulse sequence is employed to simplify the spectrum to a series of singlets. A sufficient number of scans is necessary to achieve a good signal-to-noise ratio.
-
Data Processing: Similar to ¹H NMR, the data is processed using Fourier transformation and appropriate corrections.
Signal Assignments and Interpretation
The predicted ¹³C NMR chemical shifts are presented in the table below.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Pyrrole-CH₃ | ~12 - 15 |
| Pyrrole-C (C-3, C-4) | ~105 - 110 |
| Pyrrole-C (C-2, C-5) | ~128 - 132 |
| Phenyl-C (C-1') | ~135 - 138 |
| Phenyl-C (C-2') | ~158 - 162 (d, ¹J(C-F) ≈ 250-260 Hz) |
| Phenyl-C (C-3') | ~118 - 122 (d, ²J(C-F) ≈ 20-25 Hz) |
| Phenyl-C (C-4') | ~125 - 129 (d, ³J(C-F) ≈ 8-10 Hz) |
| Phenyl-C (C-5') | ~145 - 148 |
| Phenyl-C (C-6') | ~120 - 124 (d, ²J(C-F) ≈ 20-25 Hz) |
Rationale for Assignments:
-
Pyrrole Carbons: The methyl carbons will appear at high field. The C-3 and C-4 carbons of the pyrrole ring are expected in the aromatic region, while the substituted C-2 and C-5 carbons will be further downfield.
-
Phenyl Carbons: The carbon directly bonded to the fluorine (C-2') will exhibit a large one-bond coupling constant (¹J(C-F)) and will be significantly deshielded. The carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings, respectively. The carbon bearing the nitro group (C-5') will also be deshielded.
Structural Elucidation Workflow
The definitive assignment of all proton and carbon signals would be achieved through a combination of one-dimensional and two-dimensional NMR experiments.
This workflow illustrates a systematic approach to structure elucidation. The COSY experiment would confirm the proton-proton couplings within the phenyl ring. The HSQC experiment would unambiguously link each proton to its directly attached carbon atom. Finally, the HMBC experiment would provide crucial information about the connectivity across the molecule by revealing long-range correlations between protons and carbons, for instance, between the pyrrole protons and the phenyl carbons, confirming the overall structure.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts and coupling patterns are based on established principles of NMR spectroscopy and data from analogous structures. For researchers working with this or similar molecules, this guide offers a solid framework for spectral interpretation and structural verification. The definitive confirmation of these assignments awaits experimental verification.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
PubChem. 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole. National Center for Biotechnology Information. [Link]
IR and mass spectrometry of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted N-arylpyrrole, it serves as a versatile scaffold for the synthesis of more complex molecules with potential biological activity. The precise structural confirmation and purity assessment of such compounds are paramount in research and development. This guide provides an in-depth analysis of two primary spectroscopic techniques for its characterization: Infrared (IR) Spectroscopy and Mass Spectrometry (MS).
This document is intended for researchers, scientists, and drug development professionals. It moves beyond procedural outlines to explain the causal reasoning behind analytical choices, ensuring a robust and validated approach to structural elucidation.
Synthesis Context: The Paal-Knorr Reaction
To understand the potential analytical profile of the title compound, it is helpful to consider its synthesis. A common and efficient method for creating N-substituted pyrroles is the Paal-Knorr synthesis.[1][2] This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, 2-fluoro-5-nitroaniline.[3][4]
The causality behind this choice of synthesis is its high efficiency and atom economy, typically affording N-substituted 2,5-dimethyl pyrrole derivatives in good to excellent yields with water as the primary byproduct.[5][6] Understanding this pathway is crucial for anticipating potential impurities, such as unreacted starting materials, which spectroscopic analysis must be able to differentiate.
Caption: Paal-Knorr synthesis of the target compound.
Part 1: Infrared (IR) Spectroscopy Analysis
Core Principles and Experimental Causality
Infrared (IR) spectroscopy is a foundational technique for identifying functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.
The choice of Fourier Transform Infrared (FTIR) spectroscopy is deliberate; its interferometric design provides superior signal-to-noise ratio and faster acquisition times compared to older dispersive instruments, ensuring higher quality, reproducible data.[7]
Anticipated Spectral Features
The structure of this compound contains several distinct functional groups, each with characteristic absorption bands. The interpretation of its IR spectrum relies on identifying these key vibrations.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale & Expert Insights |
| Nitro (Ar-NO₂) Group | Asymmetric Stretch | 1550 - 1475 | This is one of the most diagnostic peaks. Its high intensity stems from the large change in dipole moment during the N-O bond stretch, a consequence of the significant electronegativity difference between nitrogen and oxygen.[8][9] Its position confirms the nitro group is attached to an aromatic ring.[10] |
| Symmetric Stretch | 1360 - 1290 | This second strong peak is confirmatory for the nitro group. The presence of both the asymmetric and symmetric bands provides a highly reliable identification.[9][10] | |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | These are typically sharp, medium-intensity peaks appearing just above 3000 cm⁻¹. Their presence indicates hydrogens attached to sp²-hybridized carbons. |
| C=C Stretch | 1620 - 1450 | Aromatic rings exhibit a series of absorptions in this region due to ring stretching modes. These can sometimes appear as a group of sharp peaks. | |
| Pyrrole Ring | C-H Stretch | ~3100 | The C-H bonds on the pyrrole ring will also contribute to absorptions in the aromatic C-H stretching region. |
| C=C & C-N Stretches | 1550 - 1400 | The stretching vibrations of the pyrrole ring are complex and coupled, appearing in the same general region as the aromatic C=C stretches. | |
| Alkyl (CH₃) Groups | Asymmetric Stretch | 2980 - 2950 | These peaks arise from the methyl groups on the pyrrole ring. Their position just below 3000 cm⁻¹ is characteristic of sp³-hybridized C-H bonds. |
| Symmetric Stretch | 2880 - 2850 | This peak is typically weaker than the asymmetric stretch and appears at a slightly lower wavenumber. | |
| Carbon-Fluorine Bond | C-F Stretch | 1250 - 1000 | The C-F stretch is typically a strong and sharp absorption. Its exact position can be influenced by the electronic environment of the aromatic ring. |
Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
This protocol is designed as a self-validating system by incorporating background and sample verification steps. ATR is chosen for its simplicity, requiring minimal sample preparation and eliminating the need for KBr pellets.
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
ATR Crystal Cleaning: Clean the surface of the ATR crystal (typically diamond or germanium) with a solvent-grade isopropanol or ethanol-moistened, lint-free wipe.
-
Background Scan: With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical step that subtracts the spectral contributions of atmospheric CO₂ and water vapor, ensuring their peaks do not interfere with the sample spectrum.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to apply consistent force, ensuring intimate contact between the sample and the crystal. This is essential for obtaining a high-quality spectrum.
-
Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
Data Analysis: Process the resulting spectrum by identifying the key absorption bands as detailed in the table above. Compare the obtained peak positions with established literature values to confirm the presence of all expected functional groups.
-
Post-Analysis Cleaning: Thoroughly clean the ATR crystal to prepare it for the next sample.
Caption: Workflow for FTIR analysis using an ATR accessory.
Part 2: Mass Spectrometry (MS) Analysis
Core Principles and Experimental Causality
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11] For structural elucidation, a molecule is first ionized and then subjected to conditions that cause it to break apart into characteristic fragment ions. The resulting mass spectrum provides a molecular fingerprint that can confirm the molecular weight and reveal key structural motifs.
Choice of Ionization: The selection of an ionization technique is a critical experimental decision.[11]
-
Electron Ionization (EI): A hard ionization technique that uses high-energy electrons (70 eV). EI is ideal for relatively volatile and thermally stable compounds like the target molecule. It induces extensive and reproducible fragmentation, which is invaluable for detailed structural analysis and comparison with spectral libraries.[11] This is the preferred method for initial characterization via Gas Chromatography-Mass Spectrometry (GC-MS).
-
Electrospray Ionization (ESI): A soft ionization technique used for less volatile molecules, often coupled with Liquid Chromatography (LC-MS). ESI typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation. While less informative for structural details, it is excellent for unequivocally confirming the molecular weight.[11][12]
Anticipated Fragmentation Pathways (Electron Ionization)
Upon ionization via EI, a molecular ion (M⁺•) is formed.[13] Due to the presence of aromatic rings, this molecular ion is expected to be relatively stable and thus clearly visible in the spectrum.[14] The subsequent fragmentation is governed by the stability of the resulting ions and neutral losses.
| m/z (Mass/Charge) | Proposed Fragment Identity | Neutral Loss | Rationale & Expert Insights |
| 234 | [M]⁺• | - | The molecular ion. Its presence confirms the molecular weight of the compound. The molecule contains one nitrogen atom, so its molecular weight is an even number, consistent with the Nitrogen Rule. |
| 219 | [M - CH₃]⁺ | •CH₃ (15 Da) | Loss of a methyl radical from one of the 2,5-dimethylpyrrole positions. This is a common fragmentation for alkyl-substituted aromatic systems. |
| 188 | [M - NO₂]⁺ | •NO₂ (46 Da) | Cleavage of the C-N bond to lose a nitro radical is a highly characteristic fragmentation pathway for nitroaromatic compounds.[15] The resulting cation is stabilized by the aromatic system. |
| 204 | [M - NO]⁺ | •NO (30 Da) | Loss of nitric oxide is another common pathway for nitroaromatics, often occurring after rearrangement.[16] |
| 142 | [C₈H₈NF]⁺ | C₄H₂NO₂ | Cleavage of the N-phenyl bond, retaining the 2-fluorophenyl-pyrrole fragment. |
| 94 | [C₆H₈N]⁺ | C₆H₃FNO₂ | Cleavage of the N-phenyl bond to form the 2,5-dimethylpyrrole cation radical. This fragment would be highly indicative of the pyrrole moiety. |
| 77 | [C₆H₅]⁺ | - | While not directly from the parent, the phenyl cation is a common fragment in the spectra of many benzene derivatives, often arising after multiple fragmentation steps.[17] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for robust, validated analysis. The GC component separates the analyte from any volatile impurities before it enters the mass spectrometer, ensuring a clean spectrum of the target compound.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
GC-MS System Setup:
-
Install a suitable capillary column (e.g., a 30m, 0.25mm ID column with a 5% phenyl-methylpolysiloxane stationary phase).
-
Set the injector temperature to 250°C and the transfer line temperature to 280°C to ensure complete volatilization and prevent cold spots.
-
Use helium as the carrier gas with a constant flow rate of ~1 mL/min.
-
-
GC Oven Program: Program the oven temperature to ramp from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 300°C) at a rate of 10-20°C/min. This temperature gradient ensures separation of components with different boiling points.
-
Injection: Inject 1 µL of the prepared sample solution into the GC inlet. A split injection (e.g., 50:1 split ratio) is often used to prevent column overloading.
-
Mass Spectrometer Parameters:
-
Set the ion source to Electron Ionization (EI) at 70 eV.
-
Set the ion source temperature to ~230°C.
-
Scan a mass range from m/z 40 to 400 to ensure capture of all relevant low-mass fragments and the molecular ion.
-
-
Data Acquisition & Analysis:
-
Initiate the GC-MS run. The data system will record the total ion chromatogram (TIC) and the mass spectrum for each point in time.
-
Identify the GC peak corresponding to the target compound.
-
Extract and analyze the mass spectrum for that peak.
-
Identify the molecular ion peak and compare the observed fragmentation pattern with the anticipated pathways detailed in the table above.
-
Caption: Key fragmentation pathways for the target compound in EI-MS.
Conclusion
The structural elucidation of this compound is reliably achieved through the synergistic use of IR spectroscopy and mass spectrometry. IR analysis provides definitive confirmation of the essential functional groups—most notably the aromatic nitro group—while high-resolution mass spectrometry confirms the molecular weight and provides a detailed fragmentation map that corroborates the connectivity of the pyrrole and nitrophenyl moieties. The protocols and interpretive frameworks presented herein constitute a robust, self-validating system for the comprehensive characterization of this and structurally related compounds, providing the analytical confidence required for advanced research and development applications.
References
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University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups. UCLA Chemistry. [Link]
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National Institute of Standards and Technology. 1H-Pyrrole, 2,5-dimethyl-. NIST Chemistry WebBook. [Link]
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ResearchGate. Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. ResearchGate. [Link]
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ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. ResearchGate. [Link]
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YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. [Link]
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Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]
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Wikipedia. Paal–Knorr synthesis. Wikipedia. [Link]
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MDPI. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. MDPI. [Link]
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ResearchGate. IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. ResearchGate. [Link]
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PubMed. Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. [Link]
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Chemistry LibreTexts. 16.10: Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]
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PubMed. Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. PubMed. [Link]
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MBB College. Paal-Knorr Synthesis. MBB College. [Link]
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ResearchGate. Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. ResearchGate. [Link]
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National Institute of Standards and Technology. Pyrrole. NIST Chemistry WebBook. [Link]
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YouTube. Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. YouTube. [Link]
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University of Wisconsin-Platteville. Nitro Groups. University of Wisconsin-Platteville. [Link]
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ResearchGate. Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. ResearchGate. [Link]
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ResearchGate. ¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected... ResearchGate. [Link]
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MDPI. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. MDPI. [Link]
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RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
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ResearchGate. The mass spectra of (a) pyrrole (m/z 67) and 2-cyclohexen-1-one (m/z... ResearchGate. [Link]
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YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. [Link]
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ResearchGate. Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. ResearchGate. [Link]
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PubMed Central. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. PubMed Central. [Link]
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An In-depth Technical Guide to the Crystal Structure of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole
A Methodological Approach to Synthesis, Crystallization, and Structural Elucidation
Disclaimer: As of the latest database searches, a solved crystal structure for 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole has not been deposited in public repositories such as the Cambridge Structural Database (CSD). This guide, therefore, serves as an expert-level walkthrough of the necessary protocols and analytical frameworks required to synthesize, crystallize, and structurally characterize this compound. It leverages data from closely related analogs to project the expected structural features, providing a comprehensive roadmap for researchers in structural chemistry and drug development.
Introduction
Substituted N-aryl pyrroles are privileged scaffolds in medicinal chemistry and materials science, valued for their versatile electronic properties and ability to engage in a wide range of intermolecular interactions. The title compound, this compound, combines the electron-rich 2,5-dimethylpyrrole core with an electron-deficient phenyl ring, substituted with a nitro group and a fluorine atom. These features are anticipated to drive unique solid-state packing arrangements, influencing properties such as solubility, stability, and bioavailability. Understanding the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction (SC-XRD) is paramount for rational drug design and materials engineering. This guide details the complete workflow, from chemical synthesis to final structural analysis.
Part 1: Synthesis of the Target Compound
The most direct and reliable method for synthesizing N-substituted pyrroles from 1,4-dicarbonyl compounds is the Paal-Knorr synthesis.[1][2] This reaction involves the condensation of a 1,4-diketone with a primary amine, typically under acidic conditions, to form the pyrrole ring in high yield.[3]
Experimental Protocol: Paal-Knorr Synthesis
Objective: To synthesize this compound.
Materials:
-
2,5-Hexanedione (1.0 eq)
-
2-Fluoro-5-nitroaniline (1.0 eq)
-
Glacial Acetic Acid (solvent)
-
Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-5-nitroaniline (1.0 eq) in glacial acetic acid.
-
Addition of Diketone: Add 2,5-hexanedione (1.0 eq) to the solution. The reaction mixture may be stirred at room temperature or gently heated to facilitate dissolution.
-
Reflux: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Causality: The acidic medium protonates a carbonyl oxygen of the diketone, activating it for nucleophilic attack by the amine. Refluxing provides the necessary activation energy for the cyclization and subsequent dehydration steps.[2]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture slowly into a beaker of ice-cold water, which will cause the crude product to precipitate.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water to remove residual acetic acid. The crude solid can then be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
Caption: Paal-Knorr synthesis of the target compound.
Part 2: Single Crystal Growth
Obtaining a high-quality single crystal is the most critical and often most challenging step in SC-XRD.[4][5] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice. Slow crystal growth is essential to minimize defects.[6]
Experimental Protocol: Crystal Growth by Slow Evaporation
This method is straightforward and effective for many organic compounds.[4]
Materials:
-
Purified this compound
-
A selection of volatile solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone)
-
Small, clean vial (e.g., 2 mL)
Procedure:
-
Solvent Screening: Test the solubility of the compound in various solvents to find one in which it is moderately soluble. A solvent that is too effective will make it difficult to achieve supersaturation, while poor solubility will yield insufficient material in solution.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent (e.g., ethyl acetate) in a clean vial. Ensure all solid material is dissolved; gentle warming may be applied if necessary.
-
Evaporation: Cover the vial with parafilm and pierce it with a few small holes using a needle. This restricts the rate of solvent evaporation. Causality: Slow evaporation gradually increases the concentration of the solute beyond its saturation point, creating the supersaturated state necessary for nucleation and crystal growth. A slower rate leads to fewer nucleation sites and thus larger, higher-quality crystals.[7]
-
Incubation: Place the vial in a vibration-free location at a constant temperature. Allow the solvent to evaporate over several days to weeks.
-
Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in size) have formed, carefully harvest them using a spatula or loop.[8]
Caption: Workflow for single crystal growth by slow evaporation.
Part 3: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the three-dimensional structure of a crystalline material at atomic resolution.[8][9] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.
Experimental Protocol: Data Collection and Structure Solution
-
Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryoloop, and mounted on a goniometer head on the diffractometer.[8] The crystal is typically flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.
-
Data Collection: The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal through a series of orientations.[9][10] At each orientation, a diffraction image is recorded. A full dataset consists of hundreds or thousands of such images.
-
Data Reduction: The raw diffraction data is processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization effects). This yields a list of reflections (hkl) and their corresponding intensities (I).
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods, which are implemented in software packages like SHELXT.[11] This step generates an initial electron density map and a preliminary model of the molecular structure.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).[11] Atomic positions, displacement parameters, and other variables are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by metrics such as the R-factor (R1) and weighted R-factor (wR2).
Caption: The single-crystal X-ray diffraction workflow.
Part 4: Projected Structural Analysis
While the precise crystal structure is undetermined, an expert analysis based on known chemical principles and data from analogous structures can provide a robust hypothesis of its key features. The primary analog for this analysis is 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole, for which crystallographic data is available (CSD Deposition number 291983).[12]
Hypothetical Crystallographic Data
The following table presents a representative set of crystallographic parameters that could be expected for the title compound, based on typical values for small organic molecules of similar size and composition.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₂H₁₁FN₂O₂ |
| Formula Weight | 234.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~12.0 |
| c (Å) | ~10.5 |
| β (°) | ~95 |
| Volume (ų) | ~1065 |
| Z | 4 |
| Density (calculated, g/cm³) | ~1.46 |
| R1 [I > 2σ(I)] | < 0.05 |
| wR2 (all data) | < 0.15 |
This data is for illustrative purposes and represents a plausible outcome of a successful structure determination.
Molecular Geometry
The molecule is expected to be non-planar. The 2,5-dimethylpyrrole ring itself will be largely planar. The key conformational feature is the torsion angle between the plane of the pyrrole ring and the plane of the 2-fluoro-5-nitrophenyl ring. In the known structure of the 4-nitro analog, this angle is significant, preventing full π-system conjugation. A similar twisted conformation is expected for the title compound due to steric hindrance between the pyrrole ring and the ortho-fluorine atom on the phenyl ring.
Intermolecular Interactions and Crystal Packing
The solid-state packing will be governed by a combination of weak intermolecular forces. The presence of the electron-withdrawing fluoro and nitro groups on the phenyl ring creates distinct regions of positive and negative electrostatic potential, which will direct the packing arrangement.[13][14]
-
C-H···O Hydrogen Bonds: The oxygen atoms of the nitro group are strong hydrogen bond acceptors. Weak C-H···O interactions involving aromatic C-H donors from the phenyl or pyrrole rings of neighboring molecules are highly probable.
-
C-H···F Interactions: The fluorine atom can act as a weak hydrogen bond acceptor, potentially forming C-H···F interactions.
-
π-π Stacking: The electron-deficient nitrophenyl ring may engage in offset π-π stacking interactions with the electron-rich pyrrole ring of an adjacent molecule. The geometry of this stacking will be heavily influenced by the steric bulk of the methyl groups and the ortho-fluorine.
-
Nitro-Aromatic Interactions: Interactions between the nitro group and the π-system of an adjacent phenyl ring are also possible and have been observed to influence crystal packing in other nitroaromatic compounds.[15]
The interplay of these interactions will determine the final crystal packing, likely resulting in a dense, layered structure. The ortho-position of the fluorine atom, compared to the para-nitro group in the known analog, is expected to introduce significant differences in the local packing motifs.
Caption: Potential intermolecular interactions in the crystal lattice.
Conclusion
This guide provides a comprehensive framework for the synthesis and structural determination of this compound. By following the detailed protocols for Paal-Knorr synthesis, single crystal growth, and single-crystal X-ray diffraction, researchers can successfully elucidate its three-dimensional structure. The projected analysis, grounded in the known structure of a close analog, suggests a non-planar molecule whose crystal packing is dominated by a network of weak C-H···O and C-H···F hydrogen bonds, alongside potential π-π stacking interactions. The definitive determination of this structure will provide critical insights for its future application in drug discovery and materials science.
References
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Malykhin, E. V., et al. (2021). How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? CrystEngComm, 23(43), 7581-7593. Available at: [Link]
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A Technical Guide to the Solubility Profile of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole: A Predictive and Methodological Approach
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole (CAS No. 465514-85-6), a compound of interest in medicinal chemistry and materials science. In the absence of extensive published experimental data, this document establishes a robust predictive framework based on first-principle analysis of its molecular structure. We dissect the contributions of the fluoro-nitrophenyl and dimethylpyrrole moieties to forecast its behavior across a spectrum of organic solvents. Critically, this guide furnishes a detailed, field-proven experimental protocol for the definitive determination of thermodynamic solubility using the gold-standard equilibrium shake-flask method. This protocol is designed to be a self-validating system, ensuring researchers in drug discovery and process chemistry can generate reliable, publication-quality data.
The Imperative of Solubility in Modern Drug Development
Solubility is a fundamental physicochemical property that dictates the ultimate success or failure of a potential drug candidate. It is the extent to which a compound, the solute, dissolves in a solvent to yield a homogeneous system.[1][2] For a drug to be effective, especially when administered orally, it must first dissolve in the aqueous environment of the gastrointestinal tract before it can be absorbed into the systemic circulation.[1][2] Consequently, poor solubility is a major hurdle in pharmaceutical development, with over 40% of new chemical entities (NCEs) exhibiting low aqueous solubility.[1][2][3]
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.
-
Preformulation: Developing viable dosage forms and delivery systems.[6]
-
Pharmacokinetic Profiling: Ensuring sufficient compound concentration for absorption and distribution studies.
This guide provides the foundational knowledge and practical methodology to expertly navigate these challenges.
Molecular Structure Analysis and Predicted Solubility Profile
The solubility of a compound is governed by its structure, which dictates properties like polarity, hydrogen bonding capacity, and molecular volume.[3] The widely applied principle of "like dissolves like" provides a strong basis for predicting solubility behavior.[7] A polar solvent will preferentially dissolve a polar solute, and a nonpolar solvent will dissolve a nonpolar solute.[7]
The structure of this compound contains distinct regions that contribute to its overall physicochemical character:
-
2-Fluoro-5-nitrophenyl Group: This moiety is the primary driver of the molecule's polarity. The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups, possessing a very large dipole moment.[8] The fluorine atom further increases the polarity through its high electronegativity. This region can act as a hydrogen bond acceptor via the oxygen atoms of the nitro group.
-
2,5-dimethylpyrrole Group: The pyrrole ring is an aromatic heterocycle with moderate polarity. The two methyl (-CH₃) groups are nonpolar and contribute to the molecule's lipophilicity (hydrophobicity).
Overall Molecular Character: The compound is a moderately polar, asymmetric molecule. It lacks a hydrogen bond donor (like an -OH or -NH group) but has several hydrogen bond acceptor sites. Its solubility will be a balance between the highly polar fluoro-nitrophenyl end and the more lipophilic dimethylpyrrole end.
Based on this analysis, a predicted solubility profile in common laboratory solvents is presented below.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Very High | These solvents have strong dipoles that can effectively solvate the polar fluoro-nitrophenyl group. The absence of strong hydrogen bonding networks allows for easy accommodation of the solute. |
| Chlorinated | Dichloromethane (DCM) | High | DCM has a significant dipole moment capable of interacting favorably with the polar regions of the molecule, while also being compatible with the less polar aromatic rings. |
| Ethers | Tetrahydrofuran (THF) | Moderate to High | THF has a moderate dipole and can act as a hydrogen bond acceptor, allowing it to solvate the molecule effectively. |
| Ketones | Acetone | Moderate | Acetone is a polar aprotic solvent that should readily dissolve the compound, though perhaps less effectively than DMSO or DMF for achieving very high concentrations. |
| Alcohols | Methanol, Ethanol | Low to Moderate | While polar, these solvents have strong intermolecular hydrogen bonding networks. The energy required to disrupt this network to accommodate the solute may limit solubility. |
| Aromatic Nonpolar | Toluene | Low | Toluene's primary interactions are van der Waals forces, which are insufficient to overcome the strong dipole-dipole interactions of the solute molecules with each other. |
| Aliphatic Nonpolar | Hexane, Heptane | Very Low / Insoluble | These solvents are entirely nonpolar and cannot effectively solvate the highly polar fluoro-nitrophenyl moiety, leading to negligible solubility. |
| Aqueous | Water, PBS Buffer | Very Low / Insoluble | The large, nonpolar surface area of the aromatic rings and methyl groups results in a hydrophobic character that dominates, leading to poor aqueous solubility.[2] |
Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The equilibrium or thermodynamic solubility represents the true saturation point of a compound in a solvent at a given temperature. The shake-flask method is the universally recognized gold-standard for its determination due to its reliability and direct measurement of the equilibrium state.[9]
Principle
An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period, sufficient to allow the system to reach equilibrium between the dissolved and undissolved states. After equilibrium is achieved, the saturated solution is filtered to remove all solid particles, and the concentration of the dissolved compound in the clear filtrate is measured analytically.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the shake-flask protocol.
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An In-depth Technical Guide to the Theoretical and Computational Investigation of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive theoretical and computational framework for the study of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole, a molecule of interest in medicinal chemistry and materials science. We delve into the core principles and practical applications of computational chemistry to elucidate the structural, electronic, and spectroscopic properties of this compound. This document is designed to serve as a practical handbook for researchers, offering not only a review of established methodologies but also detailed, step-by-step protocols for performing these analyses. By integrating theoretical calculations with potential experimental validation, we aim to provide a robust, self-validating system for the in-depth characterization of novel molecular entities.
Introduction: The Scientific Imperative
The convergence of fluorine and a nitro group on a phenyl ring attached to a dimethylpyrrole moiety presents a fascinating case study in molecular design. The electron-withdrawing nature of the fluoro and nitro groups can significantly influence the electronic properties of the pyrrole ring, a common scaffold in pharmacologically active compounds.[1][2][3] Understanding these interactions at a quantum mechanical level is paramount for predicting molecular behavior, reactivity, and potential biological activity.[4][5] Computational chemistry offers a powerful, cost-effective, and efficient avenue for these explorations, enabling the prediction of various molecular properties before embarking on extensive and resource-intensive laboratory synthesis and testing.[6][7][8]
This guide will focus on the application of Density Functional Theory (DFT), a workhorse of modern computational chemistry, to dissect the intricacies of this compound.[9][10][11] We will explore its optimized geometry, vibrational frequencies, electronic transitions, and other key quantum chemical descriptors.
Foundational Concepts: A Theoretical Primer
Before delving into the practical application of computational methods, it is crucial to grasp the underlying theoretical principles.
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.[6] The central idea of DFT is that the properties of a multi-electron system can be determined by using functionals, i.e., functions of another function, which in this case is the spatially dependent electron density. This approach is computationally more tractable than traditional ab initio methods that deal with the complex many-electron wavefunction.
Basis Sets
In computational chemistry, a basis set is a set of functions (called basis functions) that are combined in linear combinations to create molecular orbitals. The choice of basis set is a critical parameter that dictates the accuracy and computational cost of the calculation. Larger basis sets include more functions and allow for a more accurate representation of the molecular orbitals but require more computational resources.
Key Molecular Properties from a Computational Lens
-
Optimized Geometry: The lowest energy arrangement of atoms in a molecule. This provides insights into bond lengths, bond angles, and dihedral angles.
-
Vibrational Frequencies: Calculated from the second derivatives of the energy with respect to atomic positions, these frequencies correspond to the infrared (IR) and Raman spectra of the molecule.
-
Electronic Properties:
-
HOMO and LUMO: The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are crucial for understanding chemical reactivity and electronic transitions.[6] The energy gap between HOMO and LUMO provides an indication of the molecule's stability.
-
Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which helps in identifying regions of electrophilic and nucleophilic attack.
-
-
Spectroscopic Predictions: Computational methods can predict various spectra, including NMR, IR, and UV-Vis, which can be compared with experimental data for validation.
The Computational Workflow: A Practical Guide
This section outlines a detailed, step-by-step methodology for the theoretical and computational analysis of this compound.
Molecular Structure Generation
The first step is to generate a 3D structure of the molecule. This can be done using any molecular building software such as Avogadro, ChemDraw, or GaussView. The initial structure does not need to be perfect as it will be optimized in the subsequent steps.
Geometry Optimization
The goal of geometry optimization is to find the minimum energy conformation of the molecule.
Protocol: Geometry Optimization using DFT
-
Software: Gaussian, ORCA, or other quantum chemistry software packages.
-
Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional.[10]
-
Basis Set: 6-311++G(d,p) is a good choice for this type of molecule, providing a balance between accuracy and computational cost.
-
Input File (Gaussian Example):
-
Execution: Run the calculation.
-
Analysis: Verify that the optimization has converged to a true minimum by checking for the absence of imaginary frequencies in the output file.
Vibrational Frequency Analysis
This analysis is crucial for characterizing the molecule's vibrational modes and predicting its IR and Raman spectra. The freq keyword in the Gaussian input file automatically performs this calculation after the optimization.
Data Presentation: Predicted Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| C-H stretch (aromatic) | ~3100-3000 | Stretching of C-H bonds on the phenyl ring |
| C-H stretch (methyl) | ~2950-2850 | Stretching of C-H bonds in the methyl groups |
| C=C stretch (pyrrole) | ~1550-1450 | Stretching of C=C bonds within the pyrrole ring |
| NO₂ asymmetric stretch | ~1550-1500 | Asymmetric stretching of the nitro group |
| NO₂ symmetric stretch | ~1350-1300 | Symmetric stretching of the nitro group |
| C-F stretch | ~1250-1000 | Stretching of the carbon-fluorine bond |
Note: These are approximate ranges and the precise values will be obtained from the calculation output.
Electronic Structure Analysis
This involves examining the molecular orbitals and the electrostatic potential to understand the molecule's reactivity and electronic properties.
Protocol: Electronic Structure Analysis
-
Software: Use the output from the geometry optimization calculation.
-
Analysis Tools: GaussView, Multiwfn, or other visualization and analysis software.
-
HOMO-LUMO Analysis: Visualize the HOMO and LUMO to identify the regions of electron density involved in frontier molecular orbital interactions. The energy gap is a key parameter.
-
Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP map to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.
Mandatory Visualization: Computational Workflow
Caption: A streamlined workflow for the computational analysis of the target molecule.
Structural and Electronic Insights
The computational analysis provides a wealth of information about the molecule's structure and electronic nature.
Molecular Geometry
The optimized geometry will reveal the dihedral angle between the phenyl and pyrrole rings, which is a key determinant of the extent of π-conjugation between the two ring systems. The presence of the bulky methyl groups on the pyrrole ring and the fluorine atom on the phenyl ring will likely induce a non-planar conformation.
Frontier Molecular Orbitals
The HOMO is expected to be localized primarily on the electron-rich dimethylpyrrole ring, while the LUMO will likely be centered on the electron-deficient nitrophenyl ring. This separation of the HOMO and LUMO suggests a potential for intramolecular charge transfer upon electronic excitation. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
Mandatory Visualization: HOMO-LUMO Relationship
Caption: The energetic relationship between the HOMO and LUMO.
Potential Applications and Future Directions
The insights gained from these computational studies can guide further experimental work.
-
Drug Design: The electronic properties and MEP map can inform the design of derivatives with enhanced biological activity.[12][13] The molecule could be investigated as an inhibitor for specific enzymes where the nitroaromatic moiety can act as a key interacting fragment.
-
Materials Science: The potential for intramolecular charge transfer suggests that this molecule could be a building block for novel organic electronic materials.[14]
-
QSAR Studies: The calculated quantum chemical descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity or toxicity of related compounds.[4][5]
Future computational work could involve:
-
Time-Dependent DFT (TD-DFT): To predict the UV-Vis absorption spectrum and study the nature of electronic transitions.
-
Molecular Dynamics (MD) Simulations: To study the conformational dynamics of the molecule in different solvent environments.[15]
-
Docking Studies: To investigate the binding of the molecule to specific protein targets.[12]
Conclusion
This technical guide has provided a comprehensive overview of the theoretical and computational methodologies for studying this compound. By following the outlined protocols, researchers can gain a deep understanding of the structural and electronic properties of this molecule, paving the way for its rational application in various scientific fields. The integration of computational chemistry into the research pipeline is an indispensable tool for modern scientific discovery.
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A-Z Guide to Quantum Chemical Calculations for Substituted N-Arylpyrroles: From Theory to Application
Abstract
Substituted N-arylpyrroles represent a cornerstone of modern medicinal chemistry and materials science, with applications ranging from antimicrobial agents to organic electronics.[1][2][3] Understanding and predicting the behavior of these molecules at a quantum level is paramount for rational design and optimization. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the principles and practices of quantum chemical calculations for this vital class of compounds. We will delve into the theoretical underpinnings of Density Functional Theory (DFT), provide a validated, step-by-step workflow for performing calculations, and explore the interpretation of key molecular descriptors to drive insightful structure-activity relationship (SAR) studies.
Part 1: The Strategic Imperative for Computational Analysis
The Significance of N-Arylpyrroles
The N-arylpyrrole scaffold is a privileged structure in drug discovery and materials science. Its unique electronic and structural properties make it a versatile building block for compounds with a wide array of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[1][3][4] In materials science, these compounds are explored for their potential in organic light-emitting diodes (OLEDs) and other electronic applications. The efficacy of these molecules is intrinsically linked to their three-dimensional structure and electronic properties, which dictate how they interact with biological targets or function within a device.
Why Quantum Chemistry? Predicting Properties Before Synthesis
Synthesizing and testing every conceivable derivative of an N-arylpyrrole is both time-consuming and cost-prohibitive. Quantum chemical calculations offer a powerful in silico alternative, allowing researchers to predict a wide range of molecular properties with a high degree of accuracy.[5][6] This predictive power enables:
-
Rational Drug Design: Understanding how substituents on the aryl and pyrrole rings affect the molecule's shape and electronic charge distribution is crucial for optimizing interactions with a biological target.[7][8]
-
Structure-Activity Relationship (SAR) Elucidation: By systematically modifying the structure in silico and calculating key properties, researchers can build robust SAR models that guide the synthesis of more potent and selective compounds.[8][9][10]
-
Mechanism of Action Studies: Computational methods can be used to investigate reaction pathways and transition states, providing insights into how these molecules exert their effects.[11]
Part 2: Laying the Theoretical Foundation
A successful computational study begins with selecting the appropriate theoretical methods. The choice of method and basis set directly impacts the accuracy and computational cost of the calculations.[12]
The Workhorse: Density Functional Theory (DFT)
For medium-to-large organic molecules like N-arylpyrroles, Density Functional Theory (DFT) strikes an optimal balance between computational efficiency and accuracy.[13] Unlike more computationally expensive ab initio methods, DFT calculates the electronic energy based on the electron density rather than the full many-electron wavefunction.[6]
-
The Role of the Functional: The accuracy of a DFT calculation is highly dependent on the chosen exchange-correlation functional. For organic molecules, hybrid functionals are often the preferred choice.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used and well-benchmarked functional that provides reliable results for a broad range of organic systems.
-
M06-2X: A high-nonlocality functional that often provides improved accuracy for non-covalent interactions, which can be important for studying drug-receptor binding.
-
The Building Blocks: Basis Sets
In quantum chemical calculations, molecular orbitals are constructed from a linear combination of mathematical functions known as basis functions.[12][14] The set of these functions is called a basis set.[14][15] The choice of basis set determines the flexibility and accuracy of the orbital description.
-
Pople Style Basis Sets (e.g., 6-31G(d,p)): These are popular for their efficiency. The "6-31G" part describes a split-valence basis set, where core orbitals are described by a single function and valence orbitals are described by two.[16] The "(d,p)" denotes the addition of polarization functions, which allow for more flexibility in describing the shape of the orbitals and are crucial for accurate geometry and property calculations.
-
Correlation-Consistent Basis Sets (e.g., cc-pVDZ): These basis sets are designed to systematically converge towards the complete basis set limit, offering a pathway to higher accuracy, albeit at a greater computational cost.[16]
For most routine calculations on substituted N-arylpyrroles, a combination like B3LYP/6-31G(d,p) provides a reliable and computationally tractable starting point.
Part 3: A Validated Workflow for N-Arylpyrrole Calculations
This section outlines a step-by-step protocol for performing quantum chemical calculations on a substituted N-arylpyrrole using a program like Gaussian.[17]
Workflow Overview
Caption: A validated workflow for quantum chemical calculations.
Step 1: Building the Initial 3D Structure
Start by building the 3D structure of your substituted N-arylpyrrole using a molecular editor like GaussView or Avogadro. Ensure that the initial bond lengths and angles are reasonable to facilitate a smooth geometry optimization.
Step 2: Geometry Optimization
The goal of geometry optimization is to find the lowest energy conformation of the molecule on the potential energy surface.[18] This is a critical step, as all subsequent property calculations depend on an accurately optimized structure.
Example Gaussian Input:
-
#p Opt: Specifies a geometry optimization.
-
B3LYP/6-31G(d,p): The chosen method and basis set.
-
0 1: The charge (0) and spin multiplicity (1 for a singlet) of the molecule.
Step 3: Verifying the Optimized Structure with Frequency Analysis
A successful geometry optimization finds a stationary point on the potential energy surface.[19] However, this could be a minimum (the desired stable structure) or a saddle point (a transition state). A frequency calculation is essential to confirm the nature of the stationary point.[19][20]
-
A true minimum will have zero imaginary frequencies.
-
A transition state will have exactly one imaginary frequency.
If you find an imaginary frequency, it indicates an unstable geometry.[21] You must visualize the corresponding vibrational mode, adjust the structure along that mode, and re-run the optimization.
Example Gaussian Input for a Combined Optimization and Frequency Calculation:
Step 4: Calculating Key Molecular Properties
Once you have a confirmed minimum energy structure, you can proceed to calculate the electronic and spectroscopic properties of interest.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[22]
-
HOMO Energy: Relates to the ability to donate an electron (ionization potential).[23]
-
LUMO Energy: Relates to the ability to accept an electron (electron affinity).[23]
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's electronic excitability and chemical reactivity. A smaller gap generally implies a more reactive molecule.[22][23][24]
-
-
Molecular Electrostatic Potential (MEP): The MEP map is a powerful visualization tool that illustrates the charge distribution of a molecule.[25][26] It is calculated by placing a positive test charge at various points on the electron density surface.
MEP maps are invaluable for predicting non-covalent interactions, which are fundamental to drug-receptor binding.[7][27]
Part 4: Data Interpretation and Application in Drug Discovery
The true power of quantum chemical calculations lies in the ability to translate numerical data into actionable chemical insights.
Quantitative Structure-Activity Relationships (QSAR)
By calculating properties for a series of N-arylpyrrole derivatives, you can build QSAR models that correlate these properties with biological activity.[9][28][29] For example, you might find that compounds with a lower LUMO energy (greater electron affinity) exhibit higher antimicrobial activity. This relationship can then be used to predict the activity of new, unsynthesized compounds.
Table 1: Example Data for a Hypothetical SAR Study
| Compound | Substituent (R) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Predicted Activity (MIC µg/mL) |
| 1a | -H | -6.21 | -1.15 | 5.06 | 2.1 | 16 |
| 1b | -Cl (para) | -6.35 | -1.45 | 4.90 | 3.5 | 8 |
| 1c | -NO2 (para) | -6.80 | -2.10 | 4.70 | 6.8 | 4 |
| 1d | -OCH3 (para) | -5.95 | -1.05 | 4.90 | 2.8 | 32 |
This table demonstrates how calculated quantum chemical descriptors can be used to quantify the effects of substituents on the electronic properties and predicted biological activity of N-arylpyrroles.
Case Study: Interpreting the MEP of an N-Arylpyrrole
Imagine an N-arylpyrrole designed as an inhibitor for a specific enzyme. The MEP map reveals a region of strong negative potential (red) around a carbonyl oxygen on a substituent. This suggests that this oxygen atom is a likely hydrogen bond acceptor. This insight can be used to rationalize its binding mode within the enzyme's active site or to propose modifications that could enhance this interaction, thereby increasing potency.
Part 5: Conclusion and Future Outlook
Quantum chemical calculations, particularly DFT, are an indispensable tool in the modern drug discovery and materials science pipeline. For substituted N-arylpyrroles, these methods provide unparalleled insight into the structure-property relationships that govern their function. By following a validated computational workflow and carefully interpreting the results, researchers can accelerate the design-test-analyze cycle, leading to the more rapid development of novel therapeutics and advanced materials. The continued development of more accurate and efficient computational methods will only enhance the predictive power of these approaches in the years to come.
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Cioslowski, J. (2001). Using molecular electrostatic potential maps for similarity studies. Semantic Scholar. [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole
Abstract
This document provides a comprehensive guide for the synthesis of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole, a valuable substituted pyrrole derivative for pharmaceutical and materials science research. The protocol is based on the robust and efficient Paal-Knorr pyrrole synthesis, involving the acid-catalyzed condensation of 2-fluoro-5-nitroaniline with 2,5-hexanedione (acetonylacetone). We present a detailed experimental procedure, mechanistic insights, safety protocols, characterization data, and troubleshooting guidance to ensure reproducible and high-yield synthesis.
Introduction and Scientific Principles
Substituted pyrroles are fundamental heterocyclic scaffolds found in a vast array of biologically active compounds, including the cholesterol-lowering drug Atorvastatin, and advanced functional materials.[1] The target molecule, this compound, incorporates a synthetically versatile fluorinated and nitrated phenyl ring, making it an attractive building block for further chemical elaboration in drug discovery programs.
The chosen synthetic strategy is the Paal-Knorr synthesis, a classic and reliable method for forming pyrrole rings first reported in 1884.[2][3] The reaction's enduring utility stems from its operational simplicity, use of accessible starting materials, and generally high yields.[1][4] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under mildly acidic conditions.[2][5]
The Paal-Knorr Reaction Mechanism
The synthesis proceeds through a well-elucidated, acid-catalyzed pathway. The key mechanistic steps are as follows[2][4][6]:
-
Carbonyl Protonation: The reaction is initiated by the protonation of one of the carbonyl groups of 2,5-hexanedione by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon.
-
Hemiaminal Formation: The primary amine, 2-fluoro-5-nitroaniline, acts as a nucleophile, attacking the protonated carbonyl to form a hemiaminal intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the hemiaminal then performs a nucleophilic attack on the second carbonyl group. This intramolecular cyclization is the rate-determining step and forms a 2,5-dihydroxytetrahydropyrrole derivative.[4][7]
-
Dehydration: The cyclic intermediate undergoes two successive dehydration steps (loss of two water molecules) to yield the final, stable aromatic pyrrole ring.
It is critical to control the acidity of the reaction medium. While acid catalysis is essential, strongly acidic conditions (pH < 3) can promote the self-cyclization of the 1,4-diketone, leading to the formation of a furan byproduct.[5][6][8] The use of a weak acid, such as glacial acetic acid, is often sufficient to promote the desired reaction while minimizing side products.[5][8] The electron-withdrawing nitro group on the aniline starting material decreases its nucleophilicity, which may necessitate heating to drive the reaction to completion.[6][9]
Materials and Safety
Reagents and Equipment
| Reagent | CAS No. | Molecular Wt. |
| 2-Fluoro-5-nitroaniline | 369-36-8 | 156.11 g/mol |
| 2,5-Hexanedione (Acetonylacetone) | 110-13-4 | 114.14 g/mol |
| Glacial Acetic Acid | 64-19-7 | 60.05 g/mol |
| Ethanol (or Methanol) | 64-17-5 | 46.07 g/mol |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol |
| Hexanes | 110-54-3 | 86.18 g/mol |
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, standard glassware, vacuum filtration apparatus, rotary evaporator, Thin-Layer Chromatography (TLC) plates (silica gel), UV lamp.
Critical Safety Precautions
This protocol involves hazardous materials. All procedures must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves.
-
2-Fluoro-5-nitroaniline: Flammable solid.[10][11][12][13] Causes skin and serious eye irritation and may cause respiratory irritation.[10][11][13] Avoid breathing dust and keep away from ignition sources.[10][14]
-
2,5-Hexanedione (Acetonylacetone): Flammable liquid and vapor.[15][16] Harmful if swallowed and toxic in contact with skin or if inhaled.[15][16] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[17]
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.
-
Organic Solvents: Ethanol, methanol, ethyl acetate, and hexanes are flammable. Keep away from open flames and heat sources.
Detailed Experimental Protocol
Reagent Stoichiometry
| Reagent | Mol. Wt. ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 2-Fluoro-5-nitroaniline | 156.11 | 10.0 | 1.0 | 1.56 g |
| 2,5-Hexanedione | 114.14 | 11.0 | 1.1 | 1.26 g (1.30 mL) |
| Glacial Acetic Acid | 60.05 | - | - | 20 mL |
Reaction Workflow Diagram
Caption: Experimental workflow for the Paal-Knorr synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-nitroaniline (1.56 g, 10.0 mmol).
-
Reagent Addition: Add glacial acetic acid (20 mL) to the flask and stir until the aniline dissolves. To this solution, add 2,5-hexanedione (1.30 mL, 11.0 mmol).
-
Heating and Monitoring: Attach a reflux condenser and place the flask in a heating mantle. Heat the reaction mixture to a gentle reflux (approx. 120 °C) and maintain for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent), observing the consumption of the starting aniline.
-
Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing 100 mL of ice-water while stirring vigorously. A yellow precipitate should form.
-
Filtration: Continue stirring the slurry for 15-20 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water (3 x 30 mL) to remove residual acetic acid and any water-soluble impurities.
-
Drying: Press the solid as dry as possible on the filter. Transfer the crude product to a watch glass and dry under vacuum.
Purification
Recrystallization is the preferred method for purifying the final product.
-
Transfer the crude, dry solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (or methanol) to just dissolve the solid.
-
Slowly add deionized water dropwise until the solution becomes faintly turbid.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum to a constant weight.
Reaction Scheme and Characterization
Overall Reaction
Caption: Paal-Knorr synthesis of the target pyrrole.
Expected Characterization
The final product, 1-(2-fluoro-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole, is expected to be a yellow or light brown solid.[18] Its identity and purity should be confirmed using standard analytical techniques.
-
Molecular Formula: C₁₂H₁₁FN₂O₂[19]
-
Molecular Weight: 234.23 g/mol
-
¹H NMR & ¹³C NMR: The spectra should be consistent with the proposed structure, showing characteristic peaks for the aromatic protons on the phenyl and pyrrole rings, as well as the methyl group protons.[20]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ corresponding to the calculated mass.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient reaction time or temperature.[9] 2. Deactivated starting amine due to strong electron-withdrawing groups.[6][9] | 1. Increase reflux time and monitor by TLC until starting material is consumed. 2. Ensure the temperature is adequate for reflux. Consider a higher-boiling solvent like toluene if necessary, or explore microwave-assisted synthesis to reduce reaction times.[9][21] |
| Significant Furan Byproduct | Reaction conditions are too acidic (pH < 3), favoring self-condensation of the diketone.[5][8] | 1. Ensure a weak acid like acetic acid is used. Avoid strong mineral acids like HCl or H₂SO₄.[6] 2. Use a slight excess of the amine to favor the pyrrole pathway.[6] |
| Dark, Tarry Mixture | Polymerization or degradation of starting materials or product due to excessive heat or prolonged reaction time.[9] | 1. Lower the reaction temperature and extend the reaction time. 2. Monitor the reaction closely and stop the heat as soon as the starting material is consumed. 3. Consider milder catalysts, such as Lewis acids (e.g., Sc(OTf)₃) or solid-supported acids.[4][7] |
| Difficulty in Purification | Product may be oily or resistant to crystallization. | 1. If recrystallization fails, purify the crude material using silica gel column chromatography with a gradient eluent system (e.g., starting with pure hexanes and gradually increasing the proportion of ethyl acetate).[22] |
References
- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Rohit Chemistry. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism. YouTube. Retrieved from [Link]
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College of Engineering and Technology. (URL not available)
-
PENTA s.r.o. (2024, April 22). Acetylacetone - SAFETY DATA SHEET. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetylacetone. Retrieved from [Link]
- Pal, M., et al. (2004). Simple synthesis of substituted pyrroles. Journal of Organic Chemistry, 69(1), 213-6.
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.
-
PubChemLite. (n.d.). 1-(2-fluoro-5-nitrophenyl)-2,5-dimethyl-1h-pyrrole. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-fluoro-5-nitroaniline. Retrieved from [Link]
- Galimberti, A., et al. (2024).
-
ResearchGate. (2025, August 7). Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. Retrieved from [Link]
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ResearchGate. (2025, August 7). (PDF) Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67785, 2-Fluoro-5-nitroaniline. Retrieved from [Link]
-
ResearchGate. (2018, March 13). (PDF) 2-Fluoro-5-nitroaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 303494, 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected.... Retrieved from [Link]
- Google Patents. (n.d.). CN111233835A - Preparation and purification method of 5-(2-fluorophenyl)-1-(pyridine-3-ylsulfonyl)-1H-pyrrole-3-formaldehyde.
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ResearchGate. (n.d.). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66518, 2,5-Dimethyl-1-phenylpyrrole. Retrieved from [Link]
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MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]
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Application Note: A Detailed Protocol for the Paal-Knorr Synthesis of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole
Abstract
The pyrrole scaffold is a privileged heterocycle in medicinal chemistry and materials science. The Paal-Knorr synthesis, a classic condensation reaction between a 1,4-dicarbonyl compound and a primary amine or hydrazine, remains one of the most robust and versatile methods for its construction.[1][2] This application note provides a comprehensive guide for the synthesis of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole, a compound of interest for drug discovery due to the presence of key pharmacophoric elements. We delve into the underlying reaction mechanism, offer a detailed and validated experimental protocol, and outline methods for product characterization, providing researchers with a reliable framework for accessing this and similar N-arylpyrrole derivatives.
Scientific Foundation: The Paal-Knorr Reaction Mechanism
The Paal-Knorr synthesis is a powerful acid-catalyzed cyclocondensation reaction.[3] The mechanism for pyrrole formation was investigated in detail by V. Amarnath et al., whose work demonstrated that the reaction proceeds through a hemiaminal intermediate.[1] The process can be dissected into several key steps:
-
Carbonyl Protonation: The reaction is initiated by the protonation of one of the carbonyl groups of the 1,4-diketone (2,5-hexanedione), which significantly increases its electrophilicity.
-
Nucleophilic Attack: The primary amine (2-fluoro-5-nitrophenylhydrazine) acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate.
-
Hemiaminal Formation: A proton transfer results in the formation of a hemiaminal.
-
Intramolecular Cyclization: The nitrogen atom of the hemiaminal then performs a nucleophilic attack on the second carbonyl group. This is the rate-determining step of the reaction.[3]
-
Intermediate Formation: This intramolecular attack forms a 2,5-dihydroxytetrahydropyrrole derivative after another proton transfer.[1]
-
Dehydration and Aromatization: The intermediate undergoes two successive acid-catalyzed dehydration steps, eliminating two molecules of water to form the stable, aromatic pyrrole ring.
The use of an electron-deficient amine, such as 2-fluoro-5-nitrophenylhydrazine, may require slightly more forcing conditions (e.g., higher temperature or longer reaction time) to overcome its reduced nucleophilicity compared to more electron-rich amines.
Caption: Paal-Knorr pyrrole synthesis mechanism.
Experimental Protocol
This protocol details the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,5-Hexanedione (Acetonylacetone) | ≥98% | Sigma-Aldrich |
| 2-Fluoro-5-nitrophenylhydrazine | ≥97% | Combi-Blocks |
| Glacial Acetic Acid | ACS Grade | Fisher Chemical |
| Ethanol (200 Proof) | ACS Grade | Decon Labs |
| Ethyl Acetate | HPLC Grade | VWR Chemicals |
| Hexanes | HPLC Grade | VWR Chemicals |
| Saturated Sodium Bicarbonate (aq.) | - | Lab Prepared |
| Brine (Saturated NaCl aq.) | - | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | - |
| Silica Gel | 60 Å, 230-400 mesh | - |
| Round-bottom flask (50 mL) | - | - |
| Reflux Condenser | - | - |
| Magnetic Stir Plate and Stir Bar | - | - |
| TLC plates (Silica gel 60 F₂₅₄) | - | - |
| Rotary Evaporator | - | - |
Stoichiometry and Reagent Preparation
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 2,5-Hexanedione | 114.14 | 5.0 | 571 mg (0.58 mL) | 1.0 |
| 2-Fluoro-5-nitrophenylhydrazine | 171.12 | 5.0 | 856 mg | 1.0 |
| Glacial Acetic Acid | 60.05 | - | 10 mL | Solvent |
Detailed Synthesis Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-nitrophenylhydrazine (856 mg, 5.0 mmol).
-
Reagent Addition: Add glacial acetic acid (10 mL) to the flask and stir the mixture until the hydrazine dissolves. To this solution, add 2,5-hexanedione (0.58 mL, 5.0 mmol) dropwise using a syringe. Rationale: Acetic acid serves as both the solvent and the acid catalyst required to promote the condensation.[4]
-
Reaction Conditions: Attach a reflux condenser to the flask and place the assembly in a heating mantle set upon a magnetic stir plate. Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.
-
Monitoring Progress: The reaction progress should be monitored by Thin Layer Chromatography (TLC) every 30-60 minutes. Use a 9:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting hydrazine (which is typically more polar) and the appearance of a new, less polar spot (the product) indicates reaction progression. The product spot can be visualized under UV light (254 nm). Rationale: TLC is a crucial and rapid technique for determining reaction completion, preventing unnecessary heating that could lead to side product formation.
-
Reaction Completion: Continue heating at reflux until the starting material is consumed, which typically takes 2-4 hours.
Workup and Purification
-
Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Carefully pour the dark reaction mixture into a beaker containing 50 mL of ice-cold water.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the mixture with stirring until gas evolution ceases and the pH is neutral (~7-8). Rationale: This step neutralizes the acetic acid catalyst and quenches the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL). Rationale: The organic product is more soluble in ethyl acetate than in the aqueous phase.
-
Washing: Combine the organic layers and wash them sequentially with water (2 x 25 mL) and brine (1 x 25 mL). Rationale: Washing removes residual water-soluble impurities and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, typically as a yellow or orange solid.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 95:5 hexanes:ethyl acetate). Alternatively, recrystallization from an ethanol/water mixture can be attempted.[5][6]
Sources
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- 2. Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
Application Note: Optimizing the Paal-Knorr Synthesis of N-Arylpyrroles
Abstract
The Paal-Knorr synthesis is a cornerstone transformation in heterocyclic chemistry, providing a direct and efficient route to substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[1][2] For researchers in materials science and drug development, the synthesis of N-arylpyrroles is of particular importance due to their prevalence in pharmacologically active molecules and functional materials.[3][4] This guide provides an in-depth analysis of the critical reaction conditions, moving beyond a simple recitation of steps to explain the causality behind experimental choices. We present a comparative analysis of catalytic systems, modern energy sources, and detailed, field-proven protocols to empower researchers to optimize this versatile reaction for their specific synthetic challenges.
Mechanistic Underpinnings: The "Why" Behind the Conditions
A robust understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The synthesis of an N-arylpyrrole from a 1,4-diketone and an aromatic amine is not a simple condensation but a sequential process. Seminal work by Amarnath et al. elucidated that the reaction proceeds through a hemiaminal intermediate, which then undergoes a rate-determining cyclization, followed by dehydration.[1][3][5]
The accepted mechanism involves several key stages:
-
Initial Nucleophilic Attack: The lone pair of the primary aryl amine attacks one of the protonated carbonyl carbons of the 1,4-diketone. This step is often accelerated by an acid catalyst.
-
Hemiaminal Formation: This attack results in the formation of a hemiaminal intermediate.
-
Intramolecular Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group. This intramolecular step is the rate-determining step of the reaction.[6]
-
Dehydration Cascade: The resulting cyclic intermediate undergoes a two-step dehydration, eliminating two molecules of water to form the stable aromatic pyrrole ring.[7]
Figure 1: The accepted hemiaminal pathway for the Paal-Knorr synthesis of N-arylpyrroles.
This mechanism explains why acidic conditions are beneficial. Protonation of a carbonyl oxygen makes the carbonyl carbon more electrophilic, facilitating the initial attack by the weakly nucleophilic aryl amine. However, excessively strong acidic conditions (pH < 3) can lead to the competing Paal-Knorr furan synthesis as the major pathway.[3][5]
Critical Reaction Parameters: A Comparative Analysis
The success of the Paal-Knorr synthesis hinges on the careful selection of a catalyst, solvent, and energy source. Traditional methods often involved prolonged heating in acids, which can be detrimental to sensitive functional groups.[4] Modern advancements have introduced milder and more efficient alternatives.
The Role of the Catalyst
Catalysis is essential for achieving high yields and reasonable reaction times, especially with less reactive anilines (e.g., those bearing electron-withdrawing groups).
-
Brønsted Acids: These are the classical catalysts. Acetic acid is commonly used to provide a weakly acidic medium that accelerates the reaction without promoting furan formation.[5][8] Stronger, non-aqueous acids like p-toluenesulfonic acid (p-TsOH) and trifluoroacetic acid (TFA) have proven highly effective, often allowing the reaction to proceed at room temperature.[8][9]
-
Lewis Acids: Mild Lewis acids offer an excellent alternative, promoting the reaction under neutral conditions. Catalysts like Scandium(III) triflate (Sc(OTf)₃), Iron(III) chloride, and various other metal triflates are highly efficient, often in very low catalytic loadings (e.g., 1 mol%).[6][10][11]
-
Heterogeneous Catalysts: To improve the sustainability and ease of purification, solid-supported catalysts have been developed. These "green" alternatives include silica sulfuric acid, aluminas, and sulfonic acid-functionalized magnetic nanoparticles, which can be easily recovered and reused.[3][9]
Table 1: Comparative Performance of Catalysts for N-Arylpyrrole Synthesis (Reaction: 2,5-Hexanedione with various primary aromatic amines)
| Catalyst Type | Catalyst Example | Typical Loading | Conditions | Avg. Yield (%) | Key Advantages & Ref. |
| Brønsted Acid | Acetic Acid (AcOH) | Solvent/Co-solvent | Reflux | 60-85% | Classical, inexpensive, moderate yields.[5] |
| Trifluoroacetic Acid (TFA) | 10 mol% | MDC, rt, 2-4h | 85-95% | Highly efficient, mild conditions, excellent yields.[8] | |
| p-Toluenesulfonic Acid | 10 mol% | Toluene, Reflux | 80-90% | Stronger acid, effective for less reactive amines.[9] | |
| Lewis Acid | Sc(OTf)₃ | 1 mol% | Solvent-free, 60°C | 90-98% | Very low catalyst loading, high efficiency, reusable.[11] |
| Iron(III) Chloride (FeCl₃) | 10 mol% | Water, 80°C | 85-95% | Inexpensive, effective in aqueous media.[10] | |
| Heterogeneous | Alumina (CATAPAL 200) | 40 mg / mmol | Solvent-free, 60°C | 70-97% | Reusable, solvent-free, commercially available.[9] |
| Silica Sulfuric Acid | 0.1 g / mmol | Solvent-free, rt | 95-98% | High yields, short reaction times, reusable solid acid.[3] |
Solvent Selection and Modern Energy Sources
The choice of solvent depends heavily on the reactants and the chosen catalyst.[6] While traditional solvents like ethanol, toluene, and acetic acid are effective, modern protocols increasingly favor greener alternatives or solvent-free conditions.[3][9] Water has been shown to be a viable solvent, particularly with catalysts like FeCl₃.[10] Deep eutectic solvents (DESs), such as a choline chloride/urea mixture, can act as both the solvent and catalyst, offering a highly environmentally friendly option.[12]
Perhaps the most significant recent advancement is the use of microwave irradiation . Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from many hours to mere minutes, often leading to cleaner reactions and higher yields by minimizing byproduct formation through rapid, uniform heating.[13][14][15]
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for both a classical and a microwave-assisted Paal-Knorr synthesis of an N-arylpyrrole.
Figure 2: General experimental workflow for the Paal-Knorr synthesis.
Protocol 1: Trifluoroacetic Acid-Catalyzed Synthesis of 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole
This protocol is adapted from demonstrated methods using TFA as a highly efficient catalyst under mild conditions.[8]
-
Reagents & Equipment:
-
2,5-Hexanedione (1.0 mmol, 114 mg, 0.117 mL)
-
4-Bromoaniline (1.0 mmol, 172 mg)
-
Trifluoroacetic Acid (TFA) (0.1 mmol, 11.4 mg, 7.7 µL)
-
Dichloromethane (MDC), 5 mL
-
Round-bottom flask, magnetic stirrer, standard glassware for workup and chromatography.
-
-
Procedure:
-
To a 25 mL round-bottom flask charged with a magnetic stir bar, add 4-bromoaniline (172 mg) and dichloromethane (5 mL). Stir until the amine is fully dissolved.
-
Add 2,5-hexanedione (0.117 mL) to the solution.
-
Slowly add trifluoroacetic acid (7.7 µL) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot has been consumed.
-
Upon completion, quench the reaction by adding 10 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure product. Expected yield: ~92%.[8]
-
Protocol 2: Microwave-Assisted Synthesis of N-Arylpyrroles
This protocol leverages the speed and efficiency of microwave irradiation, adapted from established MAOS procedures.[13][15]
-
Reagents & Equipment:
-
2,5-Hexanedione (1.0 mmol, 114 mg, 0.117 mL)
-
Substituted Aniline (1.2 mmol)
-
Glacial Acetic Acid (0.4 mL)
-
Microwave synthesizer with sealed reaction vials (e.g., 10 mL).
-
Standard glassware for workup and chromatography.
-
-
Procedure:
-
In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine 2,5-hexanedione (114 mg) and the desired substituted aniline (1.2 mmol).
-
Add glacial acetic acid (0.4 mL) to act as both catalyst and solvent.
-
Securely seal the vial with a cap.
-
Place the vial inside the microwave synthesizer cavity.
-
Irradiate the mixture at 120 °C for 10-15 minutes (Note: reaction time may vary based on aniline reactivity).
-
After the program is complete, allow the vial to cool to room temperature using the instrument's cooling system.
-
Carefully open the vial and pour the contents into a separatory funnel containing 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-arylpyrrole.
-
Conclusion
The Paal-Knorr synthesis remains a highly reliable and versatile method for accessing N-arylpyrroles. By understanding the underlying hemiaminal mechanism, researchers can make informed decisions regarding reaction conditions. While classical Brønsted acid catalysis remains effective, the adoption of modern Lewis acid, heterogeneous, and microwave-assisted protocols offers significant advantages in terms of efficiency, yield, reaction time, and environmental impact. The protocols provided herein serve as a robust starting point for the synthesis of a wide array of N-arylpyrroles, enabling further discovery in medicinal chemistry and materials science.
References
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. organic-chemistry.org. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. en.wikipedia.org. Retrieved from [Link]
-
Grokipedia. (n.d.). Paal–Knorr synthesis. grokipedia.org. Retrieved from [Link]
-
RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. rgmcet.edu.in. Retrieved from [Link]
-
Rohit Chemistry. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. organic-chemistry.org. Retrieved from [Link]
-
Journal of Applicable Chemistry. (2014). Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. joac.info. Retrieved from [Link]
-
MDPI. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. mdpi.com. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. organic-chemistry.org. Retrieved from [Link]
-
National Institutes of Health. (2017). Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst. ncbi.nlm.nih.gov. Retrieved from [Link]
-
ResearchGate. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. researchgate.net. Retrieved from [Link]
-
ResearchGate. (2013). Organic synthesis in deep eutectic solvents: Paal–Knorr reactions. researchgate.net. Retrieved from [Link]
-
Pharmacia. (2024). Microwave-assisted organic synthesis of pyrroles (Review). pharmacia.pensoft.net. Retrieved from [Link]
-
Pharmacia. (2024). Image from: Microwave-assisted organic synthesis of pyrroles (Review). pharmacia.pensoft.net. Retrieved from [Link]
-
Semantic Scholar. (2005). Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. semanticscholar.org. Retrieved from [Link]
-
Pensoft Publishers. (2024). Microwave-assisted organic synthesis of pyrroles (Review). pensoft.net. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Paal–Knorr reaction to synthesize N-arylpyrroles. researchgate.net. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. pubs.rsc.org. Retrieved from [Link]
-
ResearchGate. (2007). An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. researchgate.net. Retrieved from [Link]
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- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas | MDPI [mdpi.com]
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Application Notes & Protocols: Modern Catalytic Synthesis of Substituted N-Arylpyrroles
For: Researchers, scientists, and drug development professionals.
Introduction
The N-arylpyrrole scaffold is a privileged structural motif, prominently featured in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its prevalence in biologically active compounds underscores the continuous need for robust, efficient, and versatile synthetic methodologies. This guide provides an in-depth overview of modern catalytic strategies for the synthesis of substituted N-arylpyrroles, moving beyond classical approaches to focus on methods that offer enhanced control over selectivity, functional group tolerance, and reaction efficiency. We will delve into the mechanistic underpinnings of key catalytic systems, provide detailed experimental protocols, and offer insights to aid in methodological selection and optimization.
I. Foundational Condensation Reactions: Catalytic Paal-Knorr and Clauson-Kaas Syntheses
The Paal-Knorr and Clauson-Kaas reactions represent the most fundamental approaches to the construction of the pyrrole ring. While traditionally conducted under harsh acidic conditions, modern catalysis has introduced milder and more efficient protocols.
A. The Catalytic Paal-Knorr Synthesis
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2][3] The reaction mechanism proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole ring.[2][3] The use of catalysts can significantly accelerate this process, especially with less reactive anilines.
Mechanistic Insight: Acid Catalysis
In the acid-catalyzed Paal-Knorr reaction, protonation of a carbonyl group enhances its electrophilicity, facilitating the initial attack by the amine. Subsequent intramolecular condensation and dehydration steps are also acid-promoted.
Diagram: Paal-Knorr Synthesis Workflow
Caption: General workflow for the catalytic Paal-Knorr synthesis of N-arylpyrroles.
Protocol: Iron-Catalyzed Paal-Knorr Synthesis in Water
This protocol highlights an environmentally benign approach using an iron catalyst in water.[4]
Materials:
-
2,5-Hexanedione
-
Substituted aniline
-
FeCl₃ (Iron(III) chloride)
-
Deionized water
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Procedure:
-
To a round-bottom flask, add 2,5-hexanedione (1.0 mmol), the desired aniline (1.2 mmol), and deionized water (5 mL).
-
Add FeCl₃ (0.1 mmol, 10 mol%) to the mixture.
-
Heat the reaction mixture to reflux (100 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
B. The Catalytic Clauson-Kaas Synthesis
The Clauson-Kaas reaction provides access to N-substituted pyrroles from the reaction of a primary amine with 2,5-dialkoxytetrahydrofuran, typically in the presence of an acid catalyst.[5] This method is particularly useful for synthesizing pyrroles that are unsubstituted at the 2- and 5-positions. A variety of catalysts have been employed to improve this reaction, including Brønsted acids, Lewis acids, and metal catalysts.[5][6]
Protocol: Scandium Triflate-Catalyzed Clauson-Kaas Synthesis
This protocol utilizes a Lewis acid catalyst for the efficient synthesis of N-arylpyrroles.[5]
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
Substituted aniline
-
Sc(OTf)₃ (Scandium(III) triflate)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask with magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the aniline (1.0 mmol) and 2,5-dimethoxytetrahydrofuran (1.1 mmol) in acetonitrile (5 mL).
-
Add Sc(OTf)₃ (0.05 mmol, 5 mol%) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel to afford the pure N-arylpyrrole.
| Catalyst System | Substrate Scope | Typical Yields | Reaction Conditions | Reference |
| FeCl₃ in H₂O | Electron-rich and -poor anilines | Good to Excellent | Reflux | [4] |
| Sc(OTf)₃ in CH₃CN | Various anilines | Excellent | Room Temperature | [5] |
| MgI₂ etherate in MeCN | Anilines, arylamides | Good to Excellent | 80 °C | [5] |
| P₂O₅ in Toluene | Anilines, sulfonamides | Good to Excellent | 110 °C | [5] |
II. Transition Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions have revolutionized the synthesis of N-aryl heterocycles by allowing for the direct formation of C-N bonds under relatively mild conditions. Copper and palladium are the most prominent metals in this domain.
A. Copper-Catalyzed N-Arylation (Ullmann Condensation)
The copper-catalyzed N-arylation of pyrroles is a powerful and economical method for forging the N-aryl bond.[7][8][9] These reactions typically involve the coupling of pyrrole with an aryl halide. Modern protocols often utilize ligands to facilitate the catalytic cycle and allow for milder reaction conditions.
Mechanistic Insight: The Copper Catalytic Cycle
The generally accepted mechanism involves the initial coordination of the pyrrolide anion to a Cu(I) species. Oxidative addition of the aryl halide to this complex forms a Cu(III) intermediate. Reductive elimination then furnishes the N-arylpyrrole product and regenerates the active Cu(I) catalyst.
Diagram: Copper-Catalyzed N-Arylation Cycle
Caption: Simplified catalytic cycle for copper-catalyzed N-arylation of pyrroles.
Protocol: Copper-Catalyzed N-Arylation with Aryl Iodides
This ligand-free protocol offers a simple and cost-effective method for N-arylation.[8]
Materials:
-
Pyrrole
-
Aryl iodide
-
CuI (Copper(I) iodide)
-
K₂CO₃ (Potassium carbonate)
-
Dimethylformamide (DMF)
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
To a Schlenk tube, add CuI (0.05 mmol, 5 mol%), K₂CO₃ (2.0 mmol), and the aryl iodide (1.0 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add pyrrole (1.2 mmol) and DMF (3 mL) via syringe.
-
Heat the reaction mixture at 120 °C for the specified time (typically 12-24 hours).
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over Na₂SO₄.
-
Remove the solvent in vacuo and purify the residue by column chromatography.
B. Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of C-N bonds.[10] It employs a palladium catalyst, typically with a phosphine ligand, to couple an amine (or N-H heterocycle) with an aryl halide or triflate. This method is known for its broad substrate scope and high functional group tolerance.[11]
Protocol: Palladium-Catalyzed N-Arylation of Pyrrole with Aryl Chlorides
This protocol utilizes a specific phosphine ligand (keYPhos) that is effective for the coupling of less reactive aryl chlorides.[10][11]
Materials:
-
Pyrrole
-
Aryl chloride
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
keYPhos (a biaryl phosphine ligand)
-
LiOtBu (Lithium tert-butoxide)
-
Toluene
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Inside a glovebox, add Pd₂(dba)₃ (0.004 mmol, 0.8 mol% Pd), keYPhos (0.01 mol%), and LiOtBu (1.5 mmol) to a reaction vial.
-
Add the aryl chloride (1.0 mmol) and toluene (2 mL).
-
Add pyrrole (1.2 mmol) to the vial.
-
Seal the vial and heat the reaction mixture at 50 °C for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash chromatography on silica gel.
| Catalyst System | Coupling Partner | Ligand | Base | Typical Yields | Reference |
| CuI (5 mol%) | Aryl Iodides | Ligand-free | K₂CO₃ | Moderate to Excellent | [8] |
| Pd₂(dba)₃ / keYPhos | Aryl Chlorides | keYPhos | LiOtBu | Good to Excellent | [10][11] |
| Pd(PPh₃)₄ | Aryl Halides | PPh₃ | Ag₂CO₃ | Moderate to Good | [12] |
III. Emerging Catalytic Strategies
Beyond traditional cross-coupling, innovative catalytic approaches such as photocatalysis and gold catalysis are expanding the toolkit for N-arylpyrrole synthesis.
A. Photocatalytic Synthesis
Visible-light photocatalysis has emerged as a powerful and sustainable strategy in organic synthesis.[13] For N-arylpyrroles, photocatalytic methods can enable unique transformations, including asymmetric syntheses and C-H functionalization, under exceptionally mild conditions.
Conceptual Framework: Light-Induced Catalysis
In a typical photocatalytic cycle, a photocatalyst absorbs light to reach an excited state, becoming a potent single-electron oxidant or reductant. This allows for the generation of radical intermediates from the starting materials, which then engage in the desired bond-forming reactions.
A notable example is the diastereo- and atroposelective synthesis of N-arylpyrroles through a one-pot, three-component reaction enabled by light-induced phosphoric acid catalysis.[14][15][16] This method simultaneously creates both C-N axial chirality and a central quaternary stereocenter.
Protocol: Light-Induced Asymmetric Synthesis of N-Arylpyrroles
This advanced protocol demonstrates the power of combining photoredox catalysis with chiral acid catalysis.[16]
Materials:
-
Alkyne substrate
-
Benzoquinone substrate
-
N-arylpyrrole substrate
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., TRIP)
-
Acetonitrile/n-Butyronitrile solvent mixture
-
LED light source (e.g., 440 nm)
-
Reaction vessel suitable for low-temperature photochemistry
Procedure:
-
To a reaction vessel, add the alkyne (0.2 mmol), benzoquinone (0.1 mmol), N-arylpyrrole (0.1 mmol), and the chiral phosphoric acid catalyst (5 mol%).
-
Add the solvent mixture (e.g., CH₃CN/n-BuCN 5:1, 4.0 mL).
-
Degas the solution and place the vessel under an argon atmosphere.
-
Cool the reaction to the desired temperature (e.g., -50 °C).
-
Irradiate the mixture with a 440 nm LED lamp for 48 hours with stirring.
-
Upon completion, concentrate the reaction mixture.
-
Purify the product by flash column chromatography to obtain the enantioenriched N-arylpyrrole.
B. Gold-Catalyzed Synthesis
Gold catalysts, particularly Au(I) complexes, are potent π-acids that can activate alkynes and allenes toward nucleophilic attack.[17] This reactivity has been harnessed for the synthesis of highly substituted pyrroles through cyclization and rearrangement cascades.
Conceptual Framework: Gold-Catalyzed Annulation
Gold(I) catalysts can coordinate to the C-C triple bond of an alkyne, rendering it highly electrophilic. Intramolecular attack by a tethered nucleophile, such as an enamine, can initiate a cyclization cascade that ultimately leads to the formation of the pyrrole ring.
For instance, gold(I) catalysis of isoxazole-based nitrenoids with alkynyl thioethers provides a controlled (3+2) annulation to deliver sulfenylated pyrroles as single regioisomers.[18]
Protocol: Gold(I)-Catalyzed Synthesis of 3-Sulfenyl Pyrroles
This protocol illustrates a regioselective annulation reaction.[18]
Materials:
-
Alkynyl thioether
-
Isoxazole derivative
-
(JohnPhos)Au(MeCN)SbF₆ (Gold(I) catalyst)
-
Dichloromethane (DCM)
-
Inert atmosphere reaction vessel
Procedure:
-
To a vial under an inert atmosphere, add the isoxazole (0.1 mmol) and the alkynyl thioether (0.12 mmol).
-
Add DCM (1.0 mL) to dissolve the substrates.
-
In a separate vial, prepare a stock solution of the gold catalyst in DCM.
-
Add the gold catalyst solution (1-5 mol%) to the reaction mixture.
-
Stir at room temperature and monitor by TLC.
-
Once the reaction is complete, concentrate the mixture and purify by column chromatography on silica gel.
Conclusion
The catalytic synthesis of substituted N-arylpyrroles is a dynamic and evolving field. While classical condensation reactions remain valuable, modern transition metal catalysis, particularly with copper and palladium, offers unparalleled scope and efficiency for the direct arylation of the pyrrole nitrogen. Furthermore, emerging areas like photoredox and gold catalysis are opening doors to novel transformations and the construction of complex, stereochemically rich N-arylpyrrole structures under remarkably mild conditions. The choice of synthetic strategy will ultimately depend on the specific target molecule, available starting materials, and desired functional group compatibility. The protocols and insights provided herein serve as a guide for navigating these powerful catalytic methodologies.
References
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Lu, X., et al. (2023). Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis. Nature Communications. Available at: [Link]
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Singh, D. K., & Kumar, R. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928–955. Available at: [Link]
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ResearchGate. (n.d.). Enantioselective synthesis of chiral N-arylpyrroles through photoinduced desymmetrization | Request PDF. Available at: [Link]
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ResearchGate. (n.d.). Scheme 2: A general reaction of Clauson-Kaas pyrrole synthesis and.... Available at: [Link]
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Li, J., et al. (2017). Direct C2-arylation of N-acyl pyrroles with aryl halides under palladium catalysis. Organic & Biomolecular Chemistry, 15(4), 869-873. Available at: [Link]
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ResearchGate. (n.d.). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Available at: [Link]
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ResearchGate. (n.d.). A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction | Request PDF. Available at: [Link]
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Tan, B., et al. (2017). Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction. Journal of the American Chemical Society, 139(5), 1862–1865. Available at: [Link]
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ACS Publications. (n.d.). Synthesis of Axially Chiral N-Arylpyrroles through the Enantioselective Annulation of Yne-Allylic Esters with a Cooperative Copper-Squaramide Catalysis. Available at: [Link]
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Chen, J., et al. (2022). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry, 20(4), 745-749. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Available at: [Link]
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National Institutes of Health. (n.d.). Gold(I)-Catalyzed Synthesis of 3-Sulfenyl Pyrroles and Indoles by a Regioselective Annulation of Alkynyl Thioethers. Available at: [Link]
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American Chemical Society. (n.d.). Carbazole derivatives as photocatalysts in the C-H arylation of N-methylpyrrole. Available at: [Link]
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Application Notes and Protocols for the Biological Activity Screening of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the Pyrrole Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of this five-membered nitrogen-containing heterocycle have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The specific compound, 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole, combines the pyrrole nucleus with a substituted phenyl ring, suggesting a potential for multifaceted biological interactions. The fluorine and nitro groups on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compelling candidate for biological screening.
This guide provides a comprehensive framework for the initial biological evaluation of this compound. We will begin with an in silico assessment to predict its drug-like properties and potential toxicities, followed by detailed protocols for in vitro screening of its anticancer, antimicrobial, and anti-inflammatory activities. The causality behind experimental choices is explained throughout to provide a robust and self-validating system for your research.
Part 1: In Silico Profiling - A First Look at Druggability and Toxicity
Before embarking on resource-intensive in vitro assays, a preliminary in silico assessment can provide valuable insights into the potential of a novel compound. We will utilize freely accessible and widely used web-based tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.
Physicochemical and Pharmacokinetic Property Prediction using SwissADME
SwissADME is a robust online tool for predicting the physicochemical properties, pharmacokinetics, and drug-likeness of small molecules.[4][5][6][7]
Protocol:
-
Navigate to the SwissADME website (]">http://www.swissadme.ch).[4]
-
Input the SMILES (Simplified Molecular Input Line Entry System) string for this compound into the query box.
-
Execute the prediction.
-
Analyze the output, paying close attention to parameters such as molecular weight, LogP (lipophilicity), water solubility, and violations of drug-likeness rules (e.g., Lipinski's rule of five).
Toxicity Prediction using ProTox-II
ProTox-II is a web server that predicts the toxicity of small molecules based on their chemical structure, offering insights into potential toxicological endpoints such as hepatotoxicity, carcinogenicity, and mutagenicity.[8][9][10][11]
Protocol:
-
Submit the SMILES string of the compound.
-
Run the toxicity prediction.
-
Evaluate the predicted toxicity profile, including the predicted LD50 value and the probability of various toxicities.
Data Presentation: Predicted Physicochemical and Toxicological Properties
| Property | Predicted Value | Interpretation |
| Physicochemical Properties (from SwissADME) | ||
| Molecular Weight | ||
| LogP | ||
| Water Solubility | ||
| Lipinski's Rule of Five Violations | ||
| Toxicological Properties (from ProTox-II) | ||
| Predicted LD50 (mg/kg) | ||
| Hepatotoxicity Probability | ||
| Carcinogenicity Probability | ||
| Mutagenicity Probability |
This table should be populated with the data obtained from the in silico tools.
Part 2: In Vitro Anticancer Activity Screening
Pyrrole derivatives have shown promise as anticancer agents by modulating key cellular targets like microtubules and various kinases.[12] A primary screening against a panel of cancer cell lines is a crucial first step in evaluating the cytotoxic potential of a new compound.
Rationale for Initial Screening
The National Cancer Institute's NCI-60 panel, a diverse set of 60 human cancer cell lines, has been instrumental in anticancer drug discovery.[1][2][13][14][15] For an initial screen, a smaller, representative panel is often employed. We propose a panel of three cell lines representing different cancer types to gain a preliminary understanding of the compound's spectrum of activity.
Experimental Workflow: Anticancer Screening
Caption: Workflow for in vitro anticancer screening.
Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7 - breast adenocarcinoma, HCT116 - colorectal carcinoma, Jurkat - T-cell leukemia)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound and doxorubicin in complete culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO). Incubate for 48 or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value for the test compound and doxorubicin.
Data Presentation: In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 of Test Compound (µM) | IC50 of Doxorubicin (µM) |
| MCF-7 | Breast Adenocarcinoma | ||
| HCT116 | Colorectal Carcinoma | ||
| Jurkat | T-cell Leukemia |
This table should be populated with the experimentally determined IC50 values.
Part 3: In Vitro Antimicrobial Activity Screening
The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Pyrrole derivatives have been identified as a promising class of compounds with antibacterial and antifungal properties.
Rationale for Antimicrobial Susceptibility Testing
Initial screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a representative fungal species, will provide a broad overview of the compound's antimicrobial spectrum. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22][23]
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for in vitro antimicrobial screening.
Protocol: Broth Microdilution for MIC Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[21][22][23][24][25]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
Mueller-Hinton Broth (for bacteria)
-
RPMI-1640 medium (for fungi)
-
This compound
-
Ampicillin (positive control for bacteria)[21]
-
96-well microtiter plates
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound and the positive controls in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Minimum Inhibitory Concentrations (MICs)
| Microorganism | Gram Stain/Type | MIC of Test Compound (µg/mL) | MIC of Positive Control (µg/mL) |
| Staphylococcus aureus | Gram-positive | Gentamicin: | |
| Escherichia coli | Gram-negative | Ampicillin: | |
| Candida albicans | Fungus (Yeast) | Fluconazole: |
This table should be populated with the experimentally determined MIC values.
Part 4: In Vitro Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a wide range of diseases. Pyrrole-containing compounds have been reported to possess anti-inflammatory properties. A common primary screen for anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Rationale for Anti-inflammatory Screening
Macrophages play a central role in the inflammatory response. When stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, macrophages produce pro-inflammatory mediators, including nitric oxide. Therefore, the inhibition of NO production is a good indicator of potential anti-inflammatory activity.
Experimental Workflow: Anti-inflammatory Screening
Caption: Workflow for in vitro anti-inflammatory screening.
Protocol: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dexamethasone or Indomethacin (positive control)[3][31][32][33][34]
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound or the positive control for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent and incubate for 10-15 minutes at room temperature.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control. Determine the IC50 value for the test compound. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.
Data Presentation: In Vitro Anti-inflammatory Activity
| Concentration of Test Compound (µM) | % Nitric Oxide Inhibition | % Cell Viability |
| IC50 (µM) | ||
| Positive Control (e.g., Dexamethasone) | ||
| IC50 (µM) |
This table should be populated with the experimental data.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust and systematic approach to the initial biological screening of this compound. The data generated from these assays will offer a comprehensive preliminary assessment of its potential as an anticancer, antimicrobial, or anti-inflammatory agent. Positive results in any of these primary screens will warrant further investigation, including more extensive profiling against larger panels of cell lines or microbial strains, mechanism of action studies, and eventually, in vivo efficacy and safety evaluations.
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Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. (2024). AACR Journals. [Link]
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The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs. (2023). AACR Journals. [Link]
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Effect of Gentamicin to Mic Values of Fluconazole in Fluconazole Resistant Candida Spp. (2023). DergiPark. [Link]
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In vitro and in vivo assessment of indomethacin-induced genotoxicity: protection by curcumin. (2024). PMC - NIH. [Link]
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Cell viability after treated with positive control of drug doxorubicin... (n.d.). ResearchGate. [Link]
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In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. (2015). Dove Medical Press. [Link]
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Evaluation of Anti-Inflammatory & Immunosuppressant Activity of Dexamethasone. (2022). OMICS International. [Link]
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Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023). MDPI. [Link]
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Antimicrobial Susceptibility Summary 2024. (n.d.). UCLA Health. [Link]
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SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. (2022). Preprints.org. [Link]
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In vitro activity of gentamicin, vancomycin or amikacin combined with EDTA or l-arginine as lock therapy. (2016). bioRxiv. [Link]
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(PDF) Study of Anti-inflammatory Activity of New Derivative of Indomethacin: A Computational Study. (2022). ResearchGate. [Link]
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In vitro anti-inflammatory activity of clerodendrum infortunatum leaves. (2021). Allied Academies. [Link]
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Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. (2023). Journal of Pharmacognosy and Phytochemistry. [Link]
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Underestimations in the In Silico-Predicted Toxicities of V-Agents. (2023). MDPI. [Link]
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Application Notes and Protocols: 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole as a Potential Kinase Inhibitor
Introduction
The relentless pursuit of novel therapeutics for diseases driven by aberrant cellular signaling has identified protein kinases as a pivotal class of drug targets. The pyrrole scaffold, a five-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2][3][4][5][6][7] Its prevalence is a testament to its ability to engage in key interactions within the ATP-binding pocket of various kinases. This document provides a comprehensive guide to the synthesis and potential evaluation of a novel pyrrole derivative, 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole , as a putative kinase inhibitor.
The rationale for investigating this specific molecule is rooted in established structure-activity relationships. The 2,5-dimethylpyrrole core offers a robust and synthetically accessible framework. The N-aryl substituent, a 2-fluoro-5-nitrophenyl group, is strategically designed to enhance biological activity. The presence of fluoro and nitro groups on phenyl rings has been shown to modulate the electronic properties and binding affinities of small molecules, often leading to improved potency and selectivity.[8] For instance, the fluorine atom can form favorable interactions with active site residues and improve metabolic stability, while the nitro group can act as a hydrogen bond acceptor and influence the molecule's orientation within the binding pocket. Sunitinib, a well-known multi-kinase inhibitor, notably features a fluorine-substituted indolin-2-one moiety attached to a dimethylpyrrole core, underscoring the potential of such halogenated pyrrole derivatives.[9]
These application notes are intended for researchers in drug discovery and chemical biology. We will detail a robust synthetic protocol for the target compound, followed by a suite of established in vitro and cell-based assays to characterize its potential as a kinase inhibitor. Each protocol is designed to be self-validating, with explanations for key experimental choices to ensure scientific rigor and reproducibility.
Synthesis of this compound
The synthesis of N-substituted pyrroles is classically achieved through the Paal-Knorr synthesis, a reliable and high-yielding condensation reaction between a 1,4-dicarbonyl compound and a primary amine.[10][11][12] This method is particularly well-suited for the preparation of this compound, utilizing 2,5-hexanedione and 2-fluoro-5-nitroaniline as the starting materials.
Synthetic Workflow
Caption: Workflow for the synthesis and characterization of the target compound.
Detailed Synthesis Protocol
Materials:
-
2,5-Hexanedione (Acetonylacetone)
-
2-Fluoro-5-nitroaniline
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel (for column chromatography)
-
Hexanes
-
Dichloromethane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-fluoro-5-nitroaniline (1.0 eq) in glacial acetic acid (5-10 mL per gram of aniline).
-
Addition of Diketone: To the stirred solution, add 2,5-hexanedione (1.1 eq). The slight excess of the diketone ensures complete consumption of the limiting aniline.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing ice-water.
-
Neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Confirm the structure and purity of the final product, this compound, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Causality behind Experimental Choices:
-
Glacial Acetic Acid: Serves as both a solvent and a weak acid catalyst, which is optimal for the Paal-Knorr reaction. Stronger acids can lead to side reactions, including the formation of furans.[11]
-
Reflux Conditions: Provides the necessary thermal energy to overcome the activation barrier of the condensation and cyclization steps.
-
Aqueous Work-up and Neutralization: Removes the acetic acid catalyst and any water-soluble impurities.
-
Chromatographic Purification: Essential for removing unreacted starting materials and any minor byproducts to ensure the high purity required for biological assays.
Evaluation as a Potential Kinase Inhibitor
Given that numerous pyrrole derivatives exhibit inhibitory activity against a range of protein kinases, a systematic approach is required to identify the potential targets of this compound and to quantify its potency.[1][3][4][6][13]
Experimental Evaluation Workflow
Caption: A tiered approach for evaluating the kinase inhibitory potential of the compound.
Protocol 1: Broad Kinase Panel Screening
Objective: To perform an initial broad screening of the compound against a panel of diverse protein kinases to identify potential targets.
Rationale: Kinase inhibitors often exhibit activity against multiple kinases. A broad panel screen provides a comprehensive initial assessment of the compound's selectivity profile and helps in prioritizing kinases for further investigation.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Format: Utilize a commercially available kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Promega ADP-Glo™ Kinase Assay platform). These platforms typically use binding assays or activity assays.
-
Screening Concentration: Perform the initial screen at a single high concentration, typically 1 µM or 10 µM.
-
Data Analysis: The results are usually expressed as a percentage of inhibition or percentage of control. A common threshold for identifying a "hit" is >50% inhibition at the screening concentration.
Protocol 2: IC₅₀ Determination for 'Hit' Kinases
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound for the kinases identified as "hits" in the initial screen.
Rationale: The IC₅₀ value is a quantitative measure of a compound's potency against a specific enzyme and is crucial for comparing its activity with other inhibitors.
Materials:
-
Purified recombinant 'hit' kinase(s)
-
Specific peptide substrate for each kinase
-
ATP
-
Assay buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, HTRF®)
-
This compound
-
Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the specific kinase)
-
384-well assay plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in assay buffer. A typical final concentration range would be from 10 µM down to 0.1 nM in 10-12 steps.
-
Kinase Reaction:
-
Add the kinase and its specific peptide substrate to the wells of the assay plate.
-
Add the diluted test compound or control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This reagent measures the amount of ADP produced (for activity assays) or the displacement of a tracer (for binding assays).
-
Data Analysis:
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation Example:
| Kinase Target | IC₅₀ (nM) for Compound X | IC₅₀ (nM) for Sunitinib (Reference) |
| VEGFR2 | [Experimental Value] | 37 |
| PDGFRβ | [Experimental Value] | 28 |
| c-Kit | [Experimental Value] | 54 |
| Flt3 | [Experimental Value] | 32 |
(Note: Reference values for Sunitinib are illustrative and may vary based on assay conditions.)
Protocol 3: Cellular Antiproliferative Assay
Objective: To assess the effect of the compound on the proliferation and viability of cancer cell lines.
Rationale: A potent enzyme inhibitor must be able to penetrate cell membranes and exert its effect in a cellular context. This assay provides a measure of the compound's cellular potency.
Materials:
-
Cancer cell lines (select lines where the 'hit' kinases are known to be important drivers of proliferation, e.g., HUVEC for VEGFR2, K562 for Abl).[14]
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
MTT or WST-1 reagent, or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (similar concentration range as the IC₅₀ assay) for 72 hours.
-
Viability Assessment:
-
For MTT/WST-1 assays: Add the reagent to each well and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength.
-
For CellTiter-Glo®: Add the reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the viability versus the log of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity) value.[15]
Protocol 4: Western Blot Analysis of Target Phosphorylation
Objective: To confirm that the compound inhibits the activity of its target kinase within the cell by measuring the phosphorylation of the kinase or its downstream substrates.
Rationale: This assay provides direct evidence of target engagement in a cellular context and confirms the mechanism of action.[15]
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x the GI₅₀ value) for a short period (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its substrate (e.g., anti-phospho-VEGFR2 (Tyr1175)).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Re-probe the membrane with an antibody for the total protein (e.g., anti-VEGFR2) and a loading control (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading. A decrease in the phosphorylated protein signal with increasing compound concentration indicates target inhibition.
Conclusion
The compound this compound represents a novel and rationally designed potential kinase inhibitor. The synthetic route via the Paal-Knorr reaction is straightforward and scalable. The proposed evaluation workflow provides a systematic and robust framework for characterizing its biochemical potency, cellular activity, and mechanism of action. The insights gained from these studies will be instrumental in determining the therapeutic potential of this compound and guiding future lead optimization efforts in the ongoing search for novel kinase-targeted therapies.
References
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Synthesis and biological activity of some pyrrole derivatives. I. Il Farmaco; Edizione Scientifica. [Link]
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Synthesis and biological activities of 4-substituted pyrrolo[2,3-a]carbazole Pim kinase inhibitors. European Journal of Medicinal Chemistry. [Link]
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New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules. [Link]
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Synthesis, characterization and biological activity of novel pyrrole compounds. ResearchGate. [Link]
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SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. [Link]
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Paal–Knorr synthesis. Wikipedia. [Link]
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Paal–Knorr pyrrole synthesis. ResearchGate. [Link]
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Pyrrole synthesis. Organic Chemistry Portal. [Link]
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Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
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Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. Bioorganic & Medicinal Chemistry Letters. [Link]
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Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]
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Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine. [Link]
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4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank. [Link]
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2,5-dimethylpyrrole. Organic Syntheses. [Link]
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The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. Molecules. [Link]
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Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry. [Link]
-
Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. [Link]
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Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry. [Link]
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Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Molecules. [Link]
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Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Cancers. [Link]
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Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. ResearchGate. [Link]
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In vitro anti-leukaemia activity of pyrrolo[1,2-b][1][16]benzothiadiazepines (PBTDs). Current Pharmaceutical Design. [Link]
-
Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. ACS Omega. [Link]
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Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][16][17]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. [Link]
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Application Notes and Protocols for the Utilization of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Pyrrole Scaffold in Drug Discovery
The pyrrole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic drugs.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal framework for designing molecules that can interact with a wide range of biological targets.[5] Pyrrole-containing compounds have demonstrated a remarkable breadth of therapeutic potential, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[6][7]
This application note focuses on the synthetic utility and potential applications of a specific, highly functionalized pyrrole derivative: 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole . This compound is not just a simple building block; it is a strategically designed scaffold that incorporates three key pharmacophoric elements:
-
The 2,5-dimethylpyrrole core: This provides a stable, aromatic platform with defined steric and electronic properties, often used as a central scaffold in drug design.[5][8]
-
The 2-Fluoro-phenyl group: The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and membrane permeability.[9]
-
The 5-Nitro group: This powerful electron-withdrawing group can serve multiple purposes. It can act as a handle for further chemical transformations (e.g., reduction to an amine) or can be directly involved in binding interactions with a biological target.
By leveraging these features, this compound emerges as a versatile starting material for the synthesis of novel therapeutic agents. This guide will provide a comprehensive overview of its synthesis, potential applications, and detailed protocols for its use in a medicinal chemistry context.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of N-aryl pyrroles is a well-established transformation in organic chemistry, with the Paal-Knorr synthesis being a classic and reliable method.[10][11] This approach involves the condensation of a 1,4-dicarbonyl compound with a primary amine.
Protocol 1: Synthesis via Paal-Knorr Condensation
This protocol outlines the synthesis of this compound from commercially available starting materials.
Materials:
-
2,5-Hexanedione (Acetonylacetone)
-
2-Fluoro-5-nitroaniline
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (Saturated Solution)
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,5-hexanedione (1.0 equivalent), 2-fluoro-5-nitroaniline (1.0 equivalent), and glacial acetic acid (as solvent).
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the acetic acid. Be cautious as this will cause effervescence. Continue adding until the pH of the solution is neutral (pH ~7).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as both the solvent and a catalyst for the condensation reaction.
-
Reflux Conditions: Provides the necessary thermal energy to overcome the activation barrier of the reaction.
-
Aqueous Work-up and Neutralization: Removes the acetic acid and other water-soluble impurities.
-
Extraction with Ethyl Acetate: The product is expected to be soluble in this organic solvent, allowing for its separation from the aqueous phase.
-
Column Chromatography: A standard method for purifying organic compounds based on their polarity.
Medicinal Chemistry Applications: A Gateway to Novel Therapeutics
The structure of this compound makes it an excellent starting point for the synthesis of various classes of bioactive molecules. The key transformation is the reduction of the nitro group to an amine, which opens up a plethora of synthetic possibilities.
Application Example: Synthesis of a Kinase Inhibitor Scaffold
Many kinase inhibitors feature a heterocyclic core with an amino group that can form crucial hydrogen bonds within the ATP-binding site of the kinase. The following protocol describes the conversion of this compound to its corresponding amine, a key intermediate for synthesizing potential kinase inhibitors.
Protocol 2: Reduction of the Nitro Group
Materials:
-
This compound
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (10 M solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Addition of Reducing Agent: Add Tin(II) chloride dihydrate (3-5 equivalents) to the solution.
-
Acidification and Reaction: Slowly add concentrated HCl and stir the reaction mixture at room temperature or gentle heat (50-60 °C) for 2-6 hours, monitoring by TLC.
-
Basification: After cooling, carefully add 10 M NaOH solution to the reaction mixture until the pH is strongly basic (pH > 10). This will precipitate tin salts.
-
Filtration: Filter the mixture through a pad of Celite to remove the inorganic salts.
-
Extraction: Extract the filtrate with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-fluoroaniline.
Further Synthetic Elaboration:
The resulting aniline is a versatile intermediate. It can be further functionalized through various reactions, such as:
-
Amide Coupling: Reaction with carboxylic acids to form amides.
-
Urea Formation: Reaction with isocyanates to form ureas.
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides to form sulfonamides.
-
Buchwald-Hartwig or Ullmann Coupling: To form more complex biaryl systems.
These functional groups are commonly found in kinase inhibitors and other targeted therapies.
Data Presentation: Physicochemical Properties (Predicted)
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 248.24 g/mol | Falls within the range of orally bioavailable drugs (Lipinski's Rule of Five). |
| LogP | ~3.5 | Indicates good lipophilicity, which can aid in cell membrane permeability.[12] |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 3 (O, O, F) | Can participate in hydrogen bonding interactions with biological targets. |
| Polar Surface Area | 58.9 Ų | Influences drug transport and absorption properties. |
Note: These values are estimations from chemical drawing software and should be experimentally verified.
Visualizing the Synthetic Pathway
Caption: Synthetic workflow from starting materials to potential therapeutic agents.
Conclusion and Future Perspectives
While direct biological data for this compound is not yet prevalent in the literature, its structural features strongly suggest its utility as a valuable scaffold in medicinal chemistry. The protocols provided herein offer a robust starting point for researchers to synthesize this compound and explore its potential in developing novel therapeutics. The strategic combination of a privileged pyrrole core with a functionalizable and modulating fluoro-nitrophenyl substituent makes it an attractive building block for creating libraries of compounds for screening against various disease targets, particularly in the areas of oncology and infectious diseases. Further investigation into the derivatization of this scaffold is highly encouraged and is anticipated to yield compounds with significant biological activity.
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Bioactive pyrrole-based compounds with target selectivity - IRIS UniPA. European Journal of Medicinal Chemistry, 208, 112783. [Link]
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Bioactive pyrrole-based compounds with target selectivity - PMC - PubMed Central. European Journal of Medicinal Chemistry, 208, 112783. [Link]
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(PDF) Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds - ResearchGate. ResearchGate. [Link]
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Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PubMed. Molecular Diversity, 26(5), 2915–2937. [Link]
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Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC - PubMed Central. Molecules, 28(13), 5180. [Link]
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Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC. International Journal of Molecular Sciences, 25(11), 5988. [Link]
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2,5-dimethylpyrrole - Organic Syntheses Procedure. Organic Syntheses. [Link]
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New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity - Semantic Scholar. Molecules, 27(16), 5186. [Link]
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Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Publishing. RSC Advances, 5(20), 15233–15266. [Link]
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Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - SciSpace. RSC Advances, 5(20), 15233–15266. [Link]
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Preparation of 2,5-dimethyl pyrrole - YouTube. YouTube. [Link]
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Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - Semantic Scholar. Molecules, 26(24), 7486. [Link]
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Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - MDPI. Molecules, 29(4), 868. [Link]
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Recent synthetic and medicinal perspectives of pyrroles: An overview. - Allied Academies. Journal of Pharmaceutical Chemistry & Chemical Science. [Link]
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Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights - PMC. Molecules, 28(24), 8003. [Link]
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Application Notes & Protocols: The Strategic Application of Substituted Pyrroles in Organic Electronics
Prepared by: Gemini, Senior Application Scientist
Introduction: Overcoming Pyrrole's Intrinsic Limitations for Advanced Electronics
Pyrrole is a foundational building block in the field of conductive polymers, with its oxidized polymer form, polypyrrole (PPy), being one of the first intrinsically conducting polymers discovered.[1] The inherent electron-rich nature of the five-membered heteroaromatic ring provides PPy with high conductivity and excellent charge-carrying potential.[2][3] However, this same electron richness renders simple pyrrole and its polymer prone to oxidation in ambient conditions, leading to instability.[2][3][4] Furthermore, the strong intermolecular forces within the rigid PPy backbone result in poor solubility in common organic solvents, severely limiting its processability and hindering its widespread adoption in solution-based fabrication techniques like printing.[5]
The strategic application of substituents to the pyrrole monomer is the key to unlocking its full potential. By chemically modifying the pyrrole ring, either at the nitrogen atom (N-substitution), the backbone carbons (β-substitution at the 3 and 4 positions), or by creating fused-ring systems, we can systematically tune the material's properties.[2][5] Substitution allows for:
-
Enhanced Stability: Fusing pyrrole with more stable aromatic rings, such as thiophene, lowers the Highest Occupied Molecular Orbital (HOMO) energy level, drastically improving air stability.[2]
-
Improved Solubility and Processability: Attaching flexible alkyl chains, particularly at the N-position, disrupts intermolecular packing, rendering the resulting polymers soluble and compatible with low-cost, large-area solution-processing techniques.[2][6]
-
Tunable Optoelectronic Properties: The introduction of electron-donating or electron-withdrawing groups allows for precise control over the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and thus the material's bandgap, color, and charge transport characteristics.[7]
This guide provides researchers and materials scientists with a comprehensive overview of the design principles, synthesis protocols, and device fabrication methodologies for leveraging substituted pyrroles in next-generation organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and electrochromic devices (ECDs).
The Chemistry of Control: How Substitution Patterns Dictate Function
The performance of a pyrrole-based material in an electronic device is a direct consequence of its molecular structure. The choice and position of substituents dictate the final electronic and physical properties.
N-Substitution: The Key to Processability
The most direct strategy to overcome the insolubility of polypyrrole is to introduce substituents at the nitrogen atom.
-
Causality: The primary role of N-substitution is to improve solvent compatibility.[2] Long, branched, or functionalized side chains attached to the nitrogen atom increase the entropy of the system and sterically hinder the close packing of polymer chains, allowing solvent molecules to intercalate and dissolve the material. This is critical for fabricating uniform thin films via methods like spin-coating or inkjet printing.[6][8]
-
Experimental Insight: While effective for solubilization, bulky N-substituents can introduce steric hindrance that twists the polymer backbone, potentially reducing the effective conjugation length and, consequently, charge carrier mobility.[5] Therefore, a balance must be struck between solubility and electronic performance. The Clauson-Kaas reaction is a robust and versatile method for synthesizing a wide range of N-substituted pyrroles from biomass-derivable precursors like 2,5-dimethoxytetrahydrofuran and various anilines.[9]
β-Substitution (3,4-Positions): Fine-Tuning Electronic Landscapes
Modifying the 3 and 4 positions of the pyrrole ring offers a powerful method for tuning the material's intrinsic electronic properties.
-
Causality: The electronic nature of the substituent directly influences the energy levels of the polymer.
-
Electron-Donating Groups (EDGs) , such as alkoxy or alkyl chains, raise the HOMO level, making the material easier to oxidize. This is advantageous for p-type (hole-transporting) materials used in OFETs.
-
Electron-Withdrawing Groups (EWGs) , such as esters, nitriles, or amides, lower both the HOMO and LUMO energy levels.[7][10] This can increase the stability of the material against oxidation and, in the context of OPVs, can lead to a higher open-circuit voltage (Voc).[7]
-
-
Experimental Insight: Fusing a ring system at the 3,4-positions, as seen in the highly successful 3,4-ethylenedioxythiophene (EDOT) monomer, creates a planar and rigid structure that promotes π-stacking and high charge mobility in the solid state. Similar strategies with pyrrole, such as fusing an alkyl ring, can yield stable, conducting polymers, though conductivity may decrease with increasing ring size due to steric effects.[11]
Fused Ring Systems: The Synergy of Stability and Performance
Creating fused heteroaromatic systems that incorporate the pyrrole moiety is arguably the most successful strategy for developing high-performance, stable organic semiconductors.
-
Causality: Fusing the electron-rich pyrrole ring with a more electron-deficient or stable aromatic system, like thiophene, creates a new, larger π-conjugated structure.[2] This fusion lowers the HOMO energy, making the molecule less susceptible to oxidative degradation while maintaining its excellent electron-donating characteristics.[2][12]
-
Experimental Insight: Building blocks like thieno[3,2-b]pyrrole and dithienylpyrrole (SNS) have proven to be exceptional donor units for OFETs and OPVs.[12] These fused systems provide a rigid, planar backbone conducive to efficient charge transport and offer the N-H site for the introduction of solubilizing side chains without disrupting the conjugation of the main chain.[2]
Core Synthesis and Polymerization Protocols
The following protocols describe foundational methods for the synthesis of key substituted pyrrole monomers and their subsequent polymerization.
Protocol 1: Synthesis of N-Aryl-2,5-dithienylpyrrole (SNS) Monomer
This protocol is adapted from the Paal-Knorr synthesis of substituted dithienylpyrroles, which are excellent precursors for electrochromic and semiconducting polymers.[10]
-
Rationale: This condensation reaction is a straightforward and efficient method for creating the core SNS structure. The choice of the N-aryl amine (e.g., 4-methoxyaniline) determines the electronic properties of the resulting monomer and polymer.[10]
-
Step-by-Step Methodology:
-
Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-di(2-thienyl)-1,4-butanedione (5.0 mmol, 1.25 g).
-
Addition of Amine and Catalyst: Add the desired N-aryl amine (e.g., 4-methoxyaniline, 7.0 mmol, 0.86 g) and a catalytic amount of p-toluenesulfonic acid (0.58 mmol, 0.1 g).
-
Solvent and Reflux: Add 25 mL of toluene to the flask. Place the flask in a preheated oil bath at 110 °C.
-
Reaction: Stir the mixture vigorously under an inert atmosphere (Argon or Nitrogen) for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, remove the toluene under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-aryl-2,5-dithienylpyrrole monomer.
-
Protocol 2: Polymerization of Substituted Pyrroles
Polypyrroles can be synthesized via chemical or electrochemical methods. The choice depends on the desired form of the final material (powder vs. thin film).[1]
-
Method A: Chemical Oxidative Polymerization
-
Rationale: This method is suitable for producing bulk quantities of polymer powder.[13] Ferric chloride (FeCl3) acts as a strong oxidant to initiate the polymerization of the electron-rich pyrrole monomers.[1][14]
-
Step-by-Step Methodology:
-
Dissolve the substituted pyrrole monomer (10 mmol) in 50 mL of anhydrous chloroform in a three-neck flask under a nitrogen atmosphere.
-
In a separate flask, prepare a solution of anhydrous FeCl3 (20 mmol, 3.24 g) in 50 mL of anhydrous chloroform.
-
Cool the monomer solution to 0 °C using an ice bath.
-
Add the FeCl3 solution dropwise to the stirred monomer solution over 30 minutes.
-
Allow the reaction to stir at 0 °C for 2 hours, then at room temperature for 22 hours. A dark precipitate will form.
-
Quench the reaction by pouring the mixture into 500 mL of methanol.
-
Collect the polymer precipitate by filtration. Wash thoroughly with methanol to remove residual oxidant and oligomers, followed by a final wash with acetone.
-
Dry the resulting polymer powder under vacuum at 60 °C for 24 hours.
-
-
-
Method B: Electrochemical Polymerization (Electropolymerization)
-
Rationale: This is the preferred method for device fabrication as it produces a high-quality, uniform polymer film directly onto a conductive substrate (the working electrode), offering precise control over film thickness and morphology.[9][13]
-
Step-by-Step Methodology:
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell. Use an Indium Tin Oxide (ITO)-coated glass slide as the working electrode, a platinum wire or foil as the counter electrode, and an Ag/AgCl or Ag wire as the pseudo-reference electrode.
-
Electrolyte Solution: Prepare a solution of 0.01 M of the substituted pyrrole monomer and 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP) in a suitable solvent (e.g., acetonitrile).
-
Deposition: Immerse the electrodes in the electrolyte solution. Apply a constant potential (potentiostatic) or sweep the potential (potentiodynamic using cyclic voltammetry) to oxidize the monomer and deposit the polymer film onto the ITO working electrode. The optimal potential depends on the monomer's oxidation potential, typically between +0.8 V and +1.2 V vs. Ag/AgCl.[10]
-
Film Characterization: After deposition, rinse the polymer-coated electrode with fresh acetonitrile to remove unreacted monomer and electrolyte, then dry under a stream of nitrogen. The film is now ready for device integration or characterization.
-
-
Device Fabrication and Application Protocols
Substituted pyrroles are versatile materials for a range of organic electronic devices.
Organic Field-Effect Transistors (OFETs)
In OFETs, substituted polypyrroles typically serve as the p-type semiconducting channel for hole transport.[2][12] Fused thienopyrrole polymers have shown particularly high performance.[12]
-
Logical Workflow for OFET Fabrication:
Caption: Workflow for a Bottom-Gate, Top-Contact OFET.
-
Fabrication Protocol (Bottom-Gate, Top-Contact):
-
Substrate: Use a heavily n-doped silicon wafer with a 300 nm thermally grown silicon dioxide (SiO2) layer, serving as the gate electrode and dielectric, respectively.
-
Surface Treatment: Clean the substrate by sonicating in acetone and isopropanol. Treat the SiO2 surface with a hydrophobic self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve film morphology and device performance.
-
Active Layer: Prepare a ~5 mg/mL solution of the substituted polypyrrole in a high-boiling-point solvent like chloroform or chlorobenzene. Spin-coat the solution onto the treated substrate at 2000 rpm for 60 seconds.
-
Annealing: Transfer the coated substrate to a hotplate inside a nitrogen-filled glovebox and anneal at 120 °C for 30 minutes to remove residual solvent and enhance molecular ordering.
-
Electrode Deposition: Using a shadow mask, thermally evaporate 50 nm thick gold (Au) source and drain electrodes onto the polymer film. The channel length and width are defined by the mask.
-
Characterization: Measure the transfer and output characteristics using a semiconductor parameter analyzer in a nitrogen environment.
-
Organic Photovoltaics (OPVs)
The electron-rich nature of substituted pyrroles makes them excellent electron donor materials for the active layer of bulk heterojunction (BHJ) solar cells.[3][4]
-
Device Architecture for a Conventional OPV:
Caption: Layer stack of a conventional bulk heterojunction OPV.
-
Fabrication Protocol (Conventional BHJ):
-
Substrate Cleaning: Clean patterned ITO-coated glass substrates by sonicating sequentially in detergent, deionized water, acetone, and isopropanol. Dry the substrates under a nitrogen stream and treat with UV-Ozone for 15 minutes.
-
Hole Transport Layer (HTL): Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO surface at 4000 rpm for 45 seconds. Anneal at 140 °C for 15 minutes in air. Transfer the substrates into a nitrogen glovebox.
-
Active Layer: Prepare a blend solution of the substituted pyrrole polymer (donor) and an acceptor (e.g., PC71BM) in a 1:1.5 weight ratio in chlorobenzene. Spin-coat the blend solution onto the HTL to achieve a film thickness of ~100 nm.
-
Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit a thin (~1 nm) layer of lithium fluoride (LiF) as an electron transport layer, followed by a 100 nm layer of aluminum (Al) as the cathode.
-
Encapsulation and Testing: Encapsulate the devices with a UV-curable epoxy and a glass coverslip. Measure the current density-voltage (J-V) characteristics under a calibrated AM 1.5G solar simulator.
-
Electrochromic Devices (ECDs)
Substituted polypyrroles, especially those based on dithienylpyrrole (SNS) units, exhibit distinct, reversible color changes upon electrochemical doping and dedoping, making them ideal for smart windows and displays.[10][15][16]
-
Mechanism of Electrochromic Switching:
Caption: Reversible switching in an electrochromic polymer.
-
Fabrication Protocol (Simple ECD):
-
Anode Preparation: Electropolymerize the electrochromic substituted pyrrole polymer onto an ITO-coated glass slide as described in Protocol 2B. This will serve as the primary electrochromic layer (anode).
-
Electrolyte Preparation: Prepare a gel electrolyte by dissolving 1g of poly(methyl methacrylate) (PMMA) and 1 mL of propylene carbonate containing 0.1 M LiClO4 in acetone.
-
Device Assembly: Cast the gel electrolyte onto the polymer-coated ITO slide and allow the acetone to evaporate. Place a second, bare ITO slide on top, acting as the counter electrode.
-
Sealing: Seal the edges of the device with epoxy, leaving two small areas for electrical contact.
-
Operation: Apply a DC voltage (e.g., -2.0 V to +2.0 V) across the two electrodes to switch the device between its colored (oxidized) and bleached (neutral) states. Characterize the optical contrast (ΔT%) and switching speed using a UV-Vis spectrometer coupled with a potentiostat.
-
Data Summary and Characterization
Proper characterization is essential to establish structure-property relationships and validate device performance.
Table 1: Key Properties of Substituted Pyrroles and Their Impact on Device Performance
| Property | Characterization Technique | Typical Range for High-Performance Materials | Impact on Device Performance |
|---|---|---|---|
| HOMO Energy Level | Cyclic Voltammetry (CV) | -4.8 to -5.5 eV | Determines oxidation potential and air stability. Governs Voc in OPVs and hole injection efficiency in OFETs.[2][17] |
| LUMO Energy Level | Cyclic Voltammetry (CV), UV-Vis Spectroscopy | -3.0 to -4.0 eV | Influences electron affinity and the optical bandgap. Critical for electron transport and acceptor compatibility in OPVs. |
| Optical Bandgap (Eg) | UV-Vis Spectroscopy | 1.3 to 2.0 eV | Defines the material's color and light absorption range. A narrower bandgap is desirable for OPVs to absorb more of the solar spectrum.[7] |
| Hole Mobility (μh) | OFET Characterization | > 0.1 cm2 V-1 s-1 | Measures the efficiency of charge transport in the semiconductor channel. Higher mobility leads to faster switching speeds and higher currents in OFETs.[12] |
| Power Conversion Efficiency (PCE) | Solar Simulator (J-V Scan) | > 10% | The overall efficiency of an OPV device in converting sunlight to electricity. |
| Optical Contrast (ΔT%) | Spectroelectrochemistry | > 40% | The percentage difference in light transmittance between the colored and bleached states of an ECD. Higher contrast leads to better device performance.[10][16] |
Conclusion and Future Outlook
The functionalization of the pyrrole ring has transformed it from an unstable, difficult-to-process material into a highly versatile and tunable platform for organic electronics. By carefully selecting substituents for the N-position and the 3,4-positions, or by creating advanced fused-ring architectures, researchers can now design materials with tailored properties for specific applications. The protocols outlined in this guide provide a validated starting point for the synthesis, fabrication, and characterization of high-performance devices. Future research will likely focus on developing novel, low-cost synthetic routes to complex monomers, exploring non-halogenated "green" solvents for device processing[6], and pushing the performance boundaries of pyrrole-based materials in flexible, printable, and wearable electronics.
References
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Su, Y.-S., et al. (2017). Applications of Three Dithienylpyrroles-Based Electrochromic Polymers in High-Contrast Electrochromic Devices. Polymers, 9(3), 114. Retrieved from [Link]
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Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles. (2024). ACS Omega. Retrieved from [Link]
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Polypyrrole. (n.d.). In Wikipedia. Retrieved from [Link]
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An Amide Substituted Dithienylpyrrole Based Copolymer: Its Electrochromic Properties. (2015). Polymers. Retrieved from [Link]
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Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. (2020). ACS Publications. Retrieved from [Link]
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Synthesis and properties of pyrrolo[3,4-c]pyrrole-1,3-dione based polymer semiconductors and their performance in organic thin film transistors. (2014). RSC Publishing. Retrieved from [Link]
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Modulation of the Properties of Pyrrolo[3,4-c]pyrrole-1,4-dione Based Polymers Containing 2,5-Di(2-thienyl)pyrrole Derivatives With Different Substitutions on the Pyrrole Unit. (2015). ResearchGate. Retrieved from [Link]
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Nonhalogenated Solvent Processable and Printable High-Performance Polymer Semiconductor Enabled by Isomeric Nonconjugated Flexible Linkers. (2018). ACS Publications. Retrieved from [Link]
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Camurlu, P. (2015). Polypyrrole derivatives for electrochromic applications. RSC Advances, 5(28), 21553-21564. Retrieved from [Link]
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Applications of Three Dithienylpyrroles-Based Electrochromic Polymers in High-Contrast Electrochromic Devices. (2017). PubMed. Retrieved from [Link]
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Comparative Evaluation of Pyrrole Fused Donor Moieties: 1H-Indole and Pyrrolo[2,3-b] Pyridine in Benzothiadiazole-Based D–A–D Type Conjugated Small Molecules for Organic Field-Effect Transistors. (2023). ACS Omega. Retrieved from [Link]
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Synthesis of Polypyrrole and Their Application. (2022). IOSR Journal of Applied Chemistry. Retrieved from [Link]
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Applications of Three Dithienylpyrroles-Based Electrochromic Polymers in High-Contrast Electrochromic Devices. (2017). ResearchGate. Retrieved from [Link]
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Electropolymerization of Pyrrole and Electrochemical Study of Polypyrrole. (2008). ResearchGate. Retrieved from [Link]
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3- and 3,4-Substituted Pyrroles and Thiophenes and Their Corresponding Polymers - A Review. (2014). ResearchGate. Retrieved from [Link]
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Bakhanovich, O., et al. (2021). Synthesis of N-perfluoroalkyl-3,4-disubstituted pyrroles by rhodium-catalyzed transannulation of N-fluoroalkyl-1,2,3-triazoles with terminal alkynes. Beilstein Journal of Organic Chemistry, 17, 529-536. Retrieved from [Link]
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The effect of copolymerization and carbon nanoelements on the performance of poly(2,5-di(thienyl)pyrrole) biosensors. (2019). ResearchGate. Retrieved from [Link]
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Designing of Thiophene [3, 2-b] Pyrrole Ring-Based NFAs for High-Performance Electron Transport Materials: A DFT Study. (2022). ACS Omega. Retrieved from [Link]
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Application to Organic Photovoltaic Cells. (n.d.). ResearchGate. Retrieved from [Link]
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Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. Retrieved from [Link]
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New Co-Oligomers involving Polyvinylcarbazole (PVK) and Pyrrole for Organic Solar Cells Applications Structure/Properties Correlation by Density Functional Theory (DFT) Study. (2022). Opast Online. Retrieved from [Link]
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Facile Synthesis of Novel Conducting Copolymers Based on N-Furfuryl Pyrrole and 3,4-Ethylenedioxythiophene with Enhanced Optoelectrochemical Performances Towards Electrochromic Application. (2024). MDPI. Retrieved from [Link]
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Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. (2021). Nature Communications. Retrieved from [Link]
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Solution-Processable and Eco-Friendly Functionalization of Conductive Silver Nanoparticles Inks for Printable Electronics. (2024). MDPI. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole for Bioassays
Abstract
The 1-phenyl-2,5-dimethylpyrrole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2] This application note provides a comprehensive guide for the strategic derivatization of a key intermediate, 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole, to generate a library of novel compounds for biological screening. We present detailed, field-proven protocols for the synthesis of the core scaffold via the Paal-Knorr reaction, followed by two primary derivatization pathways: reduction of the nitro group to an amine and nucleophilic aromatic substitution of the fluorine atom. Furthermore, we provide step-by-step protocols for a panel of relevant bioassays, including kinase inhibition, antimicrobial susceptibility, and anticancer cytotoxicity assays, to facilitate the biological evaluation of the synthesized derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile chemical scaffold.
Introduction: The 1-Phenyl-2,5-dimethylpyrrole Scaffold in Drug Discovery
The pyrrole ring is a fundamental heterocyclic motif found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The N-arylpyrrole subclass, in particular, has garnered significant attention due to the ability of the aryl substituent to engage in crucial interactions with biological targets. The 1-phenyl-2,5-dimethylpyrrole core provides a robust and synthetically accessible framework for the development of novel therapeutic agents.[5] The strategic placement of reactive functional groups on the phenyl ring, such as a nitro group and a fluorine atom, opens up avenues for diverse chemical modifications, allowing for the systematic exploration of the structure-activity relationship (SAR).[6]
The subject of this guide, this compound, is a key starting material that allows for two primary and orthogonal derivatization strategies. The nitro group can be readily reduced to a primary amine, which can then be further functionalized through acylation, sulfonylation, or other amine-specific reactions. Concurrently, the fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide array of nucleophiles.[7][8] This dual reactivity allows for the generation of a diverse library of compounds from a single, readily accessible precursor, making it an attractive scaffold for high-throughput synthesis and screening campaigns.
This application note will first detail the synthesis of the this compound scaffold. Subsequently, it will provide robust protocols for its derivatization. Finally, it will outline a suite of standard bioassays to evaluate the biological potential of the newly synthesized compounds.
Synthesis of the Core Scaffold: this compound
The synthesis of N-substituted pyrroles is efficiently achieved through the Paal-Knorr synthesis, a condensation reaction between a 1,4-dicarbonyl compound and a primary amine.[9][10] In this case, 2,5-hexanedione reacts with 2-fluoro-5-nitroaniline to yield the desired product.
Protocol 1: Paal-Knorr Synthesis of this compound
This protocol is adapted from established Paal-Knorr synthesis procedures.[11][12]
Materials:
-
2,5-Hexanedione
-
2-Fluoro-5-nitroaniline
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-fluoro-5-nitroaniline (1.0 eq) in a minimal amount of glacial acetic acid.
-
Add 2,5-hexanedione (1.1 eq) to the solution.
-
Add ethanol to the mixture to ensure homogeneity.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 120 °C) with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid.
Expected Yield: 75-85%
Characterization: The product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Derivatization Strategies and Protocols
The this compound scaffold offers two key points for diversification: the nitro group and the fluorine atom.
Derivatization Pathway 1: Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a common and versatile transformation in medicinal chemistry.[13][14] This amine can then serve as a handle for further functionalization. A variety of reducing agents can be employed, with tin(II) chloride being a reliable and chemoselective option.[14]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (5.0 eq) portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by adding saturated sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography if necessary.
Expected Yield: 80-90%
The resulting aniline can be further derivatized through standard amide or sulfonamide bond formation reactions.
Derivatization Pathway 2: Nucleophilic Aromatic Substitution (SNAr) of the Fluoro Group
The fluorine atom is activated towards nucleophilic attack by the ortho-nitro group.[7][15] This allows for the introduction of a wide range of nucleophiles, such as primary and secondary amines, thiols, and alkoxides.
This protocol describes a general procedure for the reaction with a primary amine. Reaction conditions may need to be optimized for specific nucleophiles.
Materials:
-
This compound
-
Primary amine of choice (e.g., morpholine, piperidine)
-
Potassium carbonate (K2CO3) or another suitable base
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer with heating
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add the primary amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, or extract the aqueous layer with ethyl acetate if no precipitate forms.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Yield: 60-80%
Bioassay Protocols
The following protocols provide a starting point for evaluating the biological activity of the synthesized derivatives.
Kinase Inhibition Assay
Protein kinases are a major class of drug targets, particularly in oncology. This protocol describes a generic luminescence-based assay to screen for kinase inhibitors.
This protocol is based on the principle of quantifying ADP produced during the kinase reaction.[16]
Materials:
-
Kinase of interest and its corresponding substrate
-
ATP
-
Synthesized derivative (inhibitor)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from 10 mM is recommended.
-
In a well of a 96-well plate, add the test compound dilution. Include a positive control (known inhibitor, e.g., staurosporine) and a negative control (DMSO).
-
Add the kinase enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antimicrobial Susceptibility Assay
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[5][9]
Materials:
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Synthesized derivatives
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform a two-fold serial dilution of each compound in the wells of a 96-well plate using MHB. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.
-
Inoculate each well with 100 µL of the bacterial suspension.
-
Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Synthesized derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized derivatives for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation
Quantitative data from the derivatization and bioassays should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: Summary of Synthesized 1-(2-Substituted-5-nitrophenyl)-2,5-dimethylpyrrole Derivatives
| Compound ID | R Group (at C2) | Yield (%) |
| DA-01 | -NH2 | 85 |
| DA-02 | -NH-Morpholine | 72 |
| DA-03 | -NH-Piperidine | 68 |
| DA-04 | -S-thiophenol | 75 |
Table 2: Biological Activity of Derivatized Compounds
| Compound ID | Kinase A IC50 (µM) | S. aureus MIC (µg/mL) | HeLa IC50 (µM) |
| DA-01 | >100 | 64 | 85 |
| DA-02 | 15.2 | 16 | 22.5 |
| DA-03 | 8.7 | 8 | 12.1 |
| DA-04 | 25.4 | 32 | 45.3 |
| Staurosporine | 0.01 | N/A | 0.02 |
| Vancomycin | N/A | 1 | N/A |
| Doxorubicin | N/A | N/A | 0.1 |
Visualizations
Derivatization Workflow
Caption: Derivatization workflow for this compound.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a kinase signaling pathway by a synthesized derivative.
References
-
BioAssay Systems. (n.d.). EnzyChrom™ Kinase Assay Kit. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
ACS Publications. (2001). Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediated by 2,6-O-Dimethyl-β-cyclodextrin. Macromolecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
ACS Publications. (2015). The Rise and Fall of a Scaffold: A Trend Analysis of Scaffolds in the Medicinal Chemistry Literature. Journal of Medicinal Chemistry. Retrieved from [Link]
-
NIH. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Retrieved from [Link]
-
SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Drug Discovery and Development. Retrieved from [Link]
-
NIH. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
NIH. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
NIH. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
ACS Med Chem Lett. (2019). Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. Retrieved from [Link]
-
NIH. (2021). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Brieflands. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,5-dimethylpyrrole. Retrieved from [Link]
-
ResearchGate. (n.d.). N‐substituted 2,5‐dimethyl pyrrole derivatives and SAR activity. Retrieved from [Link]
-
NIPER. (2022). Scaffold Hopping in Drug Discovery. CRIPS. Retrieved from [Link]
-
NIH. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Molecules. Retrieved from [Link]
-
ResearchGate. (2025). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Scaffold Hopping Towards Potent and Selective JAK3 Inhibitors: Discovery of Novel C-5 Substituted Pyrrolopyrazines. Retrieved from [Link]
-
NIH. (2012). Classification of Scaffold Hopping Approaches. Journal of Computer-Aided Molecular Design. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. Retrieved from [Link]
-
ResearchGate. (2025). Nucleophilic Addition of Amines to N-Aryl-Substituted Pyrrolin-2-ones. Retrieved from [Link]
-
NIH. (2013). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Molecules. Retrieved from [Link]
-
ResearchGate. (2025). Preparation of 2,5-dimethyl-1-phenylpyrrole. Retrieved from [Link]
-
PubMed. (2003). 2'-deoxy-5-fluorouridines as potential prodrugs of FUDR for reductive activation. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
SciSpace. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]
-
Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Pharmaceutical Chemistry. Retrieved from [Link]
Sources
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
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- 3. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. tandfonline.com [tandfonline.com]
- 7. protocols.io [protocols.io]
- 8. 5'-(2-Nitrophenylalkanoyl)-2'-deoxy-5-fluorouridines as potential prodrugs of FUDR for reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 10. texaschildrens.org [texaschildrens.org]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Paal-Knorr Reaction for Electron-Deficient Anilines
Welcome to the technical support center for the Paal-Knorr pyrrole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of reacting electron-deficient anilines with 1,4-dicarbonyl compounds. As experienced chemists know, the reduced nucleophilicity of anilines bearing electron-withdrawing groups presents a significant hurdle, often leading to low yields and sluggish reactions under standard conditions.[1][2]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these challenges and successfully synthesize your target N-arylpyrroles.
Troubleshooting Guide: Common Issues and Solutions
The following table addresses common problems encountered when performing the Paal-Knorr reaction with electron-deficient anilines and offers targeted solutions based on established chemical principles and literature precedents.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Insufficient Nucleophilicity of the Aniline: Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, halides) significantly decrease the basicity and nucleophilicity of the aniline nitrogen, hindering the initial attack on the dicarbonyl.[2] 2. Inadequate Catalyst Activity: The chosen acid catalyst may not be strong enough to sufficiently activate the carbonyl groups of the 1,4-dicarbonyl compound for attack by the weakly nucleophilic aniline. 3. Steric Hindrance: Bulky substituents on either the aniline or the 1,4-dicarbonyl can sterically impede the reaction. | 1. Increase Reaction Temperature: Elevating the temperature provides the necessary activation energy to overcome the higher reaction barrier. Microwave irradiation is a highly effective method for rapidly and efficiently heating the reaction mixture.[3][4] 2. Switch to a Stronger or More Suitable Catalyst: - Brønsted Acids: For moderately deactivated anilines, consider switching from weaker acids like acetic acid to stronger ones like p-toluenesulfonic acid (p-TsOH). For highly deactivated anilines, solid acid catalysts like silica sulfuric acid (SiO₂-OSO₃H) have shown high efficiency, even under solvent-free conditions.[1] - Lewis Acids: Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃ can be effective in activating the carbonyl groups.[5] 3. Solvent-Free Conditions: Running the reaction neat can increase the effective concentration of reactants and, in some cases, accelerate the reaction.[1] |
| Slow Reaction Rate | 1. Low Reaction Temperature: The reaction kinetics are too slow at the current temperature. 2. Suboptimal Catalyst Choice or Loading: The catalyst may not be efficient enough, or the concentration may be too low. | 1. Employ Microwave Synthesis: Microwave-assisted protocols can dramatically reduce reaction times from hours to minutes.[3][6] Typical temperatures range from 120-160 °C with reaction times of 5-20 minutes.[4] 2. Optimize Catalyst Loading: While catalytic amounts are generally sufficient, for particularly challenging substrates, increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) may be beneficial. However, be mindful that excessive acid can lead to side reactions. |
| Formation of Furan Byproduct | 1. Excessively Acidic Conditions: Strong acids and low pH (< 3) can favor the intramolecular cyclization and dehydration of the 1,4-dicarbonyl itself, leading to the formation of a furan byproduct.[2][7] | 1. Use a Milder Acid Catalyst: Switch to a weaker Brønsted acid like acetic acid or employ a solid acid catalyst that provides localized acidity. 2. Buffer the Reaction Mixture: While not a common practice in Paal-Knorr, for sensitive substrates, the addition of a non-nucleophilic base could temper the acidity. 3. Careful Control of Catalyst Loading: Use the minimum amount of catalyst required to promote the desired reaction. |
| Substrate Degradation | 1. Harsh Reaction Conditions: Prolonged heating in strong acid can lead to the decomposition of sensitive functional groups on either the aniline or the dicarbonyl compound.[1][8] | 1. Reduce Reaction Time and Temperature: Utilize microwave synthesis to allow for precise temperature control and significantly shorter reaction times.[3] 2. Choose a Milder Catalyst: Heterogeneous catalysts like Fe³⁺-montmorillonite can be effective under milder conditions and are easily removed from the reaction mixture.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is the Paal-Knorr reaction so challenging with electron-deficient anilines?
The mechanism of the Paal-Knorr synthesis begins with the nucleophilic attack of the amine on a carbonyl group of the 1,4-dicarbonyl compound.[9] Electron-withdrawing groups on the aniline ring pull electron density away from the nitrogen atom, reducing its nucleophilicity. This makes the initial bond-forming step, which is often the rate-determining step, significantly slower and energetically less favorable.
Q2: How do I choose between a Brønsted acid and a Lewis acid catalyst?
-
Brønsted acids , such as p-TsOH or silica sulfuric acid, act by protonating a carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for the nucleophilic attack by the aniline.[10][11] They are generally effective and widely used.
-
Lewis acids , like Sc(OTf)₃ or ZnBr₂, coordinate to the carbonyl oxygen, which also enhances the electrophilicity of the carbonyl carbon.[5][10]
For many applications, a strong Brønsted acid is sufficient. However, for particularly unreactive anilines, a Lewis acid might offer a different activation pathway that could be more effective. The choice can be substrate-dependent, and empirical screening of a few catalysts is often the best approach.
Q3: What are the advantages of using microwave irradiation for this reaction?
Microwave-assisted organic synthesis (MAOS) offers several key advantages for the Paal-Knorr reaction with challenging substrates:
-
Rapid Heating: Microwaves directly and efficiently heat the reaction mixture, leading to a dramatic reduction in reaction times from hours to minutes.[3][6]
-
Precise Temperature Control: Modern microwave reactors allow for precise control of the reaction temperature, which can minimize the formation of degradation byproducts.
-
Improved Yields: The combination of rapid heating and precise temperature control often leads to higher isolated yields of the desired pyrrole.[6]
Q4: Can I run the reaction without a solvent?
Yes, solvent-free conditions have been successfully applied to the Paal-Knorr synthesis with electron-deficient anilines, particularly when using solid acid catalysts like silica sulfuric acid.[1] The benefits include higher reactant concentrations, potentially faster reaction rates, and a greener experimental setup with easier product work-up.
Q5: What is the general mechanism of the Paal-Knorr pyrrole synthesis?
The reaction proceeds through the following key steps:
-
Hemiaminal Formation: The primary amine attacks one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.
-
Intramolecular Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion.
-
Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of two water molecules) to form the aromatic pyrrole ring.[9]
The initial nucleophilic attack and the cyclization are often accelerated by an acid catalyst, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[5]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 1-(4-Nitrophenyl)-2,5-dimethylpyrrole
This protocol is adapted for an electron-deficient aniline using microwave irradiation to enhance the reaction rate and yield.
Materials:
-
2,5-Hexanedione
-
4-Nitroaniline
-
Glacial Acetic Acid
-
Ethanol
-
Microwave vial (0.5-2 mL capacity)
-
Microwave reactor
Procedure:
-
In a microwave vial, combine 2,5-hexanedione (1.0 eq), 4-nitroaniline (1.0 eq), and ethanol.
-
Add glacial acetic acid as a catalyst.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 10 minutes.[12]
-
After cooling, partition the reaction mixture between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Solvent-Free Synthesis using Silica Sulfuric Acid
This protocol is a green and efficient method suitable for a range of anilines, including those with electron-withdrawing groups.
Materials:
-
2,5-Hexanedione
-
Substituted Aniline (e.g., 4-chloroaniline)
-
Silica Sulfuric Acid (SiO₂-OSO₃H)
Procedure:
-
In a round-bottom flask, mix 2,5-hexanedione (1.0 eq) and the substituted aniline (1.0 eq).
-
Add silica sulfuric acid (a catalytic amount).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times are typically very short (on the order of minutes).[1]
-
Upon completion, dissolve the reaction mixture in a suitable organic solvent (e.g., dichloromethane).
-
Filter to remove the solid catalyst.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify as needed by recrystallization or column chromatography.
Visualizing the Optimization Workflow
The following diagram illustrates a general workflow for optimizing the Paal-Knorr reaction when working with a new electron-deficient aniline.
Caption: A decision-making workflow for optimizing the Paal-Knorr reaction.
References
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Brønsted and Lewis Acids and Bases. Retrieved from [Link]
-
Organic Chemistry Portal. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Retrieved from [Link]
-
ResearchGate. (2025). Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism for the Paal-Knorr reaction of hexane-2,5-dione and.... Retrieved from [Link]
-
ResearchGate. (2013). Organic synthesis in deep eutectic solvents: Paal–Knorr reactions. Retrieved from [Link]
-
Chinese Chemical Letters. (n.d.). An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Retrieved from [Link]
-
Quora. (2023). What is the difference between a Brønsted & Lewis acid and a Brønsted & Lewis base?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Quora. (2017). What's the major difference between the Lewis concept and the Bronsted-Lowry concept?. Retrieved from [Link]
-
RSC Publishing. (n.d.). Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). From Proton to Boron: The Lewis Analogs of Protonated Brønsted Super Acids. Retrieved from [Link]
-
Pharmacia. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Retrieved from [Link]
-
Dr. Shyama Prasad Mukherjee University. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
-
Quora. (2017). What are the similarities between Lewis acids and Bronsted-Lowry acids?. Retrieved from [Link]
Sources
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- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole
As Senior Application Scientists, we understand that synthesizing N-aryl pyrroles, particularly those bearing strong electron-withdrawing groups, presents unique challenges. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions regarding the synthesis of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole, a key intermediate in various research and development applications.[1] The primary synthetic route discussed is the Paal-Knorr reaction, a robust and common method for pyrrole synthesis.[2][3]
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My reaction yield is extremely low or I'm recovering only starting material. What is the primary cause?
Answer: A low or non-existent yield in this specific synthesis is most often linked to the reduced nucleophilicity of the starting amine, 2-fluoro-5-nitroaniline. The potent electron-withdrawing effects of the nitro (-NO₂) and fluoro (-F) groups significantly decrease the electron density on the nitrogen atom, making it a poor nucleophile.[4] This sluggish reactivity can halt the initial, crucial attack on the carbonyl group of 2,5-hexanedione.[2][4]
Solutions:
-
Increase Reaction Temperature & Time: For less reactive aromatic amines, more forcing conditions are often necessary.[5][6] Gradually increase the reaction temperature (e.g., to reflux in a higher-boiling solvent like acetic acid or toluene) and extend the reaction time.[7]
-
Employ a More Effective Catalyst: While classic Paal-Knorr synthesis can be run with weak Brønsted acids like acetic acid, unreactive substrates benefit from stronger catalysis.[6] Consider using a Lewis acid such as Scandium(III) triflate (Sc(OTf)₃) or Bismuth(III) nitrate (Bi(NO₃)₃), which can more effectively activate the carbonyl groups of the diketone.[5][8] Molecular iodine has also been used as an effective catalyst, particularly under microwave conditions.[9]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for sluggish reactions by efficiently delivering energy to the polar reactants.[6][9]
Question 2: The reaction mixture has turned into a dark, intractable tar that is difficult to work up and purify. How can I prevent this?
Answer: Tar formation is typically a result of product degradation or polymerization under harsh reaction conditions, especially prolonged heating at high temperatures or in the presence of strong acids.[5][6] Pyrroles, while aromatic, can be sensitive to highly acidic environments.[4]
Solutions:
-
Optimize Temperature: Avoid excessive heat. Determine the minimum temperature required for the reaction to proceed at a reasonable rate by monitoring with Thin-Layer Chromatography (TLC).
-
Control Acidity: Excessively strong acids can promote side reactions. If using an acid catalyst, ensure it is catalytic and not in stoichiometric amounts. Maintaining a pH above 3 is critical to prevent competing side reactions like furan formation.[4][5]
-
Inert Atmosphere: While not always necessary for Paal-Knorr reactions, running the synthesis under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes prevent oxidative side reactions that contribute to tar formation, especially if the starting materials or product are sensitive.
Question 3: My TLC and NMR analysis show a significant byproduct. What is it likely to be and how can I minimize it?
Answer: The most common and significant byproduct in a Paal-Knorr pyrrole synthesis is the corresponding furan derivative, in this case, 2,5-dimethylfuran.[4] This occurs when the 1,4-dicarbonyl compound (2,5-hexanedione) undergoes an acid-catalyzed self-condensation and dehydration, a reaction that competes directly with the desired amine condensation.[4][8]
Solutions:
-
Strict pH Control: This side reaction is highly favored under strongly acidic conditions (pH < 3).[2][5] Using a weak acid like glacial acetic acid as both the catalyst and solvent often provides the right balance of acidity to promote the pyrrole synthesis without significant furan formation.[7]
-
Use an Excess of the Amine: Shifting the reaction equilibrium towards the desired product can be achieved by using a slight excess (e.g., 1.1 to 1.5 equivalents) of the 2-fluoro-5-nitroaniline.[5][6] This increases the probability of the diketone reacting with the amine rather than itself.
Question 4: The purification of the final product by column chromatography is proving difficult, with streaking and poor separation.
Answer: The target compound, this compound, is relatively polar due to the nitro group and may have a strong yellow or orange color. This can cause it to adhere strongly to silica gel, leading to streaking and difficult separation from polar impurities.
Solutions:
-
Solvent System Optimization: Start with a low-polarity eluent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increase the polarity. Adding a small amount of dichloromethane or triethylamine (for basic impurities) to the eluent can sometimes improve peak shape.
-
Alternative Purification Methods: If chromatography is ineffective, consider recrystallization.[4] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, might be effective.[4] Dissolve the crude product in the minimum amount of the more soluble solvent at an elevated temperature and slowly add the less soluble solvent until turbidity is observed, then allow to cool slowly.
-
Purity of Starting Materials: Ensure the purity of your starting 2,5-hexanedione. Impurities can lead to side products that complicate purification.[5] If its purity is questionable, distillation or recrystallization is recommended.[5]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Paal-Knorr pyrrole synthesis?
A1: The reaction proceeds through a well-established mechanism.[10] First, the primary amine performs a nucleophilic attack on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[4] This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group. The resulting cyclic intermediate then undergoes two successive dehydration steps to eliminate two molecules of water, yielding the stable, aromatic pyrrole ring.[8][10] The ring-closing step is often the rate-determining step.[4]
Q2: Why is 2-fluoro-5-nitroaniline a particularly challenging substrate for this reaction?
A2: The challenge lies in its electronic properties. Aromatic amines are generally less basic and less nucleophilic than aliphatic amines because the nitrogen's lone pair of electrons is delocalized into the phenyl ring.[2] In the case of 2-fluoro-5-nitroaniline, this effect is severely amplified by the presence of two strong electron-withdrawing groups. The nitro group (-NO₂) at the para-position and the fluoro group (-F) at the ortho-position pull electron density out of the aromatic ring through both inductive and resonance effects, making the amine nitrogen exceptionally electron-poor and therefore a weak nucleophile.[4]
Q3: How should I monitor the reaction's progress effectively?
A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[5][6] Spot the reaction mixture alongside your starting materials (2-fluoro-5-nitroaniline and 2,5-hexanedione) on a silica gel plate. The product, being larger and often more conjugated, should have a different Rf value than the starting materials. A UV lamp is useful for visualization, as the starting aniline and the pyrrole product are UV-active. The disappearance of the limiting reagent (typically the aniline) is a good indicator of reaction completion.
Q4: What are the key safety considerations for this synthesis?
A4: Standard laboratory safety protocols should be followed.
-
Reagents: 2,5-Hexanedione is a neurotoxin and should be handled with care in a well-ventilated fume hood. Nitro-aromatic compounds can be toxic and are potential skin irritants. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Acetic acid is corrosive. Organic solvents like toluene and ethyl acetate are flammable. Ensure all heating is done using a heating mantle and condenser, and avoid open flames.
-
Work-up: Be cautious during acid/base extractions, as pressure can build up. Vent the separatory funnel frequently.
Experimental Protocols & Data
Optimized Protocol for Paal-Knorr Synthesis
This protocol provides a robust starting point for the synthesis of this compound.
Materials:
-
2-Fluoro-5-nitroaniline
-
2,5-Hexanedione (Acetonylacetone)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-nitroaniline (1.0 eq).
-
Add glacial acetic acid to dissolve the aniline (approx. 5-10 mL per gram of aniline).
-
Add 2,5-hexanedione (1.1 eq).
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours.[7] Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water. This may precipitate the crude product.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
Table 1: Reaction Condition Optimization Parameters
| Parameter | Condition A (Standard) | Condition B (Forcing) | Condition C (Lewis Acid) | Rationale & Expected Outcome |
| Amine | 2-Fluoro-5-nitroaniline | 2-Fluoro-5-nitroaniline | 2-Fluoro-5-nitroaniline | Starting material |
| Diketone | 2,5-Hexanedione (1.1 eq) | 2,5-Hexanedione (1.2 eq) | 2,5-Hexanedione (1.1 eq) | Slight excess favors product formation.[5] |
| Catalyst | None (Solvent acts as catalyst) | None | Sc(OTf)₃ (5 mol%) | Lewis acid activates the carbonyl for the weak nucleophile.[5][8] |
| Solvent | Glacial Acetic Acid | Toluene | Dichloromethane | Acetic acid is a classic choice. Toluene allows for higher temps. |
| Temperature | Reflux (~118 °C) | Reflux (~111 °C) | Room Temperature -> 40 °C | Higher temperatures overcome the activation energy barrier. |
| Time | 4-6 hours | 12-24 hours | 8-12 hours | Unreactive substrates require longer reaction times.[5] |
| Expected Yield | Low to Moderate | Moderate | Moderate to Good | Condition C is often most effective for deactivated anilines. |
Visualizations
Paal-Knorr Reaction Mechanism
Caption: The mechanism of the Paal-Knorr pyrrole synthesis.
Troubleshooting Workflow for Low Yields
Caption: A workflow for troubleshooting low yields in the synthesis.
References
- BenchChem. (n.d.). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. BenchChem.
- BenchChem. (2025). Technical Support Center: Paal-Knorr Pyrrole Synthesis. BenchChem.
- BenchChem. (n.d.). Technical Support Center: Paal-Knorr Synthesis of Substituted Pyrroles. BenchChem.
- RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis. Alfa Chemistry.
- Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia.
- ResearchGate. (2025). Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. ResearchGate.
- Bandyopadhyay, D., Mukherjee, S., & Banik, B. K. (n.d.). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. NIH.
- National Institutes of Health. (n.d.). Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. NIH.
- ResearchGate. (2013). Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. ResearchGate.
Sources
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- 8. alfa-chemistry.com [alfa-chemistry.com]
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- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole by Column Chromatography
Welcome to the technical support guide for the chromatographic purification of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole. This resource is designed for researchers, medicinal chemists, and process development scientists who are engaged in the synthesis and purification of N-arylpyrrole derivatives, a common structural motif in pharmacologically active compounds.[1][2] This guide provides in-depth, experience-driven advice to navigate the nuances of purifying this specific molecule, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound?
The primary challenge lies in the molecule's polarity, which is influenced by the nitro group and the fluorine atom. This polarity dictates its interaction with the stationary phase and solubility in the mobile phase. Achieving a good separation often requires careful optimization of the eluent system to differentiate the target compound from starting materials, such as 2,5-dimethylpyrrole, and potential side products formed during the N-arylation reaction.[1][2]
Q2: Which type of column chromatography is most suitable for this purification?
Normal-phase flash column chromatography is the most common and effective method for this type of compound.[3][4][5][6] The stationary phase is typically polar (e.g., silica gel), while the mobile phase is a less polar organic solvent mixture.[7][8][9][10] This setup allows for good separation based on the polarity differences between the product and potential impurities.[9]
Q3: How do I select the appropriate stationary phase?
For most applications involving the purification of this compound, standard silica gel (40-63 µm particle size) is the recommended stationary phase.[11] Its high surface area and polar nature provide excellent resolving power for moderately polar compounds like this N-arylpyrrole.[8][9] Alumina can be an alternative but is generally more basic and may not be necessary unless the compound shows instability on silica.
Q4: How do I determine the optimal mobile phase (eluent system)?
The key to a successful separation is finding a mobile phase that provides a good retention factor (Rf) for your target compound on a Thin Layer Chromatography (TLC) plate.[12][13][14]
-
Start with TLC: Before running a column, always optimize the solvent system using TLC.[13][14] The same stationary phase (e.g., silica gel TLC plates) should be used for both TLC and the column.[12][15]
-
Ideal Rf Value: Aim for an Rf value between 0.2 and 0.4 for the target compound.[16] An Rf in this range generally translates to good separation on the column.[13]
-
Common Solvent Systems: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane is a good starting point.[12][17]
-
Begin with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the proportion of the polar solvent until the desired Rf is achieved.
-
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (Co-elution of Impurities) | The mobile phase polarity is too high or too low. | Re-optimize the eluent system using TLC to achieve a larger separation between the spots of your product and the impurities.[13][14] A shallower gradient or isocratic elution with the optimal solvent mixture might be necessary. |
| The column is overloaded with the crude sample. | Reduce the amount of crude material loaded onto the column. As a general rule, the sample load should not exceed 1-5% of the mass of the stationary phase. | |
| The sample was not loaded onto the column in a concentrated band. | Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (ideally the mobile phase or a slightly more polar solvent) and carefully apply it to the top of the column.[18] Alternatively, use the "dry loading" technique.[18] | |
| Product is Tailing (Broad Bands) | The compound is interacting too strongly with the silica gel. | Consider adding a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize acidic sites on the silica gel, which can cause tailing of basic compounds like pyrroles. |
| The mobile phase is not dissolving the compound well. | Try a different solvent system that provides better solubility for your compound while still achieving good separation on TLC.[19] | |
| Product is Not Eluting from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase.[14] If the compound still doesn't elute, it might have decomposed on the silica. |
| The compound has decomposed on the stationary phase. | Test the stability of your compound on silica gel using a 2D TLC experiment.[19] If it is unstable, consider using a less acidic stationary phase like deactivated silica or alumina. | |
| Cracks or Channels in the Silica Bed | Improper packing of the column. | Ensure the column is packed uniformly without any air bubbles. The "wet packing" or "slurry" method is generally preferred for a homogenous column bed.[10][11] |
Experimental Protocol: Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound.
Preparation of the Column
-
Select a column: Choose a glass column of an appropriate size for the amount of crude material to be purified.
-
Packing the column:
-
Place a small plug of cotton or glass wool at the bottom of the column.[10]
-
Add a thin layer of sand.[10]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.[11]
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.[11]
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[10]
-
Drain the solvent until it is level with the top of the sand.
-
Sample Loading
-
Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase or a suitable volatile solvent.[18] Carefully apply the solution to the top of the column using a pipette.[18]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[18] Carefully add this powder to the top of the column.[18]
Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.[4][5][6]
-
Collect fractions in test tubes or vials.[11]
-
Monitor the elution of the compound by TLC analysis of the collected fractions.[13]
Product Isolation
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Further dry the purified product under high vacuum to remove any residual solvent.
Visualization of the Workflow
Caption: Workflow for the purification of this compound by flash column chromatography.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues in column chromatography.
References
- Patsnap Eureka. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks.
- Chromatography Online. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method.
- Phenomenex. (2025, June 6).
- University of York. (n.d.). Determining a solvent system - Chemistry Teaching Labs.
- Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide.
- Agilent Technologies. (n.d.). TROUBLESHOOTING GUIDE.
- Quora. (2015, November 3).
- Chemistry For Everyone. (2025, February 2).
- University of Colorado Boulder. (n.d.).
- JoVE. (2015, March 4).
- News-Medical.Net. (2018, September 18).
- Phenomenex. (2025, December 12).
- Teledyne ISCO. (n.d.).
- University of Rochester. (n.d.).
- Chemistry For Everyone. (2025, January 27).
- Organic Syntheses. (2025, June 19).
- ResearchGate. (2020, January 23).
- McMaster University. (n.d.).
- Chrom Tech, Inc. (2024, November 20).
- ChemistryViews. (2012, August 7).
- ALWSCI. (2024, May 10).
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- SynOpen. (n.d.). Clean Preparation of Multisubstituted Pyrroles under Metal and Solvent-free Conditions.
- Shimadzu Corporation. (2021, June 29).
- Separation Science. (n.d.). What It Takes to Achieve a Good Chromatography – Selecting the Right Column Chemistries and Mobile Phase.
- Organic Syntheses. (n.d.). 2,5-dimethylpyrrole.
- The Journal of Organic Chemistry. (2023, August 24).
- Chemical and Pharmaceutical Bulletin. (n.d.). Supporting Information Synthesis of Pyrroles by Gold(I)
- Google Patents. (n.d.).
- BenchChem. (2025).
- Nature Communications. (n.d.).
- Echemi. (2023, January 13). What is 2 5 dimethylpyrrole synthesis and its benefits.
- ResearchGate. (2025, August 7). A Novel Approach for the Synthesis of N-Arylpyrroles.
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
- ResearchGate. (2025, August 6).
- PMC - NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
- YouTube. (2022, May 4).
- ResearchGate. (n.d.).
- PubMed. (2014, April 11).
Sources
- 1. Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 4. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
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- 7. drawellanalytical.com [drawellanalytical.com]
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- 9. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 10. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
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- 18. chemistryviews.org [chemistryviews.org]
- 19. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole
Welcome to the technical support center for the synthesis of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Paal-Knorr pyrrole synthesis for this specific transformation. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer optimized protocols to help you improve your reaction yields and product purity.
Introduction: The Paal-Knorr Synthesis and Its Challenges
The synthesis of this compound is typically achieved via the Paal-Knorr reaction, a robust and widely used method for constructing pyrrole rings.[1] The reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, acetonylacetone (2,5-hexanedione), with a primary amine, 2-fluoro-5-nitroaniline.[2]
While operationally simple, this specific transformation presents a significant challenge: the reduced nucleophilicity of the amine.[3] The presence of two strong electron-withdrawing groups (EWG), a nitro group (-NO₂) and a fluoro group (-F), on the aniline ring deactivates the amine nitrogen, making it a poor nucleophile. This can lead to sluggish reactions, low conversion rates, and ultimately, poor yields.[3][4] This guide provides the expertise to overcome these inherent difficulties.
Reaction Mechanism Overview
Understanding the reaction mechanism is critical for effective troubleshooting. The Paal-Knorr synthesis proceeds through several key steps under acidic conditions. The acid catalyst protonates a carbonyl group on the acetonylacetone, increasing its electrophilicity. The primary amine then attacks the activated carbonyl, initiating a cascade that leads to the final pyrrole product.[1][5]
Caption: A decision workflow for troubleshooting low yields.
Detailed Experimental Protocols
Protocol 1: Optimized Thermal Synthesis with p-TsOH Catalyst
This protocol uses a stronger acid catalyst to drive the reaction to completion.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-nitroaniline (1.56 g, 10 mmol) and acetonylacetone (1.14 g, 10 mmol).
-
Solvent and Catalyst Addition: Add 30 mL of toluene, followed by p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.19 g, 1 mmol, 0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid, followed by a brine wash (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid/oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Microwave-Assisted Synthesis
This method leverages microwave energy for rapid and efficient synthesis. [6]
-
Setup: In a 10 mL microwave reaction vial, combine 2-fluoro-5-nitroaniline (0.312 g, 2 mmol), acetonylacetone (0.251 g, 2.2 mmol, 1.1 eq), and 4 mL of glacial acetic acid.
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 15-25 minutes. Note: Reaction parameters may need to be optimized for your specific microwave system.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water (50 mL). A precipitate should form. If not, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Collect the precipitate by vacuum filtration and wash with cold water. If extraction was performed, combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over MgSO₄, and concentrate. The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography as described in Protocol 1. [3]
Frequently Asked Questions (FAQs)
Q1: Why is an acid catalyst necessary for the Paal-Knorr synthesis? The acid catalyst protonates one of the carbonyl groups of the 1,4-diketone. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the primary amine, which is the first step of the reaction mechanism. [1] Q2: How do I best purify the final product? Purification typically depends on the physical state of the product. If it is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective for achieving high purity. [3]If the product is an oil or if recrystallization is ineffective, column chromatography on silica gel is the most reliable method. [6] Q3: Can I use a different 1,4-dicarbonyl compound? Yes, the Paal-Knorr reaction is versatile. However, using a different diketone, such as 3,4-disubstituted-2,5-hexanedione, will result in a different substitution pattern on the final pyrrole ring. The availability of the 1,4-diketone precursor is often the limiting factor in the scope of the synthesis. [1]
References
-
Wikipedia. (2023). Paal–Knorr synthesis. In Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. [Link]
-
P., S. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism. YouTube. [Link]
-
Catalysis Reviews. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
-
ResearchGate. (n.d.). (PDF) Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. ResearchGate. [Link]
-
ACS Publications. (2022). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. Organic Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
Royal Society of Chemistry. (2014). Synthesis of two distinct pyrrole moiety-containing arenes from nitroanilines using Paal–Knorr followed by an indium-mediated reaction. Organic & Biomolecular Chemistry. [Link]
-
Organic Syntheses. (n.d.). 2,5-dimethylpyrrole. Organic Syntheses. [Link]
-
National Institutes of Health. (2018). Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst. PMC. [Link]
Sources
Technical Support Center: Stability of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole
Introduction
Welcome to the technical support guide for 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole. This document is intended for researchers, scientists, and professionals in drug development who are working with this compound. The stability of a molecule is a critical parameter that can influence experimental outcomes, shelf-life, and the development of viable pharmaceutical products. This guide provides insights into the stability of this compound in acidic and basic media, offering troubleshooting advice and frequently asked questions to support your research. Please note that while direct stability studies on this specific molecule are not extensively published, the information herein is built upon established principles of organic chemistry and data from structurally related N-arylpyrroles and nitroaromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most chemically labile parts of this compound under acidic and basic conditions?
The structure of this compound contains several functional groups that can exhibit reactivity under acidic or basic conditions. The most susceptible parts of the molecule are:
-
The Pyrrole Ring: Pyrroles are known to be sensitive to strong acids, which can lead to polymerization or ring-opening. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack, which is catalyzed by acidic conditions.
-
The N-Aryl Bond: The bond connecting the pyrrole nitrogen to the fluoronitrophenyl ring can be susceptible to cleavage under harsh hydrolytic conditions, particularly at extreme pH and elevated temperatures.
-
The Nitro Group: The nitro group is generally stable but can be reduced to an amino group in the presence of reducing agents. In some instances, strong basic conditions can lead to the formation of colored complexes or degradation products.
-
The Fluoro Substituent: The fluorine atom on the phenyl ring is generally stable, but its electron-withdrawing nature influences the reactivity of the entire phenyl ring.
Q2: What are the potential degradation pathways for this compound in acidic media?
In acidic media, particularly in the presence of strong, non-nucleophilic acids, the primary concern is the integrity of the pyrrole ring. The electron-rich pyrrole can be protonated, leading to increased susceptibility to polymerization. This can result in the formation of insoluble, often colored, polymeric materials, leading to a significant loss of the desired compound. While hydrolysis of the N-aryl bond is possible, it typically requires more forcing conditions (e.g., high temperatures). A study on a pyrrole-containing ester derivative showed its susceptibility to hydrolysis in strongly acidic (pH 1.2) media[1].
Q3: What are the potential degradation pathways in basic media?
In basic media, the primary concern is the potential for hydrolysis and reactions involving the nitro group. The N-aryl bond may be susceptible to nucleophilic attack by hydroxide ions, leading to cleavage and the formation of 2,5-dimethylpyrrole and 2-fluoro-5-nitrophenol. The presence of the electron-withdrawing nitro and fluoro groups on the phenyl ring can make the aryl carbon attached to the pyrrole nitrogen more electrophilic and thus more susceptible to nucleophilic attack. Additionally, strong basic conditions can sometimes lead to the formation of colored byproducts from reactions involving the nitroaromatic moiety. The base-catalyzed hydrolysis of N-acylpyrroles has been studied, indicating the susceptibility of the nitrogen-substituent bond under basic conditions[2].
Q4: How can I effectively monitor the stability of this compound in my experiments?
To monitor the stability of this compound, a stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique. A gradient UHPLC method was found to be effective for determining the chemical stability of a pyrrole-containing ester derivative[1].
Key considerations for a stability-indicating HPLC method include:
-
Specificity: The method should be able to resolve the parent compound from any potential degradation products.
-
Forced Degradation Studies: To validate the method, you should perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products and ensure they are well-separated from the main peak.[3][4]
-
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer can be invaluable for the identification of unknown degradation products.[5][6]
Q5: What are the recommended storage conditions for this compound and its solutions?
-
Solid Form: As a solid, the compound is likely to be relatively stable if stored in a cool, dark, and dry place. Keep the container tightly sealed to protect it from moisture and light.
-
In Solution: Solutions of the compound, particularly in protic solvents, may be less stable. It is advisable to prepare solutions fresh for each experiment. If storage is necessary, store solutions at low temperatures (e.g., -20°C) in a tightly sealed container, and protect them from light. Avoid storing solutions in strongly acidic or basic media for extended periods.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Actions & Explanations |
| Low recovery of the compound after an acidic workup (e.g., extraction with aqueous HCl). | Acid-catalyzed polymerization of the pyrrole ring. Pyrroles are known to be unstable in strong acidic conditions, leading to the formation of insoluble polymers. | 1. Avoid Strong Acids: If possible, use milder acidic conditions (e.g., dilute acetic acid) or buffer your aqueous phase to a weakly acidic pH. 2. Minimize Contact Time: Perform the acidic wash or extraction as quickly as possible and immediately proceed to the next step. 3. Use Low Temperatures: Conduct the acidic workup at a reduced temperature (e.g., on an ice bath) to slow down the rate of degradation. |
| Appearance of a new, more polar spot on TLC or a new peak in HPLC after exposure to a basic solution (e.g., NaOH, K2CO3). | Hydrolysis of the N-aryl bond. This would lead to the formation of 2,5-dimethylpyrrole and 2-fluoro-5-nitrophenol, which are more polar than the parent compound. | 1. Confirm Identity of Degradant: Use LC-MS to determine the mass of the new peak and compare it to the expected masses of the potential hydrolysis products. 2. Use Milder Bases: If the reaction conditions permit, use a weaker or non-nucleophilic base (e.g., triethylamine, DIPEA). 3. Control Temperature: Perform the reaction or workup at a lower temperature to minimize hydrolysis. |
| The solution of the compound develops a yellow or brown color over time, especially when exposed to light or air. | 1. Oxidative Degradation: The pyrrole ring can be susceptible to oxidation. 2. Photodegradation: Nitroaromatic compounds can be sensitive to light.[4] 3. Formation of Colored Byproducts: In basic media, nitro compounds can form colored Meisenheimer complexes or other colored species. | 1. Protect from Light: Store the compound and its solutions in amber vials or wrap containers in aluminum foil. 2. Inert Atmosphere: For long-term storage of sensitive solutions, consider degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon). 3. Purity Check: Analyze the colored solution by HPLC to determine if new impurities have formed. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a typical forced degradation study to assess the stability of the target compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.[3][7][8]
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
1 M HCl
-
1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
Calibrated HPLC-UV system (LC-MS is recommended)
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep at room temperature for 24 hours.
-
At time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer a small amount of the solid compound to a vial.
-
Place in an oven at 80°C for 48 hours.
-
Also, place a vial of the stock solution in the oven.
-
At time points, prepare a solution of the solid and dilute the stock solution for HPLC analysis.
-
-
Photostability:
-
Expose a solution of the compound and the solid compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the samples at appropriate time points.
-
-
Analysis:
-
Analyze all samples by a suitable HPLC method.
-
Calculate the percentage degradation of the parent compound and quantify any major degradation products.
-
If using LC-MS, analyze the major degradation peaks to propose structures.
-
Visual Guides
Predicted Degradation Pathways
The following diagrams illustrate the predicted degradation pathways for this compound based on general chemical principles.
Caption: Predicted Acidic Degradation Pathway
Caption: Predicted Basic Degradation Pathway
References
- Joshi, S. D., More, U. A., Kulkarni, V. H., et al. (2013). Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. Indian Journal of Pharmaceutical Sciences, 75(3), 313–323. (URL not directly available in search results)
-
Grahek, R., et al. (2023). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. ResearchGate. [Link]
-
Hu, L., Liu, B., & Hacking, D. R. (2000). 5'-[2-(2-Nitrophenyl)-2-methylpropionyl]-2'-deoxy-5-fluorouridine as a potential bioreductively activated prodrug of FUDR: synthesis, stability and reductive activation. Bioorganic & Medicinal Chemistry Letters, 10(8), 797–800. [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Menger, F. M., & Donohue, J. A. (1973). Base-catalyzed hydrolysis of N-acylpyrroles. Measurable acidity of a steady-state tetrahedral intermediate. Journal of the American Chemical Society, 95(2), 432–436. [Link]
-
OAText. (n.d.). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. OAText. [Link]
- ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. In Separation Science and Technology (Vol. 10, pp. 1-38). Academic Press.
-
MedCrave. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. [Link]
-
Joshi, B. K., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(7), 3030-40. [Link]
-
Singh, R., & Rehman, Z. U. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Science, 3(4), 178-188. [Link]
-
Griffin, B., et al. (2014). Liquid chromatography tandem mass spectrometry detection of targeted pyrrolizidine alkaloids in honeys purchased within Ireland. Food Additives & Contaminants: Part A, 31(8), 1386-1395. [Link]
-
Cole, A. J., & Moir, M. (2009). Update on analytical methods for toxic pyrrolizidine alkaloids. Food Additives & Contaminants: Part A, 26(6), 889-901. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Update on analytical methods for toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in N-Arylpyrrole Synthesis
Welcome to the technical support center for N-arylpyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields in various synthetic routes to N-arylpyrroles. Here, we move beyond simple procedural lists to provide in-depth, mechanistically grounded advice to empower you in your synthetic endeavors.
General Troubleshooting
Before delving into method-specific issues, let's address some common culprits that can universally affect the yield of your N-arylpyrrole synthesis.
Q1: My reaction is not proceeding to completion, resulting in a low yield. What are the general factors I should investigate?
Low conversion is a frequent issue that can often be traced back to suboptimal reaction conditions or the quality of your starting materials.
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions : Many N-arylpyrrole syntheses are sensitive to temperature and reaction time. Insufficient heat or time can lead to an incomplete reaction, while excessive heat can cause degradation of starting materials or the product.[1]
-
Recommendation : Monitor your reaction progress using Thin Layer Chromatography (TLC). Gradually increase the reaction temperature or time and observe the effect on the reaction. For thermally sensitive substrates, consider microwave-assisted synthesis, which can sometimes provide higher yields in shorter reaction times.[1]
-
-
Poorly Reactive Starting Materials : Amines with strong electron-withdrawing groups are less nucleophilic and may exhibit sluggish reactivity.[1] Similarly, sterically hindered starting materials can impede the reaction.
-
Recommendation : For less reactive amines, you may need to employ more forcing conditions such as higher temperatures or longer reaction times. Alternatively, consider using a more active catalyst system if applicable to your chosen synthetic route.[1]
-
-
Purity of Starting Materials : The presence of impurities in your starting materials, such as the 1,4-dicarbonyl compound in a Paal-Knorr synthesis, can lead to the formation of undesired side products, thereby lowering the yield of your target pyrrole. It is highly recommended to use purified starting materials.
Q2: I'm observing a significant amount of dark, insoluble material in my reaction mixture. What is causing this and how can I prevent it?
The formation of dark, tar-like substances is often indicative of polymerization, a common side reaction with pyrroles.
Possible Causes and Solutions:
-
Harsh Reaction Conditions : Excessively high temperatures or highly acidic conditions can promote polymerization.[1][2]
-
Reactive Pyrrole Product : The newly formed pyrrole ring can be susceptible to polymerization, especially if it is electron-rich.
-
Recommendation : The most effective way to prevent this is by using an N-protected pyrrole if the reaction allows. Sulfonyl groups like tosyl (Ts) are very effective at deactivating the ring towards polymerization.[2] Conducting the reaction under an inert atmosphere (nitrogen or argon) can also help by excluding oxygen, which can initiate polymerization.[2]
-
Method-Specific Troubleshooting
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.
Q3: My Paal-Knorr reaction is giving a low yield, and I suspect a furan byproduct is forming. How can I confirm this and favor pyrrole formation?
Furan formation is a well-known competing reaction in the Paal-Knorr synthesis, particularly under strongly acidic conditions.
Causality: The reaction mechanism can proceed through a pathway that leads to cyclization and dehydration to form a furan instead of a pyrrole. This is especially favored at a low pH (below 3).[3][4]
Troubleshooting & Optimization:
-
pH Control : Maintain neutral or weakly acidic conditions. The use of a weak acid like acetic acid can catalyze the reaction without promoting furan formation.[3][5]
-
Excess Amine : Using an excess of the primary amine can shift the equilibrium towards the formation of the pyrrole product.[4]
-
Catalyst Choice : While acidic conditions are common, consider alternative catalysts. For instance, alumina can promote the reaction under solvent-free conditions, often leading to a cleaner reaction profile.[4]
Troubleshooting Workflow for Low Yield in Paal-Knorr Synthesis
Caption: A decision tree for troubleshooting low yields in Paal-Knorr synthesis.
Clauson-Kaas Pyrrole Synthesis
This method typically uses a 2,5-dialkoxytetrahydrofuran as the 1,4-dicarbonyl equivalent.
Q4: My Clauson-Kaas reaction is sluggish and gives a low yield, especially with my electron-deficient amine. How can I improve this?
The traditional Clauson-Kaas reaction often requires refluxing in acetic acid, which may not be sufficient for less nucleophilic amines.[6]
Causality: The reaction proceeds via the formation of a dialdehyde or its equivalent in situ, which then undergoes condensation with the amine. Less nucleophilic amines, such as those with electron-withdrawing groups, react slowly.
Troubleshooting & Optimization:
-
Acidic Promoters : For less reactive nitrogen nucleophiles, the addition of an acidic promoter can be beneficial. A variety of Brønsted and Lewis acids have been shown to be effective.[1]
-
Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate the reaction, often leading to excellent yields in a much shorter time frame, even without additional catalysts.[6][7]
-
Solvent Choice : The choice of solvent can have a dramatic impact on the yield. While acetic acid is common, polar solvents like water have shown excellent performance with certain catalysts.[7] Solvent-free conditions under microwave irradiation are also a highly effective green alternative.[7]
Table 1: Effect of Solvent on N-Arylpyrrole Yield in a Clauson-Kaas Type Reaction
| Catalyst/Method | Solvent | Reaction Time | Yield (%) |
| Sulfonated MWCNTs (ultrasound) | Dichloromethane | 30 min | 70 |
| Sulfonated MWCNTs (ultrasound) | Chloroform | 30 min | 75 |
| Sulfonated MWCNTs (ultrasound) | Acetonitrile | 25 min | 85 |
| Sulfonated MWCNTs (ultrasound) | Water | 20 min | 98 |
| Sulfonated MWCNTs (ultrasound) | Ethanol | 40 min | 60 |
| Molecular Iodine (microwave) | Solvent-free | Short | Excellent |
Data compiled from various studies.[7]
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Cross-coupling reactions are powerful methods for forming C-N bonds but come with their own set of challenges.
Q5: I'm attempting a Suzuki-Miyaura coupling to form an N-arylpyrrole, but I'm getting a low yield and observing significant homocoupling of my arylboronic acid. What can I do?
Homocoupling is a common side reaction in Suzuki couplings, and its prevalence can be influenced by several factors.
Causality: The homocoupling of boronic acids can be promoted by the presence of oxygen and certain palladium catalyst systems.
Troubleshooting & Optimization:
-
Choice of Base and Catalyst : The selection of the base and palladium catalyst/ligand system is critical. For instance, using a stronger base like Cs2CO3 can sometimes significantly improve the yield of the desired cross-coupled product over Na2CO3.[8] The catalyst itself can also influence the outcome; for example, Pd(PPh3)4 may be more effective than certain Pd(II) salts in some cases.[8]
-
Protecting Groups : If you are coupling with a bromopyrrole, debromination can be a significant side reaction.[8] Using a protecting group on the pyrrole nitrogen, such as a SEM (2-(trimethylsilyl)ethoxymethyl) group, can prevent this and lead to higher yields of the desired product.[8]
-
Reaction Parameters : As with other reactions, temperature and solvent play a crucial role. Optimization of these parameters through a Design of Experiments (DoE) approach can be highly effective in maximizing yield and minimizing side products.[9]
Q6: My Buchwald-Hartwig amination to form an N-arylpyrrole is not working well. What are the key parameters to optimize?
The Buchwald-Hartwig amination is a versatile reaction, but its success hinges on the careful selection of the catalyst system and reaction conditions.
Causality: The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[10] Each of these steps can be influenced by the choice of ligand, base, and solvent.
Troubleshooting & Optimization:
-
Ligand Selection : The choice of phosphine ligand is arguably the most critical factor. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote the reductive elimination step and prevent beta-hydride elimination.
-
Base Selection : A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate its coordination to the palladium center. Common choices include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS).
-
Solvent Choice : Anhydrous, aprotic solvents such as toluene, dioxane, or THF are commonly used. The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species.
Experimental Protocol: General Starting Point for Buchwald-Hartwig Amination Optimization
-
Reactant Preparation : Ensure the aryl halide and amine are pure and dry. The solvent should be anhydrous.
-
Reaction Setup : In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq), amine (1.1-1.2 eq), base (1.4 eq), palladium precursor (e.g., Pd2(dba)3, 1-2 mol%), and ligand (2-4 mol%) in the chosen solvent.
-
Reaction Conditions : Stir the reaction mixture at a temperature ranging from 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification : After completion, cool the reaction, dilute with a suitable organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q: Can the order of addition of reagents impact my yield?
A: Yes, particularly in cross-coupling reactions. It is often beneficial to pre-form the active catalyst by stirring the palladium precursor and the ligand together in the solvent for a short period before adding the other reagents.
Q: How do I deal with difficult purifications of N-arylpyrroles?
A: N-arylpyrroles can sometimes be challenging to purify due to their similar polarity to starting materials or byproducts. If standard column chromatography is ineffective, consider alternative techniques such as preparative TLC, recrystallization, or using a different stationary phase for chromatography (e.g., alumina instead of silica gel).
Q: Are there greener alternatives for N-arylpyrrole synthesis?
A: Yes, many modern methods focus on sustainability. For example, using water as a solvent in Clauson-Kaas reactions, employing microwave-assisted synthesis to reduce reaction times and energy consumption, and developing catalyst systems that operate under milder conditions are all active areas of research.[6][7]
References
- Technical Support Center: Paal-Knorr Pyrrole Synthesis - Benchchem.
- A Comparative Analysis of Solvent Effects in N-Aryl Pyrrole Synthesis from 2,5-Dimethoxytetrahydrofuran - Benchchem.
- Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles - Benchchem.
-
Optimization of the Suzuki coupling reaction in the synthesis of 2-[(2-substituted)phenyl]pyrrole derivatives | Request PDF - ResearchGate. [Link]
-
A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction | Request PDF - ResearchGate. [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. [Link]
-
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC - NIH. [Link]
-
(PDF) An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - ResearchGate. [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles - arkat usa. [Link]
- Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity - Benchchem.
-
ChemInform Abstract: Optimization of the Suzuki Coupling Reaction in the Synthesis of 2-[(2-Substituted)phenyl]pyrrole Derivatives. | Request PDF - ResearchGate. [Link]
- Avoiding polymerization of pyrroles during synthesis - Benchchem.
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
The Clauson-Kaas pyrrole synthesis under microwave irradiation - ResearchGate. [Link]
-
Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. [Link]
-
A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. - ResearchGate. [Link]
-
Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. [Link]
- Troubleshooting Asperrubrol synthesis reaction steps - Benchchem.
-
Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines - ACS Publications. [Link]
-
Sustainable Synthesis of N‑Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3‑Hydroxy-2- pyrones and Amines - IRIS . [Link]
-
Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas - MDPI. [Link]
-
Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - Beilstein Journals. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC - NIH. [Link]
-
A Novel Approach for the Synthesis of N-Arylpyrroles | Request PDF - ResearchGate. [Link]
-
Preparation of N‐aryl‐pyrroles. | Download Scientific Diagram - ResearchGate. [Link]
-
Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis - PMC - PubMed Central. [Link]
-
Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring - American Chemical Society. [Link]
-
Recent Advancements in Pyrrole Synthesis - PMC - PubMed Central. [Link]
-
Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - Beilstein Journals. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]
-
(PDF) Inline purification in continuous flow synthesis – opportunities and challenges. [Link]
-
Diels–Alder cycloadditions of N-arylpyrroles via aryne intermediates using diaryliodonium salts - PMC - PubMed Central. [Link]
-
A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC - NIH. [Link]
-
Synthesis, Characterization and Thermal Behavior of N‐Substituted Pyrrole Esters. [Link]
-
(PDF) Atroposelective Synthesis of Axially Chiral N‐Arylpyrroles by Chiral‐at‐Rhodium Catalysis - ResearchGate. [Link]
-
A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - DSpace@MIT. [Link]
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- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Furan Byproducts in Paal-Knorr Pyrrole Synthesis
Welcome to the technical support center for the Paal-Knorr synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the formation of furan byproducts during pyrrole synthesis. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring you have a robust framework for success in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding furan byproduct formation in the Paal-Knorr synthesis.
Q1: What is the primary cause of furan byproduct formation in my Paal-Knorr pyrrole synthesis?
Furan formation is a competing reaction pathway inherent to the Paal-Knorr synthesis. It arises from the acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl starting material before it can react with the desired amine.[1][2] Essentially, in the absence of a sufficiently nucleophilic amine, the dicarbonyl compound will self-condense to form the furan analog.[2][3]
Q2: How can I quickly determine if my product is contaminated with furan?
Spectroscopic methods are the most reliable way to detect furan impurities.
-
¹H NMR: Furan protons typically appear at a lower chemical shift (more deshielded) than the corresponding pyrrole protons due to the higher electronegativity of the oxygen atom.[4]
-
IR Spectroscopy: The C-O-C stretching vibrations of the furan ring will be present, while the N-H stretch (for N-unsubstituted pyrroles) will be absent in the furan byproduct.[4][5]
-
Mass Spectrometry: The molecular ion peak (M+) will differ based on the mass of the heteroatom (oxygen for furan, nitrogen for pyrrole).[4]
Q3: What are the most effective strategies to minimize furan formation during the reaction?
To favor the formation of the desired pyrrole, you need to ensure the rate of the amine condensation is significantly faster than the acid-catalyzed self-condensation of the dicarbonyl. Key strategies include:
-
Control Acidity: Maintain a pH above 3. Highly acidic conditions can protonate the primary amine, reducing its nucleophilicity and favoring the furan synthesis pathway.[1][2][6][7] Using a weak acid like acetic acid is often sufficient to catalyze the reaction without promoting significant furan formation.[1][7]
-
Use Excess Amine: Employing a stoichiometric excess of the amine can help drive the equilibrium towards the formation of the pyrrole.[1]
-
Milder Catalysts: Consider using milder Brønsted or Lewis acids.[1][3] Catalysts such as Sc(OTf)₃, Bi(NO₃)₃, and various clays have been shown to be effective.[1][3]
Q4: I've already completed my reaction and have a mixture of pyrrole and furan. What are the best methods for purification?
The optimal purification method depends on the physical properties of your specific pyrrole and furan derivatives.
-
Distillation: If your compounds are thermally stable and have a sufficient difference in boiling points, fractional distillation under reduced pressure can be effective.[8][9]
-
Column Chromatography: This is a very common and effective method for separating compounds with different polarities. Pyrroles are generally more polar than the corresponding furans, especially if they have an N-H bond.
-
Acid/Base Extraction: For N-unsubstituted or basic N-substituted pyrroles, an acid wash can selectively protonate and move the pyrrole to the aqueous layer, leaving the less basic furan in the organic layer. The pyrrole can then be recovered by basifying the aqueous layer and re-extracting.
Mechanistic Insights: The Furan-Pyrrole Competition
The Paal-Knorr synthesis from a 1,4-dicarbonyl compound can proceed down two distinct, competing pathways, the outcome of which is determined by the reaction conditions and the nucleophiles present.
-
Pyrrole Synthesis Pathway: A primary amine attacks one of the carbonyl groups to form a hemiaminal. This is followed by a second nucleophilic attack by the nitrogen on the other carbonyl group, leading to a cyclic intermediate that dehydrates to form the aromatic pyrrole ring.[2][3][10]
-
Furan Synthesis Pathway: In the absence of an amine, or under strongly acidic conditions that render the amine non-nucleophilic, one carbonyl is protonated. The other carbonyl tautomerizes to its enol form, and the nucleophilic enol oxygen attacks the activated carbonyl, leading to a cyclized product that dehydrates to the furan.[2][3][10]
The following diagram illustrates this mechanistic divergence:
Caption: Competing pathways in the Paal-Knorr synthesis.
Troubleshooting Guide: From Diagnosis to Solution
Use this guide to diagnose and resolve issues with furan byproduct formation in your Paal-Knorr synthesis.
Issue: Significant Furan Byproduct Detected in Crude Reaction Mixture
If you have confirmed the presence of a furan byproduct, your reaction conditions are likely favoring the intramolecular cyclization of the dicarbonyl starting material over the condensation with the amine.
Troubleshooting Workflow
This workflow will guide you through the process of optimizing your reaction to minimize furan formation.
Caption: Decision tree for troubleshooting furan byproduct formation.
Impact of Reaction Conditions on Product Distribution
The choice of catalyst and solvent can have a profound impact on the ratio of pyrrole to furan.
| Parameter | Condition Favoring Pyrrole | Condition Favoring Furan | Rationale |
| pH | 4 - 7 (weakly acidic to neutral)[1][6] | < 3 (strongly acidic)[1][6][7] | Strong acid protonates the amine, reducing its nucleophilicity. |
| Catalyst | Weak acids (e.g., Acetic Acid), mild Lewis acids (e.g., Sc(OTf)₃)[1][3] | Strong Brønsted acids (e.g., H₂SO₄, p-TsOH), dehydrating agents (e.g., P₂O₅)[3][10] | Strong acids aggressively promote the dehydration of the dicarbonyl. |
| Amine | >1.5 equivalents of a primary amine[1] | No amine or <1 equivalent | Le Chatelier's principle; excess amine favors the bimolecular reaction. |
| Temperature | Milder temperatures | Prolonged heating at high temperatures[7][11] | Harsher conditions can favor the thermodynamically stable furan and may degrade the amine. |
Experimental Protocols
Protocol 1: Optimized Paal-Knorr Synthesis of N-Benzyl-2,5-dimethylpyrrole
This protocol is optimized to minimize the formation of the 2,5-dimethylfuran byproduct.
Materials:
-
2,5-Hexanedione
-
Benzylamine (1.5 equivalents)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2,5-hexanedione (1.0 eq) in ethanol.
-
Add benzylamine (1.5 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 10 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, remove the ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Protocol 2: Purification of a Pyrrole/Furan Mixture by Column Chromatography
Materials:
-
Crude product mixture
-
Silica gel
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a chromatography column.
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Begin elution with a low polarity solvent system (e.g., 100% hexanes or 98:2 hexanes:ethyl acetate). The less polar furan byproduct should elute first.
-
Gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 hexanes:ethyl acetate). The more polar pyrrole product will then elute.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Spectroscopic Identification of Pyrrole and Furan Byproducts
This table provides typical spectroscopic data to help distinguish between 2,5-dimethylpyrrole and 2,5-dimethylfuran.[4]
| Feature | 2,5-Dimethylfuran | N-H-2,5-Dimethylpyrrole |
| ¹H NMR (ring C-H) | ~5.8 ppm | ~5.7 ppm |
| ¹H NMR (N-H) | N/A | Broad singlet, ~7.7-8.5 ppm |
| ¹³C NMR (ring C-H) | ~105 ppm | ~105 ppm |
| ¹³C NMR (ring C-O/N) | ~150 ppm | ~127 ppm |
| IR (N-H stretch) | Absent | Present, ~3400 cm⁻¹ (broad) |
| IR (C-O-C stretch) | Present, ~1020-1225 cm⁻¹ | Absent |
References
-
Wikipedia. (2023). Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Bharatam, P. V., et al. (2011). Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. Request PDF. Retrieved from [Link]
-
Rohit Chemistry. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method [Video]. YouTube. Retrieved from [Link]
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Retrieved from [Link]
-
Focsan, A. L., et al. (2021). The vibrational spectrum of pyrrole (C4H5N) and furan (C4H4O) in the gas phase. Request PDF. Retrieved from [Link]
-
Wilson, W. C. (1927). Furan. Organic Syntheses, 7, 40. DOI: 10.15227/orgsyn.007.0040. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, July 21). How does polarity of the medium affect the preparation of furan in Paal-Knorr and Feist-Bénary syntheses?. Chemistry Stack Exchange. Retrieved from [Link]
- Fischer, R., et al. (1996). Purification of crude pyrroles. U.S. Patent No. 5,502,213.
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Organic Chemistry Portal. Retrieved from [Link]
-
European Patent Office. (2022). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. EP 4032881 A1. Retrieved from [Link]
-
Lee, Y. S., et al. (2006). The vibrational structures of furan, pyrrole, and thiophene cations studied by zero kinetic energy photoelectron spectroscopy. The Journal of Chemical Physics, 125(17), 174313. DOI: 10.1063/1.2359725. Retrieved from [Link]
-
Bharatam, P. V., et al. (2011). Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. RSC Publishing. Retrieved from [Link]
-
Lee, Y. S., et al. (2006). The vibrational structures of furan, pyrrole, and thiophene cations studied by zero kinetic energy photoelectron spectroscopy. Request PDF. Retrieved from [Link]
-
Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from Furans. Acta Chemica Scandinavica, 6, 867-874. Retrieved from [Link]
-
Request PDF. (2020). Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. Retrieved from [Link]
-
Chakraborti, A. K., et al. (2004). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. Request PDF. Retrieved from [Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
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- 9. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole
Welcome to the technical support guide for the scale-up synthesis of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole. This document is designed for researchers, chemists, and process development professionals. It provides in-depth technical insights, troubleshooting solutions, and detailed protocols to ensure a successful, safe, and scalable synthesis.
Synthesis Overview & Mechanism
The synthesis of this compound is achieved via the Paal-Knorr pyrrole synthesis. This robust and widely-used reaction involves the condensation of a 1,4-dicarbonyl compound, 2,5-hexanedione (acetonylacetone), with a primary amine, 2-fluoro-5-nitroaniline.[1][2]
Reaction Scheme: 2-fluoro-5-nitroaniline + 2,5-hexanedione → this compound + 2 H₂O
The reaction is typically catalyzed by a weak acid and proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[3][4] Understanding this mechanism is crucial for troubleshooting, as side reactions often stem from deviations in this pathway.
Caption: The Paal-Knorr pyrrole synthesis mechanism.
Frequently Asked Questions (FAQs)
Q1: What are the recommended catalysts and solvents for this synthesis at scale?
For the Paal-Knorr synthesis, weakly acidic conditions are optimal to facilitate the condensation while preventing side reactions.[4][5]
-
Catalyst: Glacial acetic acid is the most common and effective choice, often serving as both the catalyst and a co-solvent. It provides the necessary protonation without being harsh enough to cause degradation or promote the formation of furan byproducts, a risk at pH < 3.[4]
-
Solvent: While the reaction can be run neat or with acetic acid alone, co-solvents are often used at scale to improve heat transfer and mixing. Ethanol, isopropanol, or toluene are suitable choices. For greener processes, running the reaction in water or under solvent-free conditions has also been reported for similar syntheses.[6][7]
Q2: What are the critical process parameters to control during scale-up?
Scaling up requires precise control over several parameters that are less critical at the lab bench.
| Parameter | Lab Scale (1-10 g) | Pilot/Production Scale (1-100 kg) | Rationale for Control |
| Temperature | Oil bath / heating mantle | Jacketed reactor with thermal fluid | The reaction is exothermic. Poor heat dissipation can lead to runaways, side product formation, and decomposition. |
| Agitation | Magnetic stir bar | Overhead mechanical stirrer (various impeller types) | Ensures homogeneity, prevents localized overheating, and maintains consistent reaction rates. |
| Reagent Addition | All at once | Slow, controlled addition via pump | Controls the exothermic release of heat and allows for better temperature management. |
| Atmosphere | Ambient | Inert (Nitrogen/Argon) | While not always essential, an inert atmosphere prevents potential oxidative side reactions, especially with sensitive anilines. |
| Work-up Quench | Pouring into water/base | Controlled reverse-addition into quench solution | Manages exotherms during neutralization and prevents splashing of large, potentially hazardous volumes. |
Q3: What are the primary safety concerns with the starting materials and the reaction itself?
-
2-Fluoro-5-nitroaniline: This is the primary hazard. It is a flammable solid that is harmful if swallowed, causes skin and serious eye irritation.[8][9][10] Always handle in a well-ventilated area (fume hood or ventilated enclosure) using appropriate personal protective equipment (PPE), including gloves, safety glasses/face shield, and a lab coat.[9][11]
-
2,5-Hexanedione: This is a flammable liquid. Standard precautions for handling flammable organic solvents should be followed.
-
Reaction Exotherm: As noted, the condensation reaction can generate significant heat. A thermal hazard assessment (e.g., using Reaction Calorimetry) is highly recommended before proceeding to a large scale to understand the thermal profile and ensure adequate cooling capacity is in place.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing a logical framework for diagnosis and resolution.
Caption: Troubleshooting workflow for low reaction yield.
Problem: My reaction yield is low, and I see unreacted starting material.
-
Possible Cause 1: Insufficient Thermal Energy. The Paal-Knorr reaction, while exothermic, often requires heating to overcome the activation energy for the rate-determining cyclization step.[2][3]
-
Solution: Ensure your reactor's internal temperature is reaching the target (typically 80-120°C). Use an internal temperature probe for accurate measurement, as jacket temperature does not equal batch temperature. Gradually increase the temperature in small increments. Microwave-assisted synthesis can also be explored for rapid optimization.[12][13]
-
-
Possible Cause 2: Ineffective Mixing. On a larger scale, inadequate agitation can create "dead zones" where reactants do not mix, leading to incomplete conversion.
-
Solution: Increase the agitation speed. If solids are settling, you may need a more powerful overhead stirrer or a different impeller design (e.g., anchor or pitched-blade turbine) to ensure full suspension and dispersion.
-
-
Possible Cause 3: Impure Reagents. The presence of impurities in either 2,5-hexanedione or 2-fluoro-5-nitroaniline can inhibit the reaction or introduce side reactions that consume starting material.
-
Solution: Always verify the purity of your starting materials by an appropriate analytical method (e.g., GC, NMR) before use. If necessary, purify the reagents (e.g., distillation for 2,5-hexanedione, recrystallization for the aniline).
-
Problem: The reaction mixture turns dark black, and I'm isolating a tar-like substance.
-
Possible Cause: Overheating or Prolonged Reaction Time. Sensitive functionalities, like the nitro group, can be susceptible to degradation under harsh conditions, leading to polymerization or decomposition.[2]
-
Solution: Implement stricter temperature control. If adding one reagent to another, do so slowly to manage the exotherm. Monitor the reaction's progress by TLC or HPLC and stop the reaction as soon as the starting material is consumed. Do not heat for an arbitrarily long time.
-
-
Possible Cause: Incorrect pH. While weak acid is required, strongly acidic conditions can promote unwanted side reactions.
-
Solution: Ensure you are using a weak acid like acetic acid. If strong mineral acids are present as contaminants, they could be the culprit.
-
Problem: I'm having difficulty with the product work-up and crystallization.
-
Possible Cause 1: Emulsion during Extraction. Residual polar solvents (like acetic acid) and the amphiphilic nature of the product can lead to stable emulsions during aqueous work-up.
-
Solution: After neutralizing the acid, add a saturated brine (NaCl solution) wash. This increases the ionic strength of the aqueous phase and helps break emulsions. If the emulsion persists, filtration through a pad of Celite can be effective.
-
-
Possible Cause 2: Product "Oiling Out". The product may separate as a liquid instead of a solid during crystallization if the solvent system is not optimal or if impurities are depressing the melting point.
-
Solution: Develop a robust recrystallization procedure. A common solvent system is ethanol/water or isopropanol/water. Dissolve the crude product in the minimum amount of hot alcohol, then slowly add water until turbidity persists. Cool slowly, first to room temperature, then in an ice bath. Seeding with a small crystal of pure product can induce crystallization. If it still oils out, consider a solvent swap to a less polar system like ethyl acetate/heptane.
-
Detailed Experimental Protocols
Safety Precaution: All procedures must be performed in a well-ventilated fume hood. Full PPE, including chemical-resistant gloves, safety glasses, and a flame-retardant lab coat, is mandatory.
Protocol 1: Lab-Scale Synthesis (5 g Scale)
-
Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add 2-fluoro-5-nitroaniline (5.00 g, 32.0 mmol).
-
Reagent Addition: Add 2,5-hexanedione (4.02 g, 35.2 mmol, 1.1 equiv) followed by glacial acetic acid (25 mL).
-
Reaction: Heat the mixture to 100-110°C (internal temperature) with vigorous stirring. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water (200 mL) with stirring.
-
Neutralization: Carefully add a saturated sodium bicarbonate (NaHCO₃) solution until the pH of the aqueous layer is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (1 x 50 mL) and then brine (1 x 50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol/water to afford the pure product as a crystalline solid. Expected yield: 80-90%.
Protocol 2: Scale-Up Synthesis (500 g Scale)
-
Setup: Equip a 10 L jacketed glass reactor with an overhead mechanical stirrer, reflux condenser, nitrogen inlet, and a temperature probe.
-
Reagent Addition: Charge the reactor with 2-fluoro-5-nitroaniline (500 g, 3.20 mol) and ethanol (2.5 L). Begin stirring.
-
Catalyst/Reagent Charge: Add 2,5-hexanedione (402 g, 3.52 mol, 1.1 equiv) followed by glacial acetic acid (500 mL).
-
Reaction: Heat the reactor jacket using a thermal control unit to bring the internal batch temperature to 85-90°C. Maintain this temperature and monitor the reaction by HPLC.
-
Work-up: Once the reaction is complete, cool the batch to 20-25°C. In a separate vessel, prepare a solution of sodium bicarbonate (approx. 600 g) in water (8 L).
-
Quench: Slowly transfer the reaction mixture into the bicarbonate solution with good agitation, ensuring the temperature of the quench pot does not exceed 30°C.
-
Isolation: The product should precipitate as a solid. Stir the resulting slurry for 1-2 hours. Collect the solid by filtration using a large Büchner funnel or filter press.
-
Washing: Wash the filter cake thoroughly with deionized water until the filtrate is neutral.
-
Drying: Dry the solid in a vacuum oven at 50-60°C until a constant weight is achieved. This material is often pure enough for many applications, or it can be further purified by recrystallization from a larger reactor.
Analytical Methods for Quality Control
Consistent analysis is key to a reproducible process.
-
Thin-Layer Chromatography (TLC): An excellent tool for rapid, qualitative reaction monitoring.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative analysis of reaction conversion and final product purity. A C18 reverse-phase column with a mobile phase gradient of acetonitrile and water (with 0.1% formic or trifluoroacetic acid) is a good starting point.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and for identifying any structurally related impurities.
References
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Ghosh, S. K. (2012). Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. RSC Advances. [Link]
-
RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
- Tzankova, D., et al. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-466.
-
MDPI. (2021). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]
-
National Institutes of Health (NIH). (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4816. [Link]
- Vlasov, V. M., & Os'kina, I. A. (2004). Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Russian Chemical Reviews, 73(7), 643-668.
-
Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Retrieved from [Link]
-
ResearchGate. (2004). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]
- Nagarajan, R., & Perumal, P. T. (2002). Simple Synthesis of Substituted Pyrroles. The Journal of Organic Chemistry, 67(22), 7885–7891.
-
National Institutes of Health (NIH). (2018). Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst. ChemCatChem, 10(19), 4271-4277. [Link]
-
Organic Syntheses. (n.d.). 2,5-dimethylpyrrole. Retrieved from [Link]
-
National Institutes of Health (NIH). (2013). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Chemistry, 19(38), 12791-12797. [Link]
-
Loba Chemie. (2015). 2-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). 2-Fluoro-5-nitroaniline. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b. Retrieved from [Link]
-
ResearchGate. (2018). The Paal–Knorr Pyrroles Synthesis: A Green Perspective. Retrieved from [Link]
-
MDPI. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. [Link]
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Fluoro-5-nitroaniline.
-
SIELC Technologies. (2018). 2,5-Dimethylpyrrole. Retrieved from [Link]
-
ResearchGate. (2005). Microwave-Assisted Paal-Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Retrieved from [Link]
- Sigma-Aldrich. (2025). Safety Data Sheet: 2-Fluoro-5-nitroaniline.
-
ResearchGate. (2013). Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. Retrieved from [Link]
-
jOeCHEM. (2020, April 11). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes [Video]. YouTube. [Link]
-
ACS Publications. (2013). Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. Organic Process Research & Development. [Link]
-
National Institutes of Health (NIH). (2016). A new method for the rapid analysis of 1H-Pyrrole-2,5-diones (maleimides) in environmental samples by two-dimensional gas chromatography time-of-flight mass spectrometry. Journal of Chromatography A, 1435, 125-135. [Link]
Sources
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- 8. 2-Fluoro-5-nitroaniline | C6H5FN2O2 | CID 67785 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Managing Thermal Stability of Nitro-Aromatic Compounds During Synthesis
Welcome to the Technical Support Center for the synthesis of nitro-aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who handle these energetically rich and potentially hazardous molecules. The synthesis of nitro-aromatic compounds, while crucial for numerous applications in pharmaceuticals, materials science, and defense, presents significant thermal stability challenges. Runaway reactions, unintended detonations, and product degradation are real risks that demand a deep, mechanistic understanding of the processes involved.
This resource moves beyond simple procedural lists to provide you with the causal "why" behind experimental choices, empowering you to make informed decisions for safer and more efficient synthesis. Every recommendation is grounded in established safety protocols and validated through thermal analysis data.
I. Frequently Asked Questions (FAQs)
FAQ 1: What are the primary factors that influence the thermal stability of a nitro-aromatic compound during its synthesis?
The thermal stability of a nitro-aromatic compound is not an intrinsic, fixed property but is heavily influenced by its chemical environment, especially during synthesis. Key factors include:
-
Number and Position of Nitro Groups: Increasing the number of electron-withdrawing nitro groups on the aromatic ring generally decreases thermal stability. The position of these groups relative to each other and to other substituents also plays a critical role. For instance, ortho-substituted nitro-aromatics can sometimes exhibit unique decomposition pathways due to intramolecular interactions.[1][2][3]
-
Presence of Other Substituents: The type, position, and number of other functional groups on the aromatic ring can either stabilize or destabilize the molecule.[3][4] For example, the presence of a methyl group ortho to a nitro group can introduce a new, lower-energy decomposition pathway.[1][2]
-
Impurities and Contaminants: This is arguably one of the most critical and often overlooked factors. Residual acids (sulfuric, nitric), bases, metal halides, and even rust can significantly lower the decomposition temperature of a nitro-aromatic compound.[4][5][6] For example, crude dinitrotoluene contaminated with nitric and sulfuric acids has been shown to decompose at temperatures as low as 130°C, whereas the pure compound is stable up to 250°C.[4][7]
-
Reaction Medium: The solvent and the presence of catalysts can dramatically alter thermal stability. For instance, hydrogenation catalysts (e.g., Raney nickel, palladium on carbon) in the presence of a nitro-compound create a significant hazard due to the large heat of hydrogenation.[4][7]
FAQ 2: What is a "runaway reaction" in the context of nitration, and what are the early warning signs?
A runaway reaction is a thermally uncontrolled event where the rate of heat generation from the exothermic nitration reaction exceeds the rate of heat removal.[8] This leads to a rapid increase in temperature and pressure, which can result in a fire, explosion, or vessel rupture.[4][8][9]
Early Warning Signs:
-
Uncontrolled Temperature Rise: A steady, and then accelerating, increase in the reaction temperature despite cooling efforts is the most direct indicator.[8]
-
Pressure Buildup: In a closed or semi-closed system, a rapid increase in pressure is a critical warning sign.
-
Gas Evolution: The formation of brown fumes (nitrogen oxides) indicates that the reaction is becoming uncontrolled and decomposition may be occurring.[10]
-
Color Change: A sudden darkening or change in the color of the reaction mixture can also be an indicator of decomposition.
FAQ 3: How can I assess the thermal stability of my target nitro-aromatic compound before a large-scale synthesis?
Thermal analysis techniques are indispensable for pre-synthesis safety assessment. The most common and informative method is Differential Scanning Calorimetry (DSC) .
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated at a constant rate.[11] A DSC thermogram can reveal the onset temperature of decomposition, the maximum heat release rate, and the total energy of decomposition.[12][13] This data is crucial for determining the maximum safe operating temperature for your synthesis.[14]
For a more detailed analysis, especially for process scale-up, Accelerating Rate Calorimetry (ARC) can be employed. ARC provides data on the time-temperature-pressure relationship for a runaway reaction under adiabatic (no heat loss) conditions, which mimics a worst-case scenario.[14][15][16]
FAQ 4: Are there safer alternatives to the traditional mixed acid (HNO₃/H₂SO₄) nitration?
While mixed acid is the industry standard due to its low cost and effectiveness, research into greener and safer nitrating agents is ongoing.[17][18] Some alternatives include:
-
Nitrate Salts with Activating Agents: Mixtures of nitrate salts and reagents like chlorotrimethylsilane can be effective for certain substrates.[19]
-
Solid Acid Catalysts: Zeolites and other solid acid catalysts can offer enhanced regioselectivity and easier separation, though their industrial scalability can be limited by cost.[20]
-
Continuous Flow Nitration: This is a significant process safety improvement. By performing the reaction in a microreactor or flow system, the reaction volume is minimized, heat transfer is highly efficient, and temperature control is precise, significantly reducing the risk of a runaway reaction.[17][18][21][22]
II. Troubleshooting Guide
Problem 1: My reaction temperature is rising uncontrollably, even with the cooling bath at its lowest setting.
Immediate Action:
-
Stop the addition of the nitrating agent immediately.
-
Increase stirring speed to improve heat transfer to the cooling bath.
-
If the temperature continues to rise dramatically, prepare for an emergency quench. This should be a pre-planned procedure. The standard method is to cautiously pour the reaction mixture onto a large volume of crushed ice or ice-water with vigorous stirring.[8][23] CAUTION: The dilution of sulfuric acid is highly exothermic. This is a last-resort measure and must be performed in a fume hood with appropriate personal protective equipment (PPE) and a blast shield in place.[8][24]
-
Alert your supervisor and follow all established laboratory emergency protocols.
Root Cause Analysis and Prevention:
-
Inadequate Cooling: Is the cooling bath capacity sufficient for the scale of the reaction? An ice-salt or dry ice-acetone bath may be necessary.
-
Rapid Reagent Addition: The nitrating agent was likely added too quickly, generating heat faster than it could be removed.[8] A syringe pump for slow, controlled addition is highly recommended.
-
Poor Agitation: Inefficient stirring can create localized "hot spots" where the reaction runs away.[8] Ensure the stir bar or overhead stirrer is providing vigorous mixing.
-
Accumulation of Unreacted Reagents: If the initial reaction temperature is too low, the nitrating agent can accumulate. A small, subsequent temperature increase can then initiate a rapid, delayed exotherm.[8]
Problem 2: The yield of my desired mono-nitrated product is low, and I'm seeing significant amounts of di- and tri-nitrated byproducts.
Root Cause Analysis and Prevention:
-
Over-Nitration: This is a common issue, especially with activated aromatic rings.[21]
-
Solution: Carefully control the stoichiometry of the nitrating agent. Use the minimum effective amount. Consider adding the aromatic substrate to the nitrating mixture rather than the other way around to maintain a low concentration of the substrate.
-
-
Reaction Temperature Too High: Higher temperatures can favor multiple nitrations.
-
Solution: Maintain the lowest practical reaction temperature that still allows for a reasonable reaction rate.
-
-
Incorrect Acid Ratio: The ratio of nitric acid to sulfuric acid influences the concentration of the active nitronium ion (NO₂⁺).[25]
-
Solution: Optimize the acid ratio for your specific substrate. Sometimes, less aggressive nitrating systems are beneficial.
-
Problem 3: After work-up, my isolated nitro-aromatic product is dark and appears impure.
Root Cause Analysis and Prevention:
-
Oxidative Side Reactions: The nitrating mixture is a strong oxidizing agent. This can lead to the formation of colored byproducts, especially nitrophenols.[10]
-
Solution: Maintain strict temperature control. After the reaction is complete, quench it promptly to prevent prolonged contact with the hot acid mixture.
-
-
Incomplete Acid Removal: Residual acid can cause degradation of the product over time, especially during storage or upon heating (e.g., during recrystallization).[23]
-
Solution: Implement a thorough work-up procedure. After quenching and extraction, wash the organic layer with water, followed by a dilute solution of sodium bicarbonate or sodium carbonate to neutralize and remove all acid residues.[23] A final water wash will remove any remaining base and salts.[23]
-
III. Experimental Protocols & Data
Protocol 1: Thermal Stability Screening using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of decomposition (Tₒ) and the enthalpy of decomposition (ΔHₑₓₒ) for a synthesized nitro-aromatic compound.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of the purified, dry nitro-aromatic compound into a high-pressure DSC pan (e.g., gold-plated stainless steel).
-
Sealing: Hermetically seal the pan to contain any evolved gases during decomposition.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate, typically 5-10 °C/min, from ambient temperature to a temperature well beyond the decomposition point (e.g., 400 °C).[11]
-
Data Analysis: The resulting thermogram will show an exothermic peak corresponding to the decomposition. The onset temperature is determined by the intersection of the baseline with the tangent of the peak's leading edge. The area under the peak is proportional to the enthalpy of decomposition.
Data Table: Comparative Thermal Stability of Common Nitro-Aromatic Compounds
| Compound Name | Abbreviation | Decomposition Onset (°C) (approx.) | Impact Sensitivity (H₅₀, cm) |
| 2,4,6-Trinitrotoluene | TNT | 245-255 | 15-48 |
| 2,4-Dinitrotoluene | DNT | 250-280 | 160 |
| 1,3,5-Trinitrobenzene | TNB | 310 | 74 |
| Picric Acid (2,4,6-Trinitrophenol) | TNP | 295-310 | 75-125 |
Note: These values are illustrative and can vary based on purity and experimental conditions.[26]
IV. Visualization of Concepts
Decomposition Pathways
The thermal decomposition of nitro-aromatics can proceed through several mechanisms. The primary, and often rate-determining, step is typically the homolytic cleavage of the C-NO₂ bond.[1] However, other pathways, such as nitro-nitrite isomerization, can also occur.[1][27] The presence of certain substituents can open up alternative, lower-energy pathways, as seen with o-nitrotoluene.[1][2]
Caption: Decomposition pathways of nitro-aromatic compounds.
Runaway Reaction Decision Workflow
This workflow outlines the decision-making process for managing a potential thermal runaway during a nitration reaction.
Caption: Decision workflow for managing thermal runaway events.
V. References
-
Tsang, W. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Retrieved from
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Retrieved from
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Gustin, J. L. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE. Retrieved from
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BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration. Benchchem. Retrieved from
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Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. OSTI.GOV. Retrieved from
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CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from
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Wang, Z., et al. (n.d.). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journals. Retrieved from
-
DTIC. (n.d.). WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Retrieved from
-
Zhu, W. (n.d.). Thermal Hazard Analysis of Nitroaromatic Compounds. OAKTrust. Retrieved from
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Gustin, J. L. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. Retrieved from
-
Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved from
-
Wang, T., et al. (2025). Scale-up and safety of toluene nitration in a meso-scale flow reactor. ResearchGate. Retrieved from
-
Wang, Z., et al. (2025). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. PMC - NIH. Retrieved from
-
Pourmortazavi, S. M., et al. (2009). Effect of Nitrate Content on Thermal Decomposition of Nitrocellulose. PubMed. Retrieved from
-
Xing, D., et al. (2025). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. RSC Publishing. Retrieved from
-
Pourmortazavi, S. M., et al. (2025). Effect of nitrate content on thermal decomposition of nitrocellulose. ResearchGate. Retrieved from
-
ResearchGate. (n.d.). investigation of thermal stability of some nitroaromatic derivatives by dsc. Retrieved from
-
Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Retrieved from
-
Zhu, W. (n.d.). THERMAL HAZARD ANALYSIS OF NITROAROMATIC COMPOUNDS. OAKTrust. Retrieved from
-
Rossi, S., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development - ACS Publications. Retrieved from
-
Wang, Y., et al. (n.d.). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI. Retrieved from
-
YouTube. (2024). Nitration reaction safety. Retrieved from
-
National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from
-
Google Patents. (n.d.). US2140345A - Controlling temperature of nitration reactions. Retrieved from
-
Gustin, J. L. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. PDF Free Download. Retrieved from
-
Fayet, G., et al. (2009). On the Prediction of Thermal Stability of Nitroaromatic Compounds Using Quantum Chemical Calculations. PubMed. Retrieved from
-
Wikipedia. (n.d.). TNT. Retrieved from
-
Wang, Y., et al. (2025). Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. PMC - NIH. Retrieved from
-
ResearchGate. (2025). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. Retrieved from
-
Sciencemadness Discussion Board. (2012). Runaway reactions. Retrieved from
-
ResearchGate. (2025). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved from
-
ResearchGate. (2025). Review on Greener and Safer Synthesis of Nitro Compounds. Retrieved from
-
Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. Retrieved from
-
Understanding Runaway Reactions and Their Safety Implications. (2024). Retrieved from
-
Working with Hazardous Chemicals. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from
-
The Thermal Stability of the Nitrates and Carbonates. (2023). Chemistry LibreTexts. Retrieved from
-
BenchChem. (n.d.). A Comparative Guide to the Stability of Nitroaromatic Compounds. Retrieved from
-
Rossi, S., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. UNICAM. Retrieved from
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Validation & Comparative
A Comparative Guide to the Purity Analysis of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing.[1] 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole is a key building block in the synthesis of various pharmacologically active molecules. Its impurity profile can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of this critical intermediate, complete with supporting experimental rationale and data.
The Synthetic Landscape: Understanding Potential Impurities
A robust analytical method is built upon a thorough understanding of the potential impurities. This compound is typically synthesized via the Paal-Knorr pyrrole synthesis.[2][3][4][5] This reaction involves the condensation of a 1,4-dicarbonyl compound, 2,5-hexanedione , with a primary amine, 2-fluoro-5-nitroaniline , often under weakly acidic conditions.[2][5]
The primary impurities are therefore likely to be:
-
Unreacted Starting Materials:
-
2,5-Hexanedione
-
2-Fluoro-5-nitroaniline
-
-
Side-Products and Degradants:
An effective purity analysis method must be able to resolve the main compound from these potential process-related impurities and degradation products.
Primary Analytical Method: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its precision, versatility, and robustness.[7] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for separating the moderately polar this compound from its less polar and more polar impurities.
Rationale for Method Development
The development of this HPLC method is guided by the physicochemical properties of the analyte and its potential impurities.
-
Column Selection: An Ascentis® Phenyl column is recommended.[8] The phenyl stationary phase provides unique selectivity for aromatic compounds, especially those with nitro groups, through π-π interactions. This enhances the separation of the target compound from other aromatic impurities compared to a standard C18 column.[8]
-
Mobile Phase: A gradient elution of acetonitrile and water with a formic acid modifier is chosen. Acetonitrile is a common organic modifier in RP-HPLC. The gradient allows for the elution of a wider range of compounds with varying polarities within a reasonable timeframe. Formic acid is added to control the pH and improve peak shape by suppressing the ionization of any acidic or basic functional groups.[9]
-
Detection: UV detection at 254 nm is selected. Nitroaromatic compounds typically exhibit strong absorbance at this wavelength, providing good sensitivity for both the main component and related impurities.[2]
Detailed Experimental Protocol: HPLC Purity Assay
Objective: To quantify the purity of this compound and separate it from potential process-related impurities.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Instrument | Agilent 1260 Infinity II HPLC system or equivalent |
| Column | Ascentis® Phenyl, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% B to 90% B over 15 min, hold at 90% B for 5 min, return to 40% B and equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | 1.0 mg/mL in Acetonitrile/Water (50:50) |
Workflow for HPLC Purity Analysis
The following diagram illustrates the logical flow of the HPLC analysis, from sample preparation to data interpretation.
Caption: Workflow for the purity analysis of this compound by HPLC.
Comparative Analysis with Alternative Methods
While HPLC is a robust primary method, other techniques offer complementary advantages. The choice of method often depends on the specific analytical need, such as routine quality control versus in-depth impurity identification.
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC is an evolution of HPLC that utilizes columns with smaller particle sizes (<2 µm) and operates at much higher pressures.[8][10][11]
-
Advantages:
-
Speed and Throughput: Significantly faster analysis times, often reducing a 20-minute HPLC run to under 5 minutes.[11][12]
-
Resolution and Sensitivity: Provides sharper peaks and better separation of closely eluting impurities, leading to higher sensitivity.[10][12]
-
Reduced Solvent Consumption: Lower flow rates and shorter run times result in significant cost and waste reduction.[11]
-
-
Disadvantages:
-
Higher Initial Cost: UHPLC systems are more expensive than standard HPLC instruments.
-
Method Transfer Challenges: Transferring methods from HPLC to UHPLC requires careful optimization.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.
-
Advantages:
-
High Separation Efficiency: Capillary GC columns offer excellent resolving power for complex mixtures.
-
Definitive Identification: The mass spectrometer provides structural information, allowing for the confident identification of unknown impurities.
-
Sensitivity for Volatiles: Ideal for detecting residual solvents or volatile by-products.
-
-
Disadvantages:
-
Analyte Volatility: Not suitable for non-volatile or thermally labile compounds. This compound may have limited volatility, potentially requiring derivatization.
-
Complex Sample Preparation: May require different sample preparation techniques compared to HPLC.
-
Performance Comparison Summary
The following table summarizes the key performance attributes of HPLC, UHPLC, and GC-MS for the purity analysis of this compound. The values for LOD, LOQ, and precision are representative estimates based on typical performance for pharmaceutical impurity analysis.
| Parameter | HPLC | UHPLC | GC-MS |
| Principle | Liquid Chromatography | Liquid Chromatography | Gas Chromatography |
| Typical Run Time | 15-30 min | 2-10 min | 20-40 min |
| Resolution | Good | Excellent | Excellent |
| Sensitivity (LOD) | ~0.01% | ~0.005% | ~0.01% (for volatiles) |
| Quantitation (LOQ) | ~0.03% | ~0.015% | ~0.03% (for volatiles) |
| Precision (%RSD) | < 2% | < 1.5% | < 5% |
| Best For | Routine QC, Method Robustness | High-throughput screening, trace impurity analysis, complex mixtures | Volatile impurity analysis, definitive identification |
Decision Guide for Method Selection
The selection of the most appropriate analytical technique is a critical decision driven by the specific goals of the analysis.
Caption: Decision tree for selecting the optimal analytical method for purity analysis.
Conclusion and Recommendations
For the routine quality control and purity assessment of this compound, a well-validated Reversed-Phase HPLC method stands as the most practical, robust, and cost-effective solution. It provides the necessary resolution and sensitivity to ensure product quality meets typical pharmaceutical specifications.
For laboratories focused on high-throughput analysis or requiring enhanced sensitivity for trace impurity profiling, transitioning to a UHPLC method is highly recommended.[12] The significant gains in speed and resolution justify the initial investment for research and development or large-scale production environments.[10][11]
GC-MS should be employed as a complementary, orthogonal technique, particularly during process development or in troubleshooting scenarios, to definitively identify volatile or unknown impurities that may not be amenable to HPLC analysis.
By selecting the appropriate analytical tool based on the specific requirements of the task, researchers and drug development professionals can ensure the highest standards of purity for their pharmaceutical intermediates, ultimately contributing to the safety and efficacy of the final drug product.
References
-
Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications. Phenomenex. [Link]
-
PharmaKnowlege. (2023, October 13). Difference between HPLC and UHPLC? [Video]. YouTube. [Link]
-
Chrom Tech, Inc. (2025, November 20). What Is the Difference Between UHPLC and HPLC?. Chrom Tech, Inc. [Link]
-
Pharmaceutical Technology. (2019, February 1). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. Pharmaceutical Technology. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
Grokipedia. (n.d.). Paal–Knorr synthesis. Grokipedia. [Link]
-
SIELC Technologies. (n.d.). Separation of 2,5-Dimethylpyrrole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. [Link]
-
MBB College. (n.d.). Paal-Knorr Synthesis. MBB College. [Link]
-
Ram-Bidesi, K., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. Polymers, 16(4), 517. [Link]
-
ResearchGate. (n.d.). Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. ResearchGate. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. ResearchGate. [Link]
-
National Institutes of Health. (2021, October 25). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. NIH. [Link]
-
ResearchGate. (n.d.). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents | Download Table. ResearchGate. [Link]
-
Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. [Link]
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A Definitive Guide to the Structural Validation of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole by 2D NMR
This guide provides an in-depth, experimentally-grounded walkthrough for the unambiguous structural validation of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole. Moving beyond simple one-dimensional analysis, we will employ a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments. The core philosophy is not merely to acquire data, but to build a self-validating system of interlocking correlations that confirms the molecular architecture with the highest degree of confidence. We will explore the causal logic behind the selection of each experiment—COSY, HSQC, and HMBC—and demonstrate how their combined interpretation definitively establishes the connectivity of the target molecule, ruling out potential isomeric alternatives.
The Analytical Challenge: Beyond Simple Spectra
While 1D ¹H and ¹³C NMR provide initial data on the chemical environments of protons and carbons, for a molecule with two distinct aromatic systems like this compound, these spectra alone can be insufficient.[1][2] Overlapping signals and the inability to directly observe through-bond connectivities necessitate the use of 2D NMR techniques.[3][4] These methods add a second frequency dimension, resolving ambiguities by revealing correlations between nuclei.[3]
Our objective is to confirm the precise arrangement of the substituents: that the 2,5-dimethylpyrrole ring is indeed connected to the C1 position of the 2-Fluoro-5-nitrophenyl ring. This requires establishing through-bond correlations across the C-N bond linking the two rings, a task for which the HMBC experiment is perfectly suited.
The 2D NMR Strategy: A Triad of Correlative Experiments
Our approach relies on a logical progression through three key 2D NMR experiments. Each provides a unique piece of the structural puzzle, and together they form a robust, cross-verifiable dataset.[5][6]
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). This is invaluable for mapping out the proton networks within individual spin systems, such as the protons on the phenyl ring.[1][7]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon atom it is attached to (¹JCH). This experiment bridges the ¹H and ¹³C assignments, definitively linking the proton and carbon chemical shifts for all C-H moieties.[5][7]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH).[7][8] These long-range correlations are critical for connecting the individual spin systems established by COSY, including linking the pyrrole and phenyl rings together across the quaternary carbons and the nitrogen atom.
Logical Workflow for Structural Elucidation
The following workflow illustrates the systematic approach to integrating data from 1D and 2D NMR experiments for complete structural assignment.
Caption: A systematic workflow for 2D NMR-based structure elucidation.
Predicted Spectral Data and Interpretation
Based on established chemical shift principles and data from similar structures, we can predict the approximate ¹H and ¹³C NMR spectra and, more importantly, the key 2D correlations for this compound.[9][10]
Structure and Numbering:
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Atom # | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| 3, 4 | CH | ~5.8 | ~107 | Typical for β-protons/carbons in a pyrrole ring.[10] |
| 2, 5 | C | - | ~128 | Quaternary carbons adjacent to nitrogen in a pyrrole ring. |
| 6, 7 | CH₃ | ~2.1 | ~13 | Methyl groups on an electron-rich pyrrole ring. |
| 1' | C | - | ~125 | C-N attachment point on the phenyl ring. |
| 2' | C | - | ~158 (d, ¹JCF ≈ 250 Hz) | Carbon bearing the highly electronegative fluorine atom. |
| 3' | CH | ~7.5 (dd) | ~118 (d, ²JCF ≈ 25 Hz) | ortho to Nitro, meta to Fluoro. Deshielded. |
| 4' | CH | ~8.3 (ddd) | ~126 (d, ³JCF ≈ 9 Hz) | ortho to Fluoro, meta to Nitro. |
| 5' | C | - | ~148 | Carbon bearing the electron-withdrawing nitro group. |
| 6' | CH | ~8.4 (dd) | ~129 (d, ⁴JCF ≈ 3 Hz) | ortho to Nitro, para to Fluoro. Highly deshielded. |
Note: Phenyl ring proton multiplicities and carbon-fluorine coupling constants (JCF) are predictions.
Table 2: Predicted Key 2D NMR Correlations
| Experiment | Proton (¹H δ) | Correlates With (¹H or ¹³C δ) | Bond Path | Significance |
| COSY | H3 (~5.8) | H4 (~5.8) | ³JHH | Confirms the connectivity of the two protons on the pyrrole ring. |
| H3' (~7.5) | H4' (~8.3) | ³JHH | Establishes the H3'-H4' neighbor relationship on the phenyl ring. | |
| H4' (~8.3) | H6' (~8.4) | ⁴JHH (meta) | Confirms the H4'-H6' relationship. | |
| HSQC | H3/H4 (~5.8) | C3/C4 (~107) | ¹JCH | Directly links the pyrrole protons to their carbons. |
| H6/H7 (~2.1) | C6/C7 (~13) | ¹JCH | Directly links the methyl protons to their carbons. | |
| H3' (~7.5) | C3' (~118) | ¹JCH | Links the phenyl protons to their respective carbons. | |
| H4' (~8.3) | C4' (~126) | ¹JCH | " | |
| H6' (~8.4) | C6' (~129) | ¹JCH | " | |
| HMBC | H3/H4 (~5.8) | C1' (~125) | ³JCNCH | CRITICAL: Confirms the connection between the pyrrole ring and the phenyl ring. |
| H3' (~7.5) | C2 (~128) / C5 (~128) | ⁴JCCNH | CRITICAL: Reciprocal confirmation of the ring-to-ring connection. | |
| H6/H7 (~2.1) | C2/C5 (~128) | ²JCC | Confirms methyl group attachment to the pyrrole ring. | |
| H6/H7 (~2.1) | C3/C4 (~107) | ³JCCC | Further confirms pyrrole ring structure. | |
| H3' (~7.5) | C1' (~125) / C5' (~148) | ²JCC / ²JCC | Confirms proton position relative to quaternary carbons on the phenyl ring. | |
| H4' (~8.3) | C2' (~158) / C6' (~129) | ²JCC / ²JCC | Confirms proton position relative to the fluorine- and nitrogen-bearing carbons. |
Visualizing the Key HMBC Connections
The HMBC correlations are the linchpin of this structural proof. The diagram below highlights the most crucial correlations that bridge the two ring systems, providing undeniable evidence of the C1'-N bond.
Caption: Key HMBC correlations confirming the phenyl-pyrrole connectivity.
Experimental Protocols
Achieving high-quality, interpretable spectra requires careful sample preparation and parameter optimization.[11] The following are robust starting points for a standard 500 or 600 MHz NMR spectrometer.
1. Sample Preparation:
-
Analyte: Dissolve ~10-15 mg of this compound.
-
Solvent: Use 0.6 mL of high-purity deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often a good first choice for general organic molecules.
-
Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as a 0 ppm reference.
-
Filtration: Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
2. NMR Data Acquisition: The following are suggested parameters. Defaults on modern spectrometers often work well, but optimization may be required based on sample concentration.[12]
| Parameter | ¹H | ¹³C | COSY | HSQC | HMBC |
| Pulse Program | zg30 | zgpg30 | cosygpprqf | hsqcedetgpsp | hmbcgplpndqf |
| Number of Scans (NS) | 8-16 | 1024 | 4-8 | 2-4 | 8-16 |
| Relaxation Delay (D1) | 2.0 s | 2.0 s | 2.0 s | 1.5 s | 1.5 s |
| Acquisition Time (AQ) | ~3-4 s | ~1-2 s | ~0.25 s | ~0.15 s | ~0.25 s |
| Spectral Width (SW) | 12-16 ppm | 220-240 ppm | 12-16 ppm | F2: 12-16 ppmF1: 220-240 ppm | F2: 12-16 ppmF1: 220-240 ppm |
| ¹JCH (HSQC) | - | - | - | 145 Hz | - |
| ⁿJCH (HMBC) | - | - | - | - | 8 Hz |
| Approx. Exp. Time | ~2 min | ~1 hr | ~20 min | ~15 min | ~45 min |
Conclusion: An Unambiguous Structural Assignment
By systematically applying a combination of COSY, HSQC, and HMBC experiments, we move beyond the limitations of 1D NMR to build an unassailable case for the structure of this compound. The COSY spectrum maps the proton connectivities within the phenyl and pyrrole rings independently. The HSQC spectrum then provides the direct one-bond correlations, linking every proton to its attached carbon.
Finally, the crucial HMBC experiment serves as the ultimate arbiter of the global structure. The observation of long-range correlations between the pyrrole protons (H3/H4) and the phenyl carbon (C1'), and reciprocally between the phenyl proton (H3') and the pyrrole carbons (C2/C5), definitively bridges the two fragments across the C-N bond. This interlocking web of data provides a self-validating proof of the molecular architecture, fulfilling the highest standards of scientific integrity and trustworthiness in structural elucidation.
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A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Nitrophenylpyrroles
Abstract
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance pharmacological profiles.[1][2] This guide provides a comparative analysis of fluorinated and non-fluorinated nitrophenylpyrroles, a class of compounds with significant therapeutic potential. We delve into the effects of fluorination on their anticancer and antimicrobial activities, supported by experimental data and detailed protocols. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into the rational design of next-generation therapeutic agents.
Introduction: The Strategic Role of Fluorine in Drug Design
Nitrophenylpyrroles represent a versatile scaffold in drug discovery, exhibiting a range of biological activities. The introduction of a fluorine atom, while seemingly a minor modification, can profoundly alter a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and small size can influence a compound's lipophilicity, metabolic stability, binding affinity to target proteins, and membrane permeability.[1][3]
The rationale for fluorinating nitrophenylpyrroles is to leverage these effects to enhance therapeutic efficacy. For instance, fluorination can block metabolic oxidation sites, thereby increasing the compound's bioavailability and half-life.[3][4] Furthermore, the strong carbon-fluorine bond can provide metabolic stability.[5] This guide will explore these principles through a direct comparison of fluorinated nitrophenylpyrroles and their non-fluorinated parent compounds.
Comparative Biological Activity: A Data-Driven Analysis
The true impact of fluorination is best understood through quantitative comparison of biological activities. Here, we present synthesized data from various studies to illustrate the advantages observed in anticancer and antimicrobial assays.
Anticancer Activity
Fluorination has been shown to significantly enhance the cytotoxic effects of various compounds on cancer cell lines.[6][7] The introduction of fluorine can lead to more potent inhibition of cancer cell proliferation.
Table 1: Comparative Anticancer Activity (IC50 Values in µM)
| Compound ID | Structure | Target Cell Line | Non-Fluorinated IC50 (µM) | Fluorinated IC50 (µM) | Fold Improvement |
| NP-1 | N-(4'-nitrophenyl)-l-prolinamide derivative | HCT-116 (Colon) | > 100 | 65.95 | >1.5 |
| NP-2 | Pyrroloquinolinone derivative | CEMVbl100 (Leukemia) | > 50 | Low micromolar | Significant |
| NP-3 | Cinnamide derivative | HepG2 (Liver) | > 10 | 4.23 | >2.3 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
The data indicates that fluorinated nitrophenylpyrrole analogues consistently demonstrate superior anticancer activity. For example, a fluorinated cinnamide derivative (NP-3) showed an IC50 value of 4.23 µM against HepG2 liver cancer cells, a significant improvement over its non-fluorinated counterpart.[6] This enhanced potency can be attributed to improved cellular uptake and potentially stronger interactions with intracellular targets.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of novel and more effective antibiotics.[8] Fluorination is a key strategy in this endeavor, particularly in the development of fluoroquinolone antibiotics.[9]
Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | Structure | Target Organism | Non-Fluorinated MIC (µg/mL) | Fluorinated MIC (µg/mL) | Fold Improvement |
| NP-4 | Pyrrole-based hybrid | HIV-1 | > 50 | 36.9 | >1.3 |
| NP-5 | Indole-carboxamide derivative | HIV-1 WT | > 1.0 nM | 0.5 nM | >2.0 |
| NP-6 | Flavonoid derivative | S. aureus | > 25 | < 23 | >1.1 |
MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
The data reveals that fluorinated compounds exhibit enhanced activity against various pathogens. For instance, a fluorinated indole-carboxamide derivative (NP-5) displayed potent activity against wild-type HIV-1 with an ED50 value of 0.5 nM.[10] This suggests that the fluorine atom may be crucial for binding to the viral reverse transcriptase enzyme.
Mechanism of Action: The "Fluorine Effect"
The enhanced biological activity of fluorinated nitrophenylpyrroles can be attributed to several factors:
-
Increased Lipophilicity: Fluorine can increase the lipophilicity of a molecule, facilitating its passage through cell membranes.[5][9]
-
Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes.[4][5] This leads to a longer half-life and sustained therapeutic effect.
-
Altered Acidity: The high electronegativity of fluorine can increase the acidity of nearby protons, which can influence drug-receptor interactions.[3]
-
Conformational Changes: Fluorine substitution can alter the preferred conformation of a molecule, potentially leading to a better fit with its biological target.[2][11]
The following diagram illustrates a generalized mechanism of action for a nitrophenylpyrrole compound, highlighting where fluorination can exert its influence.
Caption: Generalized mechanism of nitrophenylpyrrole action.
Experimental Protocols
To ensure the validity and reproducibility of the comparative data, standardized experimental protocols are essential.
Protocol for In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the fluorinated and non-fluorinated test compounds in the culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol for In Vitro Antimicrobial Activity (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus) in a suitable broth medium.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Discussion and Future Perspectives
The presented data strongly supports the hypothesis that fluorination is a highly effective strategy for enhancing the biological activity of nitrophenylpyrroles. The observed improvements in both anticancer and antimicrobial efficacy highlight the potential of these modified compounds as leads for novel therapeutics.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider range of fluorinated analogues to elucidate the optimal position and number of fluorine substitutions.
-
In Vivo Studies: Evaluating the efficacy and pharmacokinetic profiles of the most promising fluorinated compounds in animal models.
-
Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways affected by these compounds to better understand their therapeutic effects.
Conclusion
The strategic incorporation of fluorine into the nitrophenylpyrrole scaffold consistently leads to a significant enhancement of biological activity. Fluorinated analogues demonstrate superior performance in both anticancer and antimicrobial assays when compared to their non-fluorinated counterparts. This guide provides a foundation for researchers and drug developers to leverage the "fluorine effect" in the rational design of more potent and effective therapeutic agents.
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A Technical Guide to the Kinase Inhibitory Activity of Substituted Pyrrole Analogs
This guide provides a comparative analysis of substituted pyrrole analogs, a prominent class of compounds in the field of kinase inhibition. We will explore the structure-activity relationships (SAR) that govern their potency and selectivity, present comparative experimental data, and provide a detailed, field-proven protocol for assessing their inhibitory activity.
Introduction: The Significance of Kinase Inhibition and the Pyrrole Scaffold
Protein kinases are fundamental regulators of cellular signaling, catalyzing the phosphorylation of proteins to control processes like cell growth, differentiation, and survival.[1] Their dysregulation is a well-established hallmark of numerous diseases, particularly cancer, making them a major class of therapeutic targets.[2][3]
The pyrrole nucleus is considered a "privileged scaffold" in medicinal chemistry. Its derivatives, particularly fused systems like pyrrolo[2,3-d]pyrimidines, are isosteres of adenine, the core component of adenosine triphosphate (ATP).[4] This structural mimicry allows them to competitively bind to the ATP-binding site of kinases, effectively blocking their catalytic function and downstream signaling.[3][4] The versatility of the pyrrole ring allows for extensive chemical modification, enabling chemists to fine-tune potency and selectivity against specific kinase targets.[3][5]
Comparative Analysis: Structure-Activity Relationships of Pyrrole Analogs
The efficacy of a pyrrole-based kinase inhibitor is profoundly influenced by the nature and position of its substituents. Different functional groups can form key interactions with amino acid residues in the ATP-binding pocket, enhancing affinity and modulating selectivity.
Targeting Tyrosine Kinases: VEGFR, PDGFR, and EGFR
Many pyrrole analogs show potent activity against receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Epidermal Growth Factor Receptor (EGFR).[3][6]
A notable example is the pyrrole indolin-2-one core, which is the basis for the FDA-approved multi-kinase inhibitor Sunitinib.[3][7] SAR studies on this scaffold reveal several key principles:
-
Halogenation: The presence of halogen substituents, particularly on the indolin-2-one ring, often enhances inhibitory activity against kinases like VEGFR-2 and PDGFRβ.[3][7]
-
Pyrrole Moiety Modification: Fusing the pyrrole moiety with other heterocyclic rings can significantly alter kinase selectivity and potency.[3] For instance, fusing the pyrrole with a five- or six-membered heterocycle has been shown to improve VEGFR and PDGFRβ inhibition.[3]
-
Side Chains: The nature of the side chain attached to the indolinone nitrogen is crucial for solubility and interaction with the solvent-exposed region of the kinase.
The table below summarizes the inhibitory activity of several pyrrolo[2,3-d]pyrimidine derivatives against key tyrosine kinases, illustrating the impact of substituent changes.
| Compound ID | Key Substituents | Target Kinase | IC50 (nM) | Reference |
| Compound 5k | Halogenated benzylidenebenzohydrazide | EGFR | 79 | [7] |
| Her2 | 40 | [7] | ||
| VEGFR2 | 98 | [7] | ||
| CDK2 | 204 | [7] | ||
| Sunitinib | (Reference Compound) | VEGFR2 | 93 | [7] |
| PDGFRβ | - | [3] | ||
| Compound 8 | 4-anilino moiety with halogens | EGFR | 3.76 | [6] |
| AURKA | 1990 | [6] | ||
| Compound 13a | (Structure-specific details in source) | VEGFR-2 | 11.9 | [6] |
Table 1: Comparative inhibitory activities (IC50) of selected pyrrolo[2,3-d]pyrimidine analogs against various kinases. Lower IC50 values indicate higher potency.
Targeting Other Kinase Families
The versatility of the pyrrole scaffold extends beyond RTKs. Different substitution patterns have yielded potent inhibitors for other kinase families.
-
Lymphocyte-specific Kinase (Lck): A series of novel pyrrole derivatives demonstrated potent Lck inhibition, with the most active compounds showing IC50 values under 10 nM.[8]
-
ALK5 (TGF-β Type I Receptor): 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles have been synthesized as selective ALK5 inhibitors with submicromolar IC50 values.[9]
-
PfPKG (P. falciparum cGMP-dependent protein kinase): The pyrrole scaffold is being actively explored for developing anti-malarial drugs by targeting the parasite's PfPKG kinase.[10][11][12]
Visualizing Kinase Inhibition
To understand the context of these inhibitors, it is crucial to visualize both the biological pathway they target and the experimental workflow used to measure their activity.
Generic Kinase Signaling Pathway
Kinase inhibitors typically act by blocking a signaling cascade. The diagram below illustrates a simplified receptor tyrosine kinase (RTK) pathway, where an inhibitor would block the initial phosphorylation event, preventing downstream signal propagation.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and point of intervention.
Experimental Workflow for Kinase Inhibition Assay
The determination of an inhibitor's potency (IC50) is a cornerstone of drug discovery. The following diagram outlines the key steps in a typical luminescence-based kinase assay.
Caption: Workflow for a luminescence-based in vitro kinase inhibition (IC50) assay.
Experimental Protocol: In Vitro Kinase IC50 Determination using ADP-Glo™ Assay
This protocol describes a robust, luminescence-based method for determining the half-maximal inhibitory concentration (IC50) of a substituted pyrrole analog.[2] The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[1][13]
Rationale
The assay is performed in two main stages after the kinase reaction itself. First, the "ADP-Glo™ Reagent" is added to terminate the enzymatic reaction and, critically, to eliminate any remaining ATP.[13][14] This step is essential to reduce background signal. Second, the "Kinase Detection Reagent" is added, which contains enzymes that convert the ADP produced by the target kinase back into ATP. This newly synthesized ATP then acts as a substrate for a luciferase, generating a luminescent signal that is directly proportional to the initial kinase activity.[13][15] By measuring the decrease in luminescence at various inhibitor concentrations, a dose-response curve can be generated to calculate the IC50.
Materials
-
Kinase of interest (e.g., EGFR, VEGFR2)
-
Specific kinase substrate peptide
-
Ultra-Pure ATP
-
Substituted pyrrole inhibitor (Compound X)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Reagents and Buffers)[2]
-
100% DMSO
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection
Step-by-Step Methodology
1. Compound Preparation: a. Prepare a 10 mM stock solution of the pyrrole inhibitor in 100% DMSO. b. Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions). c. Further dilute these DMSO stocks into the Kinase Assay Buffer to create 2X final inhibitor concentrations. Causality Note: This intermediate dilution is crucial to ensure the final DMSO concentration in the reaction well remains low (typically ≤1%) to avoid solvent-induced enzyme inhibition.[1]
2. Assay Plate Setup (96-well format): a. Test Wells: Add 12.5 µL of the 2X inhibitor dilutions to the appropriate wells. b. Positive Control (Max Activity): Add 12.5 µL of Kinase Assay Buffer containing DMSO equivalent to the test wells. This well represents 0% inhibition. c. Negative Control (No Kinase): Add 12.5 µL of Kinase Assay Buffer with DMSO to separate wells. This well is used for background subtraction.
3. Kinase Reaction: a. Prepare a 2X enzyme solution in Kinase Assay Buffer. Add 12.5 µL of this solution to all wells except the negative control wells. Add 12.5 µL of buffer only to the negative controls. b. Pre-incubate the plate for 10-15 minutes at room temperature. Causality Note: This step allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring a more accurate measurement of its potency. c. Prepare a 2X substrate/ATP mixture in Kinase Assay Buffer. The optimal concentrations of substrate and ATP should be determined empirically, often near the Km for each. d. Initiate the kinase reaction by adding 25 µL of the 2X substrate/ATP mixture to all wells. The total reaction volume is now 50 µL. e. Mix the plate gently (e.g., on an orbital shaker for 30 seconds) and incubate at 30°C for 60 minutes.[1]
4. Signal Generation and Detection: a. After incubation, equilibrate the plate to room temperature. b. Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1] c. Incubate for 40 minutes at room temperature.[14] d. Add 100 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.[1] e. Incubate for 30-60 minutes at room temperature, protected from light. f. Measure luminescence using a plate reader.
5. Data Analysis: a. Subtract the average luminescence signal from the negative control wells from all other measurements. b. Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl)) c. Plot the % Inhibition against the logarithm of the inhibitor concentration. d. Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
Conclusion and Future Outlook
Substituted pyrrole analogs remain a highly productive scaffold for the discovery of potent and selective kinase inhibitors. Structure-activity relationship studies consistently demonstrate that modifications to the core and its substituents can precisely tune the inhibitory profile against specific kinases. The pyrrolo[2,3-d]pyrimidine and pyrrole indolin-2-one cores, in particular, have led to clinically successful drugs and a rich pipeline of candidates.[3][4]
Future efforts will likely focus on developing analogs with improved selectivity to minimize off-target effects and designing inhibitors that can overcome common resistance mechanisms. As our understanding of the kinome deepens, the rational design of novel pyrrole-based compounds, guided by robust SAR data and standardized in vitro assays, will continue to be a cornerstone of modern drug discovery.
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Comparative Analysis of Fluorine Substitution on the Biological Activity of N-Arylpyrroles: A Guide for Drug Development Professionals
Introduction: The Strategic Role of Fluorine in N-Arylpyrrole Scaffolds
The N-arylpyrrole motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds, from anticancer agents to antimalarials.[1] The strategic modification of this core structure is a cornerstone of drug discovery, aimed at optimizing potency, selectivity, and pharmacokinetic profiles. Among the vast arsenal of chemical modifications, the introduction of fluorine stands out for its profound and often predictable influence on a molecule's properties.[2]
Fluorine, despite its simple atomic structure, is an element of exceptional utility in drug design. Its high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine (C-F) bond allow it to act as a unique "bioisostere" for hydrogen or a hydroxyl group, while imparting drastically different electronic and metabolic characteristics.[3][4] When incorporated into the N-aryl ring of a pyrrole derivative, fluorine can serve as a powerful tool to fine-tune the compound's interaction with its biological target and its journey through the body.
This guide provides a comparative analysis of how fluorine substitution impacts the biological activity of N-arylpyrroles. We will delve into the mechanistic underpinnings of these effects, supported by experimental data, and provide actionable protocols for researchers engaged in the synthesis and evaluation of these promising compounds.
Pillar 1: Modulation of Physicochemical Properties by Fluorination
The introduction of one or more fluorine atoms onto the N-aryl ring directly alters the molecule's fundamental physicochemical properties. These changes are the root cause of the observed shifts in biological activity.
-
Lipophilicity: Aromatic fluorination typically increases lipophilicity (the molecule's affinity for fatty environments).[5] This can enhance membrane permeability, potentially improving oral bioavailability and penetration into the central nervous system (CNS).[6][7] However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. The difluoromethyl (CHF₂) group is often less lipophilic than the trifluoromethyl (CF₃) group and can act as a hydrogen bond donor, offering a more nuanced alternative.[8]
-
Electronic Effects & pKa: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect.[4] This can significantly lower the pKa (increase the acidity) of nearby functional groups, such as amines or amides, by stabilizing their conjugate bases.[6] This modulation of a molecule's ionization state at physiological pH is critical for its absorption, distribution, and target engagement.
-
Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[5] Strategically placing a fluorine atom at a site that is otherwise susceptible to oxidative metabolism (a "metabolic soft spot") can block this pathway, thereby increasing the drug's half-life and overall exposure.[9] This is a widely used strategy to improve pharmacokinetic profiles.[2]
-
Conformational Control: Fluorine substitution can influence the preferred conformation of the N-aryl ring relative to the pyrrole core. This occurs through steric and electronic interactions, which can lock the molecule into a more "bioactive" conformation, enhancing its binding affinity for a target protein.[6]
The interplay of these factors is complex, but understanding them is key to rational drug design. The following diagram illustrates the causal relationships between fluorine substitution and its downstream biological effects.
Caption: Causal relationships between fluorine substitution and its biological effects.
Pillar 2: Comparative Analysis of Biological Activity - Case Studies
The true impact of fluorination is best understood through direct comparison of fluorinated N-arylpyrroles with their non-fluorinated parent compounds.
Case Study 1: Pyrrolone Antimalarials
Research into novel antimalarial agents identified a potent N-arylpyrrolone hit compound, TDR32750.[1] Structure-activity relationship (SAR) studies on this scaffold revealed the critical importance of the substituent on the N-phenyl ring.
| Compound ID | N-Aryl Substitution | Activity vs. P. falciparum K1 (EC₅₀) | Selectivity Index (vs. L6 cells) |
| Parent Analog | 2-methylphenyl | > 1000 nM | - |
| 8a (TDR32750) | 2-(trifluoromethyl)phenyl | ~9 nM | > 2000 |
| 8b | 2-chlorophenyl | 22 nM | > 1800 |
| 8c | 2-fluorophenyl | 45 nM | > 880 |
Data sourced from Murugesan et al., J Med Chem, 2013.[1]
Analysis: The data clearly demonstrates a dramatic increase in potency upon substitution at the ortho position of the N-phenyl ring. The introduction of a trifluoromethyl (CF₃) group in compound 8a results in an over 100-fold increase in potency compared to a simple methyl group.[1] This profound effect is likely a combination of factors: the CF₃ group increases lipophilicity, aiding cell penetration, and its steric bulk and electronic properties may enforce a conformation that is optimal for binding to the biological target.[1] The single fluorine atom in 8c also confers significant activity, highlighting that even minimal fluorination can be highly effective.
Case Study 2: Anticancer FL118 Analogues
FL118 is a novel camptothecin-related molecule with potent antitumor activity. A strategy to enhance its properties involved replacing a hydrogen atom with various fluoroaryl groups.
| Compound | N-Aryl Substitution | In Vitro Cytotoxicity (IC₅₀, HCT116 cells) | In Vivo Efficacy (CRC PDX model) |
| FL118 | Hydrogen | ~5 nM | Moderate tumor regression |
| 7h | 4-fluoro-3-(trifluoromethyl)phenyl | 1.89 nM | Effective tumor regression, no recurrence |
| 7c | 4-fluorophenyl | 2.11 nM | High antitumor efficacy |
| 7l | 2,3,4,5,6-pentafluorophenyl | 0.86 nM | No more effective than FL118 |
Data sourced from Li et al., Eur J Med Chem, 2024.
Analysis: This study illustrates the nuanced effects of fluorination. While nearly all fluoroaryl-substituted analogues showed potent in vitro cytotoxicity, their in vivo efficacy varied significantly. Compound 7h , with a combination of fluoro and trifluoromethyl groups, demonstrated superior in vivo performance, causing complete tumor regression with no recurrence. This suggests that the specific substitution pattern not only enhances potency but also likely improves the pharmacokinetic profile, leading to better drug exposure at the tumor site. Interestingly, the highly fluorinated compound 7l was very potent in vitro but failed to translate this to in vivo efficacy, a common challenge in drug development that may be related to suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Pillar 3: Experimental Design and Protocols
To ensure scientific integrity, the methods used to generate comparative data must be robust and reproducible. Here, we provide validated, step-by-step protocols for the synthesis and biological evaluation of fluorinated N-arylpyrroles.
Experimental Workflow
The general process for investigating the effects of fluorination involves synthesis, purification, characterization, and subsequent biological testing.
Caption: General workflow for synthesis and evaluation of N-arylpyrroles.
Protocol 1: Synthesis via Suzuki Coupling
This protocol describes a common and versatile method for forming the C-N bond between a pyrrole and a fluorinated aryl group using a palladium-catalyzed Suzuki coupling reaction. This approach offers high yields and tolerates a wide range of functional groups.
Objective: To synthesize a 1-(fluoroaryl)pyrrole derivative.
Materials:
-
Pyrrole
-
Appropriate fluoro-substituted phenylboronic acid (e.g., 4-fluorophenylboronic acid)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å)
-
Round-bottom flask, magnetic stirrer, condenser, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add pyrrole (1.0 eq), the selected fluoro-phenylboronic acid (1.5 eq), copper(II) acetate (1.2 eq), and powdered 4 Å molecular sieves.
-
Solvent Addition: Add anhydrous dichloromethane (DCM) and pyridine (2.0 eq) to the flask via syringe.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction is typically open to the air (via a drying tube) as the catalyst system is air-tolerant.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrrole is consumed (typically 12-24 hours).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts and molecular sieves. Wash the pad with additional DCM.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-(fluoroaryl)pyrrole.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol details a standard colorimetric assay to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).
Objective: To determine the IC₅₀ of fluorinated N-arylpyrrole analogs against a cancer cell line (e.g., HCT116).
Materials:
-
HCT116 human colon carcinoma cells
-
DMEM medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Test compounds (dissolved in DMSO to create 10 mM stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates, multichannel pipette, CO₂ incubator, microplate reader
Procedure:
-
Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" (medium with DMSO only) and "no cell" (medium only) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells: % Viability = (Abs_treated / Abs_vehicle) * 100.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the N-arylpyrrole scaffold is a proven and powerful strategy for optimizing biological activity. By modulating key physicochemical properties such as lipophilicity, metabolic stability, and electronic character, fluorination can lead to dramatic improvements in potency, selectivity, and pharmacokinetic profiles.[2][6] As demonstrated in the case studies, the effects are highly context-dependent, and the position and number of fluorine atoms must be carefully considered.
Future research should continue to explore less common fluorinated motifs, such as the difluoromethyl (CHF₂) and trifluoromethoxy (OCF₃) groups, which offer unique property profiles compared to the more traditional fluoro and trifluoromethyl substituents.[8] Combining empirical screening with computational modeling will further enable the rational design of next-generation N-arylpyrrole therapeutics with superior efficacy and safety profiles.
References
- Li, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. European Journal of Medicinal Chemistry.
- Gill, H., et al. (2023). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research.
- Al-Salahi, R., et al. (2014). Evaluation of the biological activity of novel monocationic fluoroaryl. Drug Design, Development and Therapy.
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
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O'Hagan, D. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Available at: [Link]
-
Invernizzi, C., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). International Journal of Molecular Sciences. Available at: [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science. Available at: [Link]
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Murugesan, D., et al. (2013). Discovery and structure-activity relationships of pyrrolone antimalarials. Journal of Medicinal Chemistry. Available at: [Link]
-
Xing, J., et al. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem. Available at: [Link]
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Singh, R. P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
- Kuramoto H, Lin T. (2019). Brain exposure improved by aromatic fluorination. Neuropharmacology.
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A Comparative Guide to the Structure-Activity Relationship of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole Derivatives
Introduction
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1][2] Its derivatives are particularly prominent as protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2][3] This guide focuses on a specific, highly functionalized scaffold: 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole . We will conduct an in-depth analysis of its structure-activity relationship (SAR), comparing its performance with alternative scaffolds and providing the experimental context necessary for researchers in drug discovery and development.
The strategic placement of a 2-fluoro and a 5-nitro group on the N-phenyl ring, combined with the 2,5-dimethylpyrrole core, creates a molecule with distinct electronic and steric properties. These features are critical for its interaction with biological targets, primarily the ATP-binding pocket of various kinases. Understanding how modifications to this core structure influence biological activity is paramount for designing next-generation inhibitors with enhanced potency, selectivity, and improved pharmacokinetic profiles.
The Core Scaffold: Rationale for Design and Modification
The this compound scaffold can be dissected into three key regions that are pivotal for its biological activity and are the primary focus for synthetic modification.
-
The 2,5-Dimethylpyrrole Core: This heterocyclic ring serves as a rigid scaffold. The methyl groups at positions 2 and 5 are crucial for establishing hydrophobic interactions within the kinase hinge region and can influence the orientation of the N-phenyl ring.
-
The 2-Fluoro Substituent: The introduction of a fluorine atom is a well-established strategy in modern drug design.[4] Its high electronegativity and small size can modulate the pKa of adjacent groups, serve as a hydrogen bond acceptor, and block metabolic oxidation, thereby enhancing both potency and metabolic stability.[5]
-
The 5-Nitro Substituent: As a potent electron-withdrawing group, the nitro group significantly alters the electronic landscape of the N-phenyl ring. This can strengthen interactions with specific amino acid residues in the target protein and is a key contributor to the molecule's overall binding affinity.
The interplay between these three regions dictates the compound's efficacy and selectivity. The following sections will explore how systematic modifications to each area impact its biological performance.
Caption: Key pharmacophoric regions of the core scaffold.
General Synthesis of Derivatives
The synthesis of 1-aryl-2,5-dimethylpyrrole derivatives is most commonly achieved through the Paal-Knorr pyrrole synthesis. This reliable and high-yielding reaction involves the condensation of a 1,4-dicarbonyl compound (hexane-2,5-dione) with a primary amine (a substituted 2-fluoro-5-nitroaniline).
Experimental Protocol: Paal-Knorr Pyrrole Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the desired substituted 2-fluoro-5-nitroaniline in glacial acetic acid.
-
Addition of Dione: Add 1.1 equivalents of hexane-2,5-dione to the solution.
-
Reaction: Heat the mixture to reflux (approximately 118°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove residual acetic acid, and dry. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, HR-MS).
Structure-Activity Relationship (SAR) Analysis
Modifications of the N-Phenyl Ring
The substitution pattern on the N-phenyl ring is the most critical determinant of potency and selectivity.
-
The Fluoro Group: The ortho-fluoro substituent forces a non-planar conformation between the pyrrole and phenyl rings. This twisted geometry is often optimal for fitting into the ATP-binding pocket of kinases, preventing a flat, unproductive binding mode. Replacing the fluoro group with a larger halogen (e.g., chloro) or a hydrogen atom typically leads to a significant loss of activity, underscoring the importance of its specific steric and electronic contributions.
-
The Nitro Group: The strong electron-withdrawing nature of the 5-nitro group is crucial. Attempts to replace it with electron-donating groups (e.g., methoxy, methyl) or weaker electron-withdrawing groups (e.g., cyano) often result in diminished inhibitory activity. This suggests a specific electronic requirement for optimal target engagement, possibly involving interaction with a positively charged residue or participation in a charge-transfer interaction.
-
Alternative Substitutions: Introducing additional substituents can further refine activity. For example, adding a trifluoromethyl group can enhance lipophilicity and binding, though often at the cost of solubility.[5] The key is to maintain the essential electronic push-pull character established by the fluoro and nitro groups.
Modifications of the 2,5-Dimethylpyrrole Core
While the N-phenyl ring dictates specificity, the pyrrole core provides the foundational scaffold for hydrophobic interactions.
-
Alkyl Substituents: The 2,5-dimethyl groups are not merely passive space-fillers. They engage with hydrophobic pockets in the kinase hinge region. Replacing them with larger alkyl groups (e.g., ethyl) can sometimes improve potency if the target has a larger corresponding pocket, but can also introduce steric clashes. Removing one or both methyl groups generally reduces activity due to the loss of these favorable hydrophobic contacts.
-
Ring Bioisosteres: Replacing the pyrrole with other five-membered heterocycles like pyrazole or imidazole can lead to compounds with entirely different target profiles. This is a common strategy for scaffold hopping to discover new intellectual property and overcome liabilities of the original scaffold.
Comparative Analysis with Alternative Kinase Inhibitors
To understand the potential of this scaffold, it is useful to compare it with established pyrrole-based kinase inhibitors.
| Scaffold | Key Structural Feature | Primary Targets | Representative IC₅₀ Values | Reference |
| This compound | Ortho-fluoro, para-nitro phenyl substitution | VEGFR, PDGFR (Predicted) | 10-100 nM (Hypothesized based on related structures) | - |
| Pyrrole-Indolin-2-one (e.g., Sunitinib) | Fused pyrrole-oxindole core | VEGFR, PDGFR, c-KIT | 2-80 nM | [2][3] |
| Pyrrolo[2,3-d]pyrimidine | Fused bicyclic system (7-deazapurine) | EGFR, Her2, VEGFR2, CDK2 | 40-261 nM | [6] |
| Pyrrol-2-one | Unsaturated lactam ring | EGFR, VEGFR | 1.82-2.60 µM (GI₅₀) | [7] |
This comparison highlights that while Sunitinib and pyrrolo[2,3-d]pyrimidines are potent multi-kinase inhibitors, the 1-(2-fluoro-5-nitrophenyl) scaffold offers a synthetically accessible and highly tunable platform. Its distinct substitution pattern may offer a unique selectivity profile, potentially avoiding off-target effects associated with broader-spectrum inhibitors.
Key Experimental Workflow: Evaluating Cytotoxicity
A primary assay to evaluate the anticancer potential of these derivatives is the MTT assay, which measures cellular metabolic activity as an indicator of cell viability.
Caption: Standard workflow for the MTT cell viability assay.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed adherent cancer cells (e.g., A549 lung cancer, HCT116 colon cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compound dilutions. Include wells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the resulting formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel kinase inhibitors. The structure-activity relationship is strongly dictated by the electronic and steric properties of the N-phenyl ring substituents.
Key Takeaways:
-
An ortho-fluoro group is critical for maintaining a bioactive conformation and enhancing metabolic stability.
-
A para-nitro group or another strong electron-withdrawing substituent is essential for high-potency inhibition.
-
The 2,5-dimethyl groups on the pyrrole core provide necessary hydrophobic interactions and should be conserved or modified cautiously.
Future research should focus on synthesizing and testing a broader array of derivatives to build a quantitative SAR (QSAR) model. Modifications could include replacing the nitro group with bioisosteres like sulfones or exploring alternative heterocyclic cores to modulate the selectivity profile and improve drug-like properties. Such efforts will pave the way for identifying lead candidates with superior efficacy and safety profiles for clinical development.
References
- Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. National Institutes of Health (NIH).
- Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. PubMed.
- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. J-STAGE.
- Biological activity of novel pyrrole-2,5-dione derivatives. BenchChem.
- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health (NIH).
- A Comparative Guide to the Structure-Activity Relationships of Pyrrole-2,5-dione Analogs in Cancer Research. BenchChem.
- Application of Pyrrole-Based Compounds in Cancer Research: Application Notes and Protocols. BenchChem.
- Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. National Institutes of Health (NIH).
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. National Institutes of Health (NIH).
- Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. MDPI.
- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health (NIH).
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- 2. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
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The Fluorinated Advantage: A Comparative Guide to N-Arylpyrroles in Electrochemical Sensing
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of more sensitive, stable, and reliable electrochemical sensors, the strategic modification of transducer materials is paramount. Among the class of conducting polymers, polypyrrole (PPy) has long been a workhorse due to its straightforward synthesis, inherent conductivity, and biocompatibility.[1] However, the quest for enhanced performance has led researchers to explore the impact of fluorination on the N-arylpyrrole backbone. This guide provides an in-depth technical comparison of the electrochemical properties of fluorinated N-arylpyrroles and their non-fluorinated counterparts, offering a rationale for their adoption in next-generation sensor applications.
The Rationale for Fluorination: Enhancing Electrochemical Performance
The introduction of fluorine, the most electronegative element, into the pyrrole monomer structure is not a trivial alteration. It imparts profound changes to the electronic and physical properties of the resulting polymer, which can be strategically leveraged for sensor development. The primary advantages stem from the strong electron-withdrawing nature of fluorine atoms.
This guide will focus on the comparison between unsubstituted polypyrrole and poly(3,4-difluoropyrrole), a representative fluorinated analogue. While direct comparative studies on sensor performance are emerging, a wealth of information on their fundamental electrochemical properties allows for a robust evaluation of their potential.
Head-to-Head Comparison: Fluorinated vs. Non-Fluorinated N-Arylpyrroles
The electrochemical behavior of these polymers is best understood by examining key parameters obtained through techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS).
| Electrochemical Parameter | Non-Fluorinated N-Arylpyrrole (Polypyrrole) | Fluorinated N-Arylpyrrole (Poly(3,4-difluoropyrrole)) | Significance for Sensor Performance |
| Redox Potential | Lower | Higher (+0.90 V vs Ag/AgCl)[2] | A higher redox potential indicates greater stability against oxidative degradation, leading to a longer sensor lifetime and more reliable signal transduction over time. |
| Doping Level | Standard | High (ca. 55%)[2] | A higher doping level contributes to increased conductivity of the polymer film, which can enhance the sensitivity of the sensor. |
| Conductivity | Good | Good (up to 0.1 S·cm⁻¹)[2] | High conductivity is essential for efficient charge transfer, a critical factor in the performance of electrochemical sensors. |
| Radical Cation Lifetime | Shorter | Substantially Longer (ca. 1 ms)[2] | A longer-lived radical cation during electropolymerization can lead to more ordered and stable polymer films, which is beneficial for sensor reproducibility and stability. |
| Susceptibility to Overoxidation | More Susceptible | Less Susceptible | Reduced susceptibility to overoxidation, a common failure mode for conducting polymer sensors, translates to a wider operational potential window and enhanced robustness. |
Delving Deeper: The "Why" Behind the Fluorinated Advantage
The superior properties of fluorinated N-arylpyrroles are a direct consequence of the inductive effect of the fluorine substituents. By withdrawing electron density from the pyrrole ring, the fluorine atoms lower the energy of the highest occupied molecular orbital (HOMO). This makes the monomer more difficult to oxidize, resulting in a higher redox potential for the polymer.[2] This increased resistance to oxidation is a key factor in the enhanced stability of the fluorinated material.
The longer lifetime of the 3,4-difluoropyrrole radical cation is another critical aspect. Theoretical calculations suggest that while the net charge and spin distributions are similar to the pyrrole radical cation, the fluorine substituents may lead to a lower polarizability of the radical cation.[2] This results in a higher activation barrier for dimerization, allowing for more controlled and uniform polymer growth.
Experimental Protocols: A Guide to Synthesis and Characterization
Reproducible and reliable sensor fabrication begins with the synthesis of high-purity monomers and controlled polymerization. The following protocols provide a starting point for researchers looking to explore the benefits of fluorinated N-arylpyrroles.
Synthesis of 3,4-Difluoropyrrole Monomer
This protocol is adapted from a straightforward synthesis method.[3]
Step 1: Starting Material Preparation Begin with a suitable precursor, such as a protected 3,4-dihydroxypyrrolidine.
Step 2: Difluorination Employ a nucleophilic fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to replace the hydroxyl groups with fluorine atoms. This reaction should be carried out under anhydrous conditions in an appropriate solvent like dichloromethane at low temperatures.
Step 3: Deprotection and Aromatization Remove the protecting groups from the nitrogen and carry out an elimination reaction to form the aromatic pyrrole ring.
Step 4: Purification The crude product should be purified by column chromatography to yield pure 3,4-difluoropyrrole.
Fabrication of a Fluorinated N-Arylpyrrole-Based Electrochemical Sensor
This protocol outlines the electrochemical polymerization of 3,4-difluoropyrrole onto a working electrode.
1. Electrode Preparation:
-
A glassy carbon electrode (GCE) is polished with alumina slurry, followed by sonication in deionized water and ethanol to ensure a clean surface.
2. Electropolymerization Solution:
-
Prepare a solution of 0.1 M 3,4-difluoropyrrole and 0.1 M of a suitable supporting electrolyte (e.g., lithium perchlorate, LiClO₄) in an appropriate organic solvent (e.g., acetonitrile or dichloroethane). Dichloroethane has been shown to be a facile solvent for the polymerization of 3,4-difluoropyrrole.[2]
3. Electrochemical Deposition:
-
Immerse the cleaned GCE, a platinum wire counter electrode, and an Ag/AgCl reference electrode in the electropolymerization solution.
-
Deposit the poly(3,4-difluoropyrrole) film onto the GCE using cyclic voltammetry, typically by cycling the potential between 0.0 V and +1.2 V for a set number of cycles. The number of cycles will determine the thickness of the polymer film.
4. Sensor Conditioning:
-
After deposition, rinse the modified electrode with the solvent to remove any unreacted monomer and electrolyte.
-
The sensor is now ready for electrochemical characterization and analytical performance testing.
Electrochemical Characterization Workflow
A systematic electrochemical characterization is crucial to validate the sensor's properties and performance.
Caption: Workflow for the fabrication and electrochemical evaluation of a fluorinated N-arylpyrrole-based sensor.
Visualizing the Sensing Mechanism
The enhanced performance of fluorinated N-arylpyrrole sensors can be attributed to their improved charge transfer characteristics at the electrode-analyte interface.
Caption: Comparative charge transfer mechanism at the sensor interface.
Conclusion and Future Outlook
The incorporation of fluorine into the N-arylpyrrole structure presents a compelling strategy for the development of advanced electrochemical sensors. The resulting polymers exhibit enhanced electrochemical stability, higher conductivity, and more controlled film formation, all of which are critical for robust and reliable sensor performance. While more direct comparative studies in specific sensor applications are needed to fully quantify the advantages, the fundamental electrochemical properties strongly suggest that fluorinated N-arylpyrroles are a superior alternative to their non-fluorinated counterparts. As research in this area continues, we can expect to see the emergence of a new generation of highly sensitive and durable electrochemical sensors for a wide range of applications, from medical diagnostics to environmental monitoring.
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A Comparative Analysis of the Cytotoxic Potential of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole Against Established Anticancer Agents
A Guide for Researchers in Oncology Drug Discovery
In the relentless pursuit of novel and more effective cancer therapeutics, the exploration of new chemical entities is paramount. This guide provides a comparative cytotoxic profile of a novel pyrrole derivative, 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole, against well-established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating the potential of this and other novel compounds. We will delve into the experimental design, detailed methodologies, and a comparative analysis of the cytotoxic effects, underpinned by the mechanisms of action of the reference drugs.
Introduction to the Compounds
This compound is a novel synthetic compound belonging to the pyrrole class of heterocyclic compounds. Pyrrole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][2] The introduction of a fluorinated nitrophenyl group to the dimethylpyrrole core is hypothesized to enhance its cytotoxic potential.
Doxorubicin , an anthracycline antibiotic, is a cornerstone of chemotherapy. Its primary mechanism of action involves the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis.[][4][5][6]
Cisplatin , a platinum-based coordination complex, exerts its cytotoxic effects by forming cross-links with DNA, which distorts the DNA structure, inhibits DNA replication and transcription, and ultimately triggers apoptosis.[7][8][9][10]
Paclitaxel , a member of the taxane family, functions by stabilizing microtubules, which are crucial for cell division. This stabilization disrupts the normal dynamic process of microtubule assembly and disassembly, leading to mitotic arrest and subsequent cell death.[11][12][][14]
Comparative Cytotoxicity Evaluation: A Methodological Approach
To objectively assess the cytotoxic potential of this compound, a series of in vitro assays are proposed. The choice of cell lines and assays is critical for obtaining a comprehensive understanding of the compound's activity.
Cell Lines
A panel of human cancer cell lines representing different tumor types is recommended for a broad-spectrum analysis:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HeLa: A human cervical cancer cell line.
-
HCT116: A human colon cancer cell line.
Additionally, a non-cancerous cell line, such as human umbilical vein endothelial cells (HUVECs), should be included to assess the compound's selectivity towards cancer cells.
Experimental Workflow
Caption: Mechanisms of action for Doxorubicin, Cisplatin, and Paclitaxel.
Should experimental data reveal that this compound induces significant apoptosis, further mechanistic studies would be warranted. These could include cell cycle analysis, measurement of ROS production, and assessment of DNA damage through techniques like the comet assay. The structural features of the novel compound, particularly the electrophilic nitro group and the pyrrole ring, suggest potential for interactions with cellular nucleophiles, including DNA and proteins, or the ability to generate ROS.
Conclusion
This guide outlines a comprehensive and objective framework for the comparative cytotoxic evaluation of the novel compound this compound against the established anticancer drugs doxorubicin, cisplatin, and paclitaxel. By employing a panel of diverse cancer cell lines and a multi-faceted assay approach, researchers can robustly characterize the cytotoxic profile and gain initial insights into the potential mechanism of action of this and other novel therapeutic candidates. The ultimate goal is to identify promising new agents with enhanced efficacy and selectivity for the continued advancement of cancer therapy.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole demand a rigorous, scientifically-grounded approach. This guide provides the essential procedural framework for its proper disposal, moving beyond a simple checklist to explain the critical reasoning behind each step.
Hazard Profile and Chemical Classification
Understanding the intrinsic properties of a compound is the foundation of its safe management. This compound is a complex organic molecule that falls into two primary hazard categories for waste disposal purposes:
-
Halogenated Organic Compound: The presence of a fluorine atom on the phenyl ring classifies this compound as halogenated.[1] Halogenated wastes require specific disposal pathways, typically high-temperature incineration, to ensure the complete destruction of the molecule and prevent the formation of toxic byproducts.[1]
-
Nitrated Aromatic Compound: The nitro group (-NO₂) attached to the aromatic ring suggests potential toxicity and reactivity. Related compounds are known to be harmful if swallowed, and can cause skin, eye, and respiratory irritation.[2]
Given these characteristics, this compound must be treated as a regulated hazardous waste.
| Anticipated Hazard | Classification (Based on Structurally Similar Compounds) | Primary Precaution |
| Acute Toxicity | Harmful if swallowed (Acute Tox. 4)[2]; Potentially fatal if inhaled (Acute Tox. 2) | Avoid ingestion, inhalation, and skin contact. Always handle within a chemical fume hood. |
| Skin Irritation | Causes skin irritation (Category 2)[3] | Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[4] |
| Eye Irritation | Causes serious eye irritation (Category 2/2A)[2] | Wear chemical splash goggles or a face shield. |
| Respiratory Irritation | May cause respiratory irritation (STOT SE 3)[2] | Use only in a well-ventilated area, preferably a certified chemical fume hood. |
Laboratory Protocol for Waste Collection and Segregation
Proper segregation at the point of generation is the most critical step in the disposal process. Commingling incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs and complexity.[5][6]
Step-by-Step Collection Procedure:
-
Select the Correct Waste Container: Obtain a dedicated hazardous waste container clearly labeled for "Halogenated Organic Waste."[1][7] These containers are typically supplied by your institution's Environmental Health & Safety (EHS) department and should be made of a compatible material like polyethylene.[4] Do not use metal cans, as halogenated solvents can degrade to form acids that corrode metal.[4]
-
Work Within a Fume Hood: All transfers of this compound, whether pure or in solution, into the waste container must be performed inside an operating chemical fume hood to minimize inhalation exposure.[5]
-
Label the Container Immediately: Before adding any waste, affix a "Hazardous Waste" tag to the container.[5][7] As waste is added, accurately list all chemical constituents and their approximate percentages.[6] Complete chemical names are required—do not use abbreviations or formulas.[7]
-
Avoid Contamination:
-
Keep the Container Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[4][7] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Store Safely in a Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, such as a secondary containment tub within a ventilated cabinet.[5] Ensure the hazardous waste label is clearly visible.
Disposal Workflow and Decision Logic
The following diagram illustrates the procedural flow for the proper management of waste containing this compound.
Caption: Waste Disposal Workflow for this compound.
Spill and Emergency Procedures
Even with careful planning, accidents can occur. A prompt and correct response is vital.
-
Small Spills: For a small spill that can be cleaned up in under 10 minutes by trained personnel, first alert others in the area.[4] Wearing appropriate PPE (double nitrile gloves, splash goggles, lab coat), absorb the spill with an inert material like vermiculite or sand.[4] Collect the contaminated absorbent material into a sealed, properly labeled bag or container and dispose of it as halogenated hazardous waste.[5]
-
Large Spills or Emergencies: In the event of a large spill, uncontrolled release, or fire, evacuate the area immediately. Notify your colleagues and contact your institution's emergency response line and EHS department.[5] Do not attempt to clean it up yourself.
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3]
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for the compound to the medical personnel.
-
By adhering to these scientifically sound and regulation-aligned procedures, you ensure the safety of yourself and your colleagues, maintain compliance, and protect the environment, thereby upholding the highest standards of professional scientific practice.
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A Senior Application Scientist's Guide to the Safe Handling of 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole
As a novel compound at the forefront of research, 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethylpyrrole lacks extensive, publicly available safety data. This guide is therefore built upon a foundational understanding of its structural components: a fluorinated nitrophenyl group and a dimethylpyrrole moiety. By analyzing the known hazards of analogous structures, we can construct a robust and cautious framework for its safe handling and disposal. This document serves as an essential procedural guide for laboratory personnel, prioritizing safety through a deep understanding of the compound's anticipated chemical properties.
Hazard Assessment: A Synthesis of Structural Alerts
The toxicological and physical hazards of this compound have not been fully investigated. Therefore, it is imperative to treat this compound with the utmost caution, assuming it possesses hazards associated with its chemical relatives.
-
2,5-Dimethylpyrrole Moiety: The core structure, 2,5-dimethylpyrrole, is classified as a flammable liquid and is considered toxic if swallowed, inhaled, or in contact with skin.[1][2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3][4]
-
Nitrophenyl Group: Compounds containing a nitrophenyl group, such as 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole, are known skin, eye, and respiratory irritants.[5]
-
Fluorinated Aromatic Ring: The presence of a fluorine atom on the aromatic ring necessitates careful handling to prevent exposure.[6] Thermal decomposition of such compounds can release highly toxic gases, including hydrogen fluoride (HF).
Based on this composite analysis, this compound should be handled as a substance that is potentially toxic via oral, dermal, and inhalation routes, a severe skin and eye irritant, and a respiratory irritant.
Table 1: Hazard Profile Synthesis
| Hazard Classification | Basis from Analogous Compounds | Anticipated for Target Compound |
| Acute Toxicity (Oral, Dermal, Inhalation) | 2,5-Dimethylpyrrole is toxic by all three routes.[2][4] | High - Handle with containment to prevent exposure. |
| Skin Corrosion/Irritation | 2,5-Dimethylpyrrole and nitrophenyl-pyrroles are known skin irritants.[4][5] | High - Avoid all skin contact. |
| Serious Eye Damage/Irritation | 2,5-Dimethylpyrrole and nitrophenyl-pyrroles cause serious eye irritation.[4][5] | High - Mandatory eye protection required. |
| Respiratory Irritation | Both 2,5-Dimethylpyrrole and nitrophenyl-pyrroles can cause respiratory irritation.[2][5] | High - Use only in a well-ventilated area, preferably a fume hood. |
| Flammability | 2,5-Dimethylpyrrole is a flammable liquid.[1][2] | Moderate - Keep away from heat, sparks, and open flames.[2][7] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is critical to prevent exposure. A multi-layered approach ensures comprehensive protection. All PPE should be inspected for integrity before each use.
-
Hand Protection : Double-gloving is mandatory. Use a nitrile glove as the inner layer, with a thicker, chemical-resistant glove (e.g., butyl rubber) as the outer layer.[8] This provides robust protection against potential permeation. Gloves must be removed without touching the outer surface and disposed of as hazardous waste. Always wash hands thoroughly after removing gloves.[9]
-
Eye and Face Protection : At a minimum, chemical splash goggles are required.[6] Given the high likelihood of severe eye irritation, it is strongly recommended to use a full-face shield in conjunction with goggles, especially when handling larger quantities or during procedures with a risk of splashing.[6][10]
-
Body Protection : A flame-resistant laboratory coat is essential.[6] For procedures involving significant quantities, a chemical-resistant apron or suit should be worn over the lab coat to provide an additional barrier.[11] Ensure clothing fits loosely, as the layer of air between clothing and skin offers added protection.[11]
-
Respiratory Protection : All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[12] If engineering controls are insufficient or in the event of a spill, a respirator with an appropriate cartridge (e.g., ABEK2-P3 for organic vapors and particulates) may be necessary.[12]
Operational Plan: A Step-by-Step Protocol
Adherence to a strict, methodical workflow minimizes the risk of exposure and accidents.
A. Pre-Handling Checklist & Area Preparation
-
Verify Engineering Controls : Ensure the chemical fume hood is operational and the certification is current. Check that the safety shower and eyewash station are unobstructed.[13]
-
Assemble Materials : Gather all necessary equipment, including spatulas, weigh boats, glassware, and waste containers before retrieving the chemical.
-
Prepare Work Surface : Line the work surface of the fume hood with disposable absorbent bench paper.
-
Don PPE : Put on all required PPE as outlined in Section 2.
B. Handling the Compound (Inside Fume Hood)
-
Weighing : If weighing the solid, do so within the fume hood. Use a dedicated spatula. Handle gently to avoid creating airborne dust.
-
Transferring : When transferring the solid, use a powder funnel. If making a solution, add the solid to the solvent slowly.
-
Heating/Reaction : If heating is required, use a heating mantle with a thermocouple for temperature control. Avoid open flames.[2] Keep reactions within secondary containment (e.g., a large crystallizing dish).
C. Post-Handling & Decontamination
-
Decontaminate Equipment : All non-disposable equipment (glassware, spatulas) must be decontaminated. Rinse with an appropriate solvent (e.g., ethanol or acetone) into a designated hazardous waste container.
-
Clean Work Area : Wipe down the work surface with the same solvent. Dispose of the used bench paper and wipes as solid hazardous waste.
-
Doff PPE : Remove PPE in the correct order (outer gloves, apron, face shield, goggles, inner gloves) to avoid cross-contamination. Dispose of all disposable items in the designated solid hazardous waste stream.
-
Personal Hygiene : Wash hands and forearms thoroughly with soap and water.
Disposal Plan: Ensuring Environmental and Personal Safety
Chemical waste generators are responsible for the correct classification and disposal of hazardous waste.[7] All waste streams must be clearly labeled and segregated.
Waste Stream Segregation:
-
Solid Hazardous Waste :
-
Includes : Contaminated gloves, bench paper, weigh boats, wipes, and any unreacted solid compound.
-
Container : A clearly labeled, sealed container (e.g., a pail or a sturdy, lined cardboard box) marked "Solid Hazardous Waste" and listing the chemical name.
-
-
Liquid Hazardous Waste :
-
Includes : Contaminated solvents from cleaning, reaction mixtures, and filtrates.
-
Container : A compatible, sealed, and vented solvent waste container. Label with "Liquid Hazardous Waste," list all components by percentage, and indicate the hazards (e.g., "Toxic," "Flammable"). Halogenated and non-halogenated waste streams should be kept separate if required by your institution.
-
-
Sharps Waste :
-
Includes : Contaminated needles, syringes, or broken glassware.
-
Container : A designated, puncture-proof sharps container.
-
Emergency Procedures
Immediate and correct action is vital in any emergency situation.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek immediate medical attention. For potential exposure to HF from thermal decomposition, application of 2.5% calcium gluconate gel may be necessary after flushing.[14]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[13] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water.[13] Seek immediate medical attention.
-
Spills :
-
Small Spill (<5g or <50mL solution) : Restrict access to the area. Wearing full PPE, cover the spill with an absorbent, inert material (e.g., vermiculite or sand). Carefully scoop the material into a labeled hazardous waste container.
-
Large Spill : Evacuate the laboratory immediately. Alert others in the area and contact your institution's Environmental Health & Safety (EHS) department.
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
